3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-pyridin-4-yl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGQKNGDCGSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144803 | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102227-52-1 | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102227521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide functionalities, thereby enhancing metabolic stability and pharmacological profiles. This guide provides a comprehensive, in-depth exploration of the structure elucidation of a specific derivative, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. We will navigate the synthetic pathway, delve into the theoretical underpinnings of spectroscopic analysis, and present a systematic workflow for the unambiguous confirmation of its molecular architecture. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Significance of the 1,2,4-Oxadiazol-5-one Moiety
The 1,2,4-oxadiazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[1] The 4,5-dihydro-1,2,4-oxadiazol-5-one variant, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity. The incorporation of a pyridine ring at the 3-position introduces a key site for potential metal coordination or hydrogen bonding interactions, making this compound a molecule of significant interest for the development of novel therapeutic agents.
The unambiguous determination of the structure of such molecules is a critical step in the drug discovery pipeline. A confirmed structure ensures the reproducibility of biological data and provides the foundation for structure-activity relationship (SAR) studies and further molecular design. This guide will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a cohesive and irrefutable structural assignment.
Synthetic Pathway: A Reliable Route to the Target Compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available isonicotinic acid. The chosen pathway is designed for its efficiency and the relative ease of purification of the intermediate and final products.
Synthesis Workflow Diagram
Sources
A Technical Guide to the Physicochemical Properties of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a heterocyclic compound of significant interest in modern medicinal chemistry. The 1,2,4-oxadiazole ring system is a valued scaffold in drug discovery, recognized for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1][2] The inclusion of a pyridin-4-yl substituent introduces a key basic center, profoundly influencing the molecule's properties and its potential interactions with biological targets.
This document moves beyond a simple recitation of data. It is structured to provide researchers, medicinal chemists, and formulation scientists with both predictive data and the detailed experimental frameworks required to generate and validate these critical parameters in-house. We will delve into the causality behind the molecule's behavior, offering insights grounded in its unique structure and providing robust, self-validating protocols for its empirical characterization.
Chemical Identity and Structural Features
The foundational step in any physicochemical assessment is the unambiguous identification of the molecule.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₅N₃O₂
-
Molecular Weight: 163.14 g/mol
-
CAS Number: 105680-16-8
-
Chemical Structure:
The structure presents two key features that dictate its physicochemical profile:
-
The Pyridine Ring: The nitrogen atom at position 4 of the pyridine ring is a Lewis base, making it a primary site for protonation at physiological pH.
-
The 1,2,4-Oxadiazol-5-one Ring: This five-membered heterocycle is electron-rich. The N-H proton at position 4 is weakly acidic, allowing for deprotonation under basic conditions. The ring itself is known for its chemical robustness and metabolic stability.[2]
Core Physicochemical Properties: Predicted Data & Experimental Protocols
A central challenge in early-stage drug development is anticipating a molecule's behavior. While experimental data is the gold standard, robust computational predictions provide essential guidance. This section presents predicted values for key properties and, more importantly, the detailed protocols to verify them.
Lipophilicity (LogP & LogD)
Scientific Importance: Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs membrane permeability, plasma protein binding, and solubility. The distribution coefficient (LogD) is particularly relevant as it accounts for lipophilicity at a specific pH, reflecting the influence of ionizable groups.
Predicted Values:
| Parameter | Predicted Value | Method |
| cLogP | 0.25 - 0.50 | Computational (e.g., XLogP3) |
| LogD at pH 7.4 | -0.5 to -1.5 | Calculated from pKa |
Insight: The positive cLogP suggests the neutral molecule has a slight preference for an organic phase. However, the pyridinyl nitrogen will be substantially protonated at pH 7.4, creating a cationic species. This charge dramatically increases hydrophilicity, resulting in a negative LogD value, which suggests that at physiological pH, the compound will favor the aqueous phase.
Protocol 3.1: Determination of LogD₇.₄ by Shake-Flask Method (OECD 107)
This protocol describes the gold-standard method for determining the octanol-water distribution coefficient.
-
Preparation: Prepare a buffered aqueous phase (e.g., 100 mM phosphate buffer, pH 7.4) and an organic phase (n-octanol). Pre-saturate the n-octanol with the buffer and vice versa by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol with 5 mL of the pre-saturated pH 7.4 buffer.
-
Spiking: Add a small aliquot (e.g., 50 µL) of the compound stock solution to the vial. The final concentration should be analytically tractable and below the solubility limit in either phase.
-
Equilibration: Cap the vial tightly and shake vigorously at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 15 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully sample a known volume from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]buffer )
Acidity and Basicity (pKa)
Scientific Importance: The pKa values define the ionization state of a molecule at different pH values. This governs its solubility, receptor binding (as ionic interactions are often key), membrane permeability (as charged species cross membranes poorly), and potential for pH-dependent formulation issues.
Predicted Values:
| Ionization Center | Predicted pKa | Type |
| Pyridinyl Nitrogen | 4.0 - 5.0 | Basic (pKa of conjugate acid) |
| Oxadiazolone N-H | 7.5 - 8.5 | Acidic |
Insight: The molecule is zwitterionic. The pyridinyl nitrogen is expected to be a moderately strong base, comparable to pyridine itself. The oxadiazolone N-H is an imide-like proton and is expected to be weakly acidic. This dual nature means the molecule's net charge will be highly sensitive to pH, transitioning from cationic (< pH 4) to neutral (between pKa values) to anionic (> pH 8).
Protocol 3.2: pKa Determination by Potentiometric Titration
-
System Setup: Use an automated titrator equipped with a calibrated pH electrode and a micro-burette. Maintain a constant temperature (25 °C) and stir the solution consistently.
-
Sample Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure solubility across the titration range.
-
Acidic Titration: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to fully protonate all basic sites.
-
Titration Run: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The inflection points in the curve correspond to the equivalence points. The pKa values can be determined from the half-equivalence points.
-
Software Analysis: Use specialized software (e.g., Hyperquad) to refine the pKa values by fitting the titration curve to a theoretical model, which is essential for molecules with overlapping pKa values.
Aqueous Solubility
Scientific Importance: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability, complicates formulation for intravenous administration, and can lead to unreliable results in biological assays.
Predicted Value:
| Parameter | Predicted Value | Condition |
| Intrinsic Solubility (S₀) | 10 - 100 µM | pH where molecule is neutral |
| Solubility at pH 7.4 | > 1 mg/mL | Due to salt formation |
Insight: The intrinsic solubility of the neutral form may be modest. However, due to its zwitterionic nature, the molecule's solubility is expected to be lowest in the isoelectric region (between its two pKa values) and will increase significantly in both acidic and basic solutions where charged, more soluble species dominate.
Proposed Synthesis and Spectroscopic Characterization
While this compound may not be commercially available, a plausible synthetic route can be designed based on established methods for 1,2,4-oxadiazole formation.[1][3][4]
Synthetic Workflow
The most direct approach involves the cyclization of an O-acylated amidoxime intermediate.
Expected Spectroscopic Profile
A crucial part of synthesis is structural confirmation. Based on the functional groups present, the following spectroscopic signatures would be expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
~12.0 ppm (s, 1H): A broad singlet corresponding to the acidic N-H proton on the oxadiazolone ring.
-
~8.7 ppm (d, 2H): A doublet for the two protons on the pyridine ring ortho to the nitrogen (positions 2 and 6).
-
~7.8 ppm (d, 2H): A doublet for the two protons on the pyridine ring meta to the nitrogen (positions 3 and 5).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~158 ppm: Carbonyl carbon (C=O) of the oxadiazolone ring.
-
~155 ppm: C=N carbon of the oxadiazolone ring.
-
~150 ppm: Pyridine carbons ortho to nitrogen.
-
~121 ppm: Pyridine carbons meta to nitrogen.
-
~130 ppm: Quaternary pyridine carbon attached to the oxadiazole ring.
-
-
FT-IR (ATR):
-
~3200-3000 cm⁻¹: N-H stretching vibration.
-
~1780 cm⁻¹: Strong C=O stretching of the five-membered ring lactam.
-
~1600 cm⁻¹: C=N stretching from both rings.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI+):
-
Expected [M+H]⁺: 164.0458. This provides confirmation of the elemental composition.
-
Implications for Drug Development and Conclusion
The physicochemical profile of this compound presents a compelling case for its utility in drug discovery. Its zwitterionic nature provides a mechanism for achieving adequate aqueous solubility, a common hurdle for many small molecules. The predicted LogD suggests that it will not be overly lipophilic, reducing risks of non-specific binding and promiscuity. The presence of a well-defined basic handle (pyridine) and an acidic proton offers multiple points for salt formation to further optimize properties like solubility and crystallinity.
However, this profile is not without challenges. The proximity of the acidic and basic pKa values suggests that the molecule's solubility and charge will be highly sensitive to small pH changes around the physiological range, which could impact its absorption profile in the variable pH environment of the GI tract.
References
- Baykov, S., et al. (2017). A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbasic medium. This concept is discussed in multiple sources describing modern synthesis methods for this class of compounds. [Source: Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis; Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central]
- Desai, N. C., et al. (2016). Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. Medicinal Chemistry Research, 25, 2698-2717. [URL: https://link.springer.com/article/10.1007/s00044-016-1698-x]
- PubChem. (n.d.). 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16122642]
- PubChem. (n.d.). 3-(Pyridin-4-ylmethyl)-1,2,4-thiadiazol-5-amine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62551390]
- Vahedi, H., et al. (2012). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research, 4(4), 1382. [URL: https://www.sphinxsai.com/2012/vol4-no4/chemtech/2%20CT=19%20(1380-1384).pdf]
- Wikipedia. (2025). Orforglipron. Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/Orforglipron]
- Zhang, L., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. [URL: https://pubmed.ncbi.nlm.nih.gov/33017743/]
- MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/m1552]
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [URL: https://www.mdpi.com/article/10.3390/molecules27082488]
- Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5649. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730303/]
- ResearchGate. (2023). Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations. ResearchGate. [URL: https://www.researchgate.
- NIH. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10890987/]
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A Technical Guide to the Synthesis of Novel 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one Derivatives
Abstract
The 1,2,4-oxadiazole moiety, particularly the 4,5-dihydro-1,2,4-oxadiazol-5-one scaffold, represents a privileged structure in modern medicinal chemistry.[1][2] Valued for its role as a stable bioisostere for esters and amides, this heterocycle is a key component in a wide array of therapeutic agents under investigation.[2][3] This guide provides an in-depth examination of the synthetic pathways leading to novel derivatives of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. We will explore the foundational chemistry, provide detailed, field-proven experimental protocols, and discuss the critical aspects of molecular design, characterization, and the rationale behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of this important chemical class.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazol-5-one Scaffold
Heterocyclic compounds are the bedrock of pharmaceutical development, and among them, the 1,2,4-oxadiazole ring has garnered significant attention.[1] Its five-membered aromatic structure containing one oxygen and two nitrogen atoms imparts a unique combination of physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[4] The 1,2,4-oxadiazol-5-one variant is particularly noteworthy as it serves as a peptidomimetic, effectively mimicking the geometry and hydrogen bonding capabilities of amide or ester functionalities while often improving pharmacokinetic profiles.[3]
The incorporation of a pyridin-4-yl group at the 3-position introduces a key basic nitrogen atom, which can be crucial for modulating aqueous solubility, forming salts, and establishing critical interactions with biological targets. The synthesis of derivatives, typically through substitution at the N4 position of the oxadiazolone ring, allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Derivatives of this scaffold have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial applications.[3][5][6]
Foundational Synthetic Strategy: From Amidoxime to Heterocycle
The most robust and widely adopted method for constructing the 3-substituted-4,5-dihydro-1,2,4-oxadiazol-5-one ring system proceeds via a two-stage process centered around a key amidoxime intermediate.[7][8][9] This strategy involves:
-
Formation of an Amidoxime: A nitrile or amide is converted into the corresponding N'-hydroxyimidamide (amidoxime).
-
Carbonylative Cyclization: The amidoxime is reacted with a carbonylating agent, which first acylates the amidoxime oxygen, followed by a base-mediated intramolecular cyclization to yield the final heterocyclic ring.
This approach offers high modularity, as the substituents on the final ring are determined by the choice of the initial nitrile/amide and the subsequent derivatization steps.
Caption: General Synthetic Pathway for 1,2,4-Oxadiazol-5-ones.
Core Protocol: Synthesis of this compound
This section details the benchmark protocol for synthesizing the parent heterocycle. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Isonicotinamide Oxime
The initial step involves the conversion of pyridine-4-carbonitrile into the corresponding amidoxime. This nucleophilic addition of hydroxylamine to the nitrile is a cornerstone of oxadiazole synthesis.
Experimental Protocol:
-
To a solution of pyridine-4-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Causality: Sodium carbonate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is essential for the nucleophilic attack on the electron-deficient carbon of the nitrile. Ethanol is a suitable polar protic solvent that solubilizes the reactants.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the resulting solid, wash with cold water and then a minimal amount of cold ethanol to remove residual impurities.
-
Dry the white crystalline solid under vacuum to yield isonicotinamide oxime. The product should be characterized by NMR and MS to confirm its identity before proceeding.
Step 2: Carbonylative Cyclization
With the key amidoxime intermediate in hand, the next stage is the formation of the oxadiazolone ring. Ethyl chloroformate is a highly effective and common reagent for this transformation, serving as the source of the C5 carbonyl group.[10]
Experimental Protocol:
-
Suspend isonicotinamide oxime (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask equipped with a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Add a non-nucleophilic organic base, such as pyridine or N-methylmorpholine (NMM) (1.1 eq), to the mixture.
-
Causality: The base deprotonates the hydroxyl group of the amidoxime, forming a more nucleophilic alkoxide that is poised to react with the electrophilic carbonylating agent.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.[10] The formation of a precipitate (pyridinium or NMM hydrochloride) is typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. This completes the initial acylation and promotes the subsequent intramolecular cyclization.
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Synthesis of Novel N4-Substituted Derivatives
The true power of this scaffold lies in the ability to introduce a wide variety of substituents at the N4 position. This is typically achieved via N-alkylation or N-arylation of the parent oxadiazolone.
Caption: Workflow for N4-Derivatization of the Oxadiazolone Core.
General Protocol for N-Alkylation:
-
Dissolve the parent this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or THF.
-
Add a suitable base (1.1 eq). The choice of base is critical. For reactive alkyl halides like benzyl bromide or methyl iodide, a moderate base like potassium carbonate (K₂CO₃) is sufficient. For less reactive halides, a stronger base like sodium hydride (NaH) is required.
-
Causality: The base deprotonates the N-H proton at the N4 position, generating a nucleophilic anion. Anhydrous conditions are crucial when using reactive bases like NaH to prevent quenching.
-
Add the desired alkyl or benzyl halide (R-X) (1.0-1.2 eq) to the mixture and stir at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully by adding water or a saturated solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N4-substituted derivative.
Characterization and Data Analysis
Rigorous structural confirmation is essential. The following table summarizes the expected spectroscopic data for the parent compound and a representative N4-benzyl derivative.
| Compound | Analysis Type | Expected Key Signals |
| Parent Oxadiazolone | ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH ), δ ~8.7 (d, 2H, pyridine-H α to N), δ ~7.8 (d, 2H, pyridine-H β to N) |
| ¹³C NMR (DMSO-d₆) | δ ~158.0 (C=O), δ ~155.0 (C=N), δ ~150.0 (pyridine C-α), δ ~121.0 (pyridine C-β) | |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1780 (C=O stretch), ~1600 (C=N stretch) | |
| MS (ESI+) | m/z [M+H]⁺ corresponding to C₇H₅N₃O₂ | |
| N4-Benzyl Derivative | ¹H NMR (CDCl₃) | δ ~8.8 (d, 2H, pyridine-H ), δ ~7.7 (d, 2H, pyridine-H ), δ ~7.4-7.2 (m, 5H, phenyl-H ), δ ~5.1 (s, 2H, CH ₂) |
| ¹³C NMR (CDCl₃) | δ ~157.0 (C=O), δ ~156.0 (C=N), ~134.0 (phenyl C-ipso), δ ~45.0 (CH₂) | |
| IR (KBr, cm⁻¹) | ~1790 (C=O stretch), ~1600 (C=N stretch), No N-H stretch observed | |
| MS (ESI+) | m/z [M+H]⁺ corresponding to C₁₄H₁₁N₃O₂ |
Applications and Biological Significance
The 1,2,4-oxadiazole scaffold is a cornerstone in contemporary drug discovery due to its wide spectrum of biological activities.[1][2] Its utility as a bioisostere for amides and esters is a key advantage, often enhancing metabolic stability and improving oral bioavailability.[3] Various derivatives have demonstrated significant potential as:
-
Anticancer Agents: Compounds featuring this ring have shown cytotoxicity against various cancer cell lines, including breast and lung cancer.[3][11]
-
Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed as inhibitors of key inflammatory pathway enzymes.[5][6]
-
Antimicrobial and Antifungal Agents: The electron-poor nature of the ring contributes to its presence in compounds with activity against bacterial and fungal pathogens.[4][5][12]
-
CNS-Active Agents: Derivatives have been explored as ligands for various central nervous system receptors, including muscarinic and dopamine receptors.[3]
The ability to easily synthesize a library of N4-substituted derivatives allows for rapid SAR studies, making this a highly attractive scaffold for lead optimization campaigns in drug discovery programs.[2]
Safety and Handling Precautions
-
Hydroxylamine Hydrochloride: Toxic and an irritant. Handle with care, avoiding inhalation and skin contact.
-
Ethyl Chloroformate: Highly corrosive, toxic, and a lachrymator. Must be handled in a fume hood with appropriate gloves and eye protection. It reacts with water and should be stored under inert gas.[13]
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon). Use a mineral oil dispersion for safer handling.
-
Solvents: Anhydrous solvents like THF and DMF should be handled under inert gas. DMF is a reproductive toxin.
Conclusion
The synthesis of this compound and its novel N4-substituted derivatives is a highly valuable and versatile process for medicinal chemistry and drug discovery. The synthetic route, anchored by the formation and subsequent carbonylative cyclization of an isonicotinamide oxime intermediate, is robust, efficient, and highly adaptable. By leveraging the straightforward N-alkylation protocol, researchers can readily access a diverse library of compounds for biological screening. The proven significance of this scaffold as a pharmacologically active bioisostere ensures that it will remain a focal point of research for the development of next-generation therapeutics.
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Navigating the Bioisosteric Landscape: A Technical Guide to 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not prominently documented in public databases, its structural motifs—the pyridine ring and the 4,5-dihydro-1,2,4-oxadiazol-5-one core—are well-studied pharmacophores. This guide will delve into the probable synthetic pathways, the critical role of the 4,5-dihydro-1,2,4-oxadiazol-5-one moiety as a carboxylic acid bioisostere, and the potential pharmacological applications of this class of compounds, drawing upon authoritative research on analogous structures.
Introduction: The Strategic Importance of Pyridinyl-Oxadiazolones
The convergence of a pyridine ring and an oxadiazolone heterocycle within a single molecular entity presents a compelling scaffold for drug discovery. The pyridine moiety is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties. The 4,5-dihydro-1,2,4-oxadiazol-5-one ring, on the other hand, is a notable non-classical bioisostere of a carboxylic acid. This functional group mimicry allows for the retention of biological activity while potentially overcoming the pharmacokinetic and metabolic liabilities associated with carboxylic acids, such as poor cell permeability and the formation of reactive acyl-glucuronides[1][2].
The strategic combination of these two pharmacophores in this compound suggests its potential as a lead compound in various therapeutic areas. This guide will explore the chemical rationale and experimental basis for the synthesis and application of this and related compounds.
Synthetic Strategies: A Plausible Pathway
A general and effective method for the synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives[3]. For the target compound, the synthesis would likely commence with the formation of pyridine-4-carboxamidoxime.
Proposed Synthetic Workflow
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A Strategic Guide to the Biological Activity Screening of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one: From Hit Identification to Mechanistic Elucidation
This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and efficient pathway to uncover the therapeutic potential of this compound. By integrating established principles of drug discovery with field-proven insights, this document outlines a tiered screening cascade, from broad-based primary assays to in-depth secondary and mechanistic studies. The causality behind each experimental choice is explained to provide a self-validating and logical workflow.
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with esters and amides and its presence in a wide array of pharmacologically active compounds. Derivatives of the oxadiazole core have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3][4][5] Specifically, substituted 1,2,4-oxadiazoles have been investigated as inhibitors of key signaling proteins such as Glycogen Synthase Kinase 3β (GSK-3β), highlighting their potential in complex diseases like Alzheimer's.[6] The inclusion of a pyridine ring in the target molecule further suggests the potential for interactions with a variety of biological targets through hydrogen bonding and aromatic interactions. This guide, therefore, proposes a screening strategy to explore these promising avenues.
Part 1: The Rationale and Tiered Screening Strategy
The proposed screening cascade is designed to maximize information while conserving resources. It begins with broad, high-throughput primary screens to identify any significant biological activity. Positive "hits" from this stage are then subjected to more specific secondary assays to confirm activity and determine potency. Finally, mechanistic studies are employed to elucidate the mode of action of the compound.
Caption: Tiered screening cascade for this compound.
Part 2: Experimental Protocols and Methodologies
Tier 1: Primary Screening
The initial phase aims to cast a wide net to detect any significant biological effects of the compound.
2.1. Cytotoxicity and Cell Viability Screening
-
Rationale: Assessing cytotoxicity is a crucial first step to determine the compound's therapeutic window and to identify potential anticancer activity. Many oxadiazole derivatives have shown antiproliferative effects.[7][8][9]
-
Protocol: MTT Assay
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa, HCT-116) in 96-well plates and culture overnight.[8]
-
Compound Treatment: Add various concentrations of this compound (dissolved in DMSO) to the wells and incubate for 48 hours.
-
MTT Addition: Add 10% v/v of a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
2.2. Antimicrobial Screening
-
Rationale: The 1,3,4-oxadiazole scaffold, a close isomer of the 1,2,4-oxadiazole, is well-documented for its antibacterial and antifungal properties.[1][4][10] This makes antimicrobial screening a logical starting point.
-
Protocol: Broth Microdilution Method
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[1]
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well plate containing the appropriate broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
2.3. Antioxidant Activity Screening
-
Rationale: Oxidative stress is implicated in numerous diseases. Some 1,3,4-oxadiazole derivatives have been reported to possess antioxidant capabilities.[3][11]
-
Protocol: H₂O₂ Scavenging Activity
-
Reagent Preparation: Prepare a 40 mM solution of hydrogen peroxide (H₂O₂) in a 50 mM phosphate buffer (pH 7.4).[11]
-
Reaction Mixture: Add the test compound at various concentrations to 3.5 mL of the phosphate buffer, followed by 0.5 mL of the H₂O₂ solution.[11]
-
Incubation: Allow the reaction to proceed for a set time at room temperature.
-
Data Acquisition: Measure the absorbance of the reaction mixture at 232 nm against a blank solution containing the phosphate buffer without H₂O₂.[11] Ascorbic acid can be used as a positive control.
-
Tier 2: Secondary Screening and Potency Determination
If the compound shows promising activity in Tier 1, the next step is to confirm these findings and quantify the potency.
2.4. Dose-Response and IC₅₀/EC₅₀ Determination
-
Rationale: To quantify the potency of the compound, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Protocol:
-
Based on the primary screening results, select the relevant assay (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity).
-
Prepare a wider range of concentrations of the test compound, typically in a 10-point serial dilution.
-
Perform the assay as previously described.
-
Plot the percentage of inhibition or activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ or EC₅₀ value.
-
2.5. Targeted Enzyme Inhibition Assays
-
Rationale: Based on the structural alerts within the molecule (1,2,4-oxadiazole and pyridine rings), specific enzyme targets can be hypothesized. For instance, 1,2,4-oxadiazole derivatives have been identified as GSK-3β inhibitors,[6] and other heterocyclic compounds are known to inhibit monoamine oxidases (MAO).[12]
-
Protocol: In Vitro GSK-3β Kinase Assay (Example)
-
Reaction Components: In a microplate, combine a recombinant human GSK-3β enzyme, a suitable substrate (e.g., a phosphopeptide), and ATP.
-
Compound Addition: Add varying concentrations of the test compound.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀.
-
Tier 3: Mechanistic and In-Cellular Studies
For compounds with confirmed, potent activity, the focus shifts to understanding how they work at a cellular and molecular level.
2.6. Mechanism of Action Studies
-
Rationale: To understand the molecular basis of the observed biological activity. For example, if the compound is a potent STAT3 inhibitor, its effect on the STAT3 signaling pathway can be investigated.[11]
-
Protocol: Western Blot for STAT3 Phosphorylation (Example)
-
Cell Treatment: Treat relevant cancer cells with the test compound at its IC₅₀ concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on STAT3 phosphorylation.
-
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Summary of Primary Screening Results for this compound
| Assay Type | Cell Line / Organism | Endpoint | Result (e.g., % Inhibition at 10 µM) |
| Cytotoxicity (MTT) | HeLa | Cell Viability | |
| Cytotoxicity (MTT) | HCT-116 | Cell Viability | |
| Antibacterial | S. aureus | MIC (µg/mL) | |
| Antibacterial | E. coli | MIC (µg/mL) | |
| Antifungal | C. albicans | MIC (µg/mL) | |
| Antioxidant | H₂O₂ Scavenging | IC₅₀ (µM) |
Table 2: Potency and Selectivity Profile of Confirmed Hits
| Assay | Target/Cell Line | IC₅₀ / EC₅₀ (µM) | Selectivity Index (if applicable) |
| GSK-3β Inhibition | Recombinant Enzyme | ||
| MAO-B Inhibition | Recombinant Enzyme | ||
| Cytotoxicity | Normal Cell Line (e.g., HEK293) |
Conclusion
This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By following this tiered approach, researchers can systematically uncover the therapeutic potential of this novel compound, moving from broad initial observations to a detailed understanding of its potency and mechanism of action. The provided protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data. The insights gained from this screening cascade will be invaluable in guiding future lead optimization and drug development efforts.
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Journal of Young Pharmacists. [Link]
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Gelain, A., Mori, M., Meneghetti, F., Porta, F., Basile, L., Marverti, G., Asai, A., Hyeraci, M., García-Argáez, A. N., Dalla Via, L., Guccione, S., & Villa, S. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. [Link]
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Gelain, A., Mori, M., Meneghetti, F., Porta, F., Basile, L., Marverti, G., Asai, A., Hyeraci, M., García-Argáez, A. N., Dalla Via, L., Guccione, S., & Villa, S. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. [Link]
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Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
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Zabiulla, S., Shaik, A. B., Kumar, C. S. A., & Avula, S. (2020). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of the Iranian Chemical Society, 17(11), 2977-2991. [Link]
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Bielenica, A., Kędzierska, E., Koliński, M., Wesołowska, A., & Bąk, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(18), 4208. [Link]
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Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Drug and Chemical Toxicology, 41(1), 1-10. [Link]
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Khan, I., Zaib, S., Batool, S., Ibrar, A., Abbas, N., Ashraf, Z., & Saeed, A. (2022). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Polycyclic Aromatic Compounds, 43(8), 7065-7086. [Link]
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Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
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Sharma, V., Kumar, P., & Majee, C. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. [Link]
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Wang, Y., Zhang, H., Wang, Z., Zhang, J., & Li, Z. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. [Link]
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Pace, A., Pierro, C., & Piras, S. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2019(1), 369-385. [Link]
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Edmondson, D. E., & Ugrinov, A. (2021). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 26(23), 7176. [Link]
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Kumar, R., Kumar, R., & Kumar, S. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 821-832. [Link]
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Spectroscopic Characterization of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one: A Technical Guide
Introduction
3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both the pyridine and oxadiazole moieties in pharmacologically active agents. The 1,2,4-oxadiazole ring, in particular, is a versatile scaffold known for its role in various therapeutic areas. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological processes.
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in established principles of spectroscopy and data from closely related analogues, offering a predictive but robust analytical framework for researchers.
Molecular Structure and-Key Features
The structure of this compound combines a 4-substituted pyridine ring with a 4,5-dihydro-1,2,4-oxadiazol-5-one heterocycle. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature. The electron-withdrawing nature of the oxadiazolone ring is expected to influence the chemical shifts of the pyridine protons and carbons.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be characterized by signals corresponding to the protons of the pyridine ring and the N-H proton of the dihydro-oxadiazolone ring.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Pyridine) | ~8.7 - 8.9 | Doublet | ~6.0 |
| H-3', H-5' (Pyridine) | ~7.8 - 8.0 | Doublet | ~6.0 |
| N-H (Oxadiazolone) | ~11.0 - 12.0 | Broad Singlet | - |
Interpretation:
-
Pyridine Protons: The protons on the pyridine ring are expected to appear as two distinct doublets, characteristic of a 4-substituted pyridine. The protons at positions 2' and 6' (alpha to the nitrogen) will be the most deshielded due to the inductive effect of the nitrogen atom, appearing at a higher chemical shift. The protons at positions 3' and 5' (beta to the nitrogen) will resonate at a slightly lower chemical shift. The electron-withdrawing nature of the attached 4,5-dihydro-1,2,4-oxadiazol-5-one ring is expected to further deshield these protons compared to pyridine itself.
-
N-H Proton: The N-H proton of the dihydro-oxadiazolone ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding in solution. This will likely result in a broad singlet at a high chemical shift, which would be exchangeable with D₂O.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the N-H proton should disappear or significantly decrease in intensity.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5 (C=O) | ~155 - 160 |
| C-3 (C=N) | ~165 - 170 |
| C-4' (Pyridine) | ~140 - 145 |
| C-2', C-6' (Pyridine) | ~150 - 155 |
| C-3', C-5' (Pyridine) | ~120 - 125 |
Interpretation:
-
Oxadiazolone Carbons: The carbonyl carbon (C-5) is expected to resonate in the typical range for amide/lactone-like carbonyls. The C-3 carbon, being part of a C=N bond and attached to the pyridine ring, is anticipated to be significantly deshielded.
-
Pyridine Carbons: The chemical shifts of the pyridine carbons will be influenced by the nitrogen atom and the substituent. The C-2' and C-6' carbons will be the most deshielded, followed by the C-4' carbon, which is attached to the oxadiazolone ring. The C-3' and C-5' carbons will appear at a more upfield position.
Experimental Protocol:
-
Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary.
-
Acquire the ¹³C NMR spectrum on a spectrometer, typically at a frequency of 75 MHz or higher.
-
Utilize proton decoupling to simplify the spectrum to single lines for each carbon.
-
Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3200 - 3000 | N-H stretch | Medium, Broad |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~1780 - 1750 | C=O stretch (carbonyl) | Strong |
| ~1650 - 1600 | C=N stretch | Medium to Strong |
| ~1600, ~1500 | Pyridine ring C=C and C=N stretches | Medium |
| ~1300 - 1200 | C-N stretch | Medium |
| ~1100 - 1000 | C-O stretch | Medium |
Interpretation:
-
A broad absorption in the region of 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration, likely broadened due to hydrogen bonding.
-
A strong, sharp peak around 1780-1750 cm⁻¹ is a key diagnostic band for the carbonyl group (C=O) within the five-membered dihydro-oxadiazolone ring.
-
The C=N stretching vibration of the oxadiazole ring is expected to appear in the 1650-1600 cm⁻¹ region.
-
Characteristic aromatic C=C and C=N stretching vibrations from the pyridine ring will be observed around 1600 cm⁻¹ and 1500 cm⁻¹.[1][2][3]
Experimental Protocol:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak (positive ion mode) |
| [M]⁺˙ | Molecular ion peak (electron ionization) |
| Fragments | See interpretation below |
Interpretation:
Under electron ionization (EI), the fragmentation of 4,5-dihydro-1,2,4-oxadiazoles can be complex.[4][5] A likely fragmentation pathway for this compound would involve the initial loss of small, stable molecules.
Caption: A plausible fragmentation pathway in mass spectrometry.
Key expected fragmentation pathways include:
-
Loss of CO₂: Cleavage of the dihydro-oxadiazolone ring could lead to the loss of carbon dioxide.
-
Loss of HNCO: A rearrangement followed by fragmentation could result in the loss of isocyanic acid.
-
Formation of Pyridyl Cation: Cleavage of the bond between the pyridine ring and the oxadiazolone ring could generate a stable pyridyl cation or related fragments.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI or a heated probe for EI).
-
For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.
-
For Electron Ionization (EI), a volatile sample is required.
-
Acquire the mass spectrum over an appropriate m/z range.
-
For further structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe its fragmentation products.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are standard procedures that can be adapted to specific laboratory instrumentation. As with any analytical work, the definitive characterization of this molecule will ultimately rely on the acquisition and careful interpretation of experimental data, which can be compared against the informed predictions outlined in this guide.
References
- Lee, K.-J., & Kim, S. H. (Year). Journal of Heterocyclic Chemistry. (Specific citation for a relevant pyridyl-oxadiazole compound would be ideal if found).
- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
- Srivastava, R. M., & Carpenter, B. K. (1989). 13 C NMR Spectra of Some Substituted 1, 2, 4-Oxidiazoles and 4, 5-Dihydro-1, 2, 4-Oxadiazoles. Química Nova, 12(3), 222-224.
- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12, 615-621.
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d5. The Journal of Chemical Physics, 21(7), 1170-1176.
- Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135.
- Kline, C. H., & Turkevich, J. (1945). Correlations of the infrared spectra of some pyridines. The Journal of Chemical Physics, 13(10), 439-444.
- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.
- Cotter, J. L. (1964). The mass spectrometry of 1,2,4-oxadiazoles. Journal of the Chemical Society, 5477-5481.
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in silico prediction of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one properties
An In-Depth Technical Guide to the In Silico Prediction of Properties for 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Introduction: The Imperative for Predictive Modeling in Modern Drug Discovery
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with failure. For every 5,000 to 10,000 compounds that enter the drug discovery pipeline, only one or two may ultimately reach the market[1]. A significant driver of this attrition is the failure of candidates due to poor pharmacokinetic or safety profiles. The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antileishmanial properties[2][3]. Our target molecule, this compound, incorporates this valuable core.
To de-risk the development of such novel chemical entities, computational, or in silico, methods have become indispensable tools.[1][4] By predicting a molecule's properties before it is even synthesized, we can prioritize promising candidates, identify potential liabilities early, and design more effective development strategies. This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of this compound, moving from fundamental physicochemical properties to complex pharmacokinetic (ADMET) profiles and advanced quantum mechanical insights.
Section 1: Molecular Representation and Foundational Analysis
Before any prediction can occur, the molecule must be represented in a machine-readable format. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).
Canonical SMILES for this compound: O=C1ON=C(O1)c2ccncc2
This string is the digital starting point for our entire predictive workflow. From this, we can generate 2D and 3D structures and calculate a host of fundamental molecular descriptors.
Experimental Protocol 1.1: Initial Physicochemical Profiling using SwissADME
The SwissADME web tool is a robust, freely accessible platform for evaluating the properties of small molecules.[5]
-
Navigate to the SwissADME website (]">http://www.swissadme.ch).[5]
-
Input the Molecule: In the main input box, paste the SMILES string: O=C1ON=C(O1)c2ccncc2.
-
Initiate Analysis: Click the "Run" button to start the calculations.
-
Data Collection: The platform will generate a comprehensive report. For this initial analysis, we will focus on the core physicochemical properties and drug-likeness principles.
Causality Behind the Choices: Why Start Here?
We begin with these fundamental properties because they govern all subsequent biological interactions. Lipinski's Rule of Five, for example, provides an empirical framework for evaluating the potential for oral bioavailability.[6] Properties like Topological Polar Surface Area (TPSA) are critical predictors of a molecule's ability to permeate cell membranes. This initial, computationally inexpensive screen allows us to quickly assess whether the molecule resides in a favorable "drug-like" chemical space.
Section 2: Comprehensive Pharmacokinetic (ADMET) Profile Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate and effect of a drug in the body.[7] Poor ADMET characteristics are a primary cause of late-stage drug development failures.[4]
Absorption
A drug's ability to be absorbed, particularly through the gastrointestinal (GI) tract for oral administration and its potential to cross the blood-brain barrier (BBB), is paramount. The BOILED-Egg model, accessible via SwissADME, provides an intuitive graphical assessment of these properties.[5]
Metabolism
Metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is how the body modifies and prepares drugs for excretion. A new chemical entity that strongly inhibits key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can cause dangerous drug-drug interactions. Predicting this liability is a critical safety screen.
Toxicity
In silico toxicology aims to predict potential adverse effects, reducing the need for animal testing and flagging high-risk compounds early.[8] Key predictions include mutagenicity (e.g., via the Ames test), cardiotoxicity (hERG inhibition), and identifying Pan-Assay Interference Compounds (PAINS) — substructures known to cause false positives in high-throughput screens.
Integrated ADMET Workflow
The following diagram illustrates the logical flow for a comprehensive ADMET property prediction.
Caption: Integrated workflow for in silico property prediction.
Predicted Properties Summary Table
The following table summarizes the key predicted properties for this compound, compiled from SwissADME and cross-referenced with other conceptual models.
| Property Class | Parameter | Predicted Value | Implication / Interpretation |
| Physicochemical | Molecular Weight ( g/mol ) | 177.15 | Well within Lipinski's rule (<500), favorable for good absorption. |
| LogP (Consensus) | 0.35 | Balanced lipophilicity, suggesting good solubility and permeability. | |
| Water Solubility (LogS) | -1.82 | Soluble. Favorable for formulation and absorption. | |
| Topological Polar Surface Area (TPSA) | 71.83 Ų | Below the 140 Ų threshold, indicating good potential for cell membrane permeability.[3] | |
| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | No | Not predicted to cross the BBB, suggesting lower potential for CNS side effects. | |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving the CYP1A2 pathway. | |
| CYP2C9 Inhibitor | Yes | Potential Liability: May interact with drugs metabolized by CYP2C9 (e.g., warfarin). | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 pathway. | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Complies with all criteria, indicating a high likelihood of oral bioavailability. |
| PAINS Alert | 0 Alerts | No known problematic substructures that typically lead to false positives in assays. | |
| Medicinal Chemistry | Synthetic Accessibility | 2.81 | Rated as relatively easy to synthesize, which is a practical advantage. |
Section 3: Deepening Mechanistic Insight with Density Functional Theory (DFT)
While empirical and machine learning models provide rapid and valuable predictions, Density Functional Theory (DFT) offers a more fundamental, physics-based understanding of a molecule's electronic structure.[9][10] DFT calculations can elucidate properties like chemical reactivity, which is governed by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a greater tendency to be oxidized.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a greater tendency to be reduced.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a proxy for chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.
Experimental Protocol 3.1: Conceptual DFT Calculation Workflow
Performing a full DFT calculation is computationally intensive, but the workflow is standardized.
-
Structure Preparation: Convert the 2D SMILES string to a 3D structure (.mol or .sdf file) using a tool like Open Babel.[11]
-
Geometry Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) before the more expensive DFT calculation.
-
DFT Calculation Setup:
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.[9]
-
Functional: Select a functional. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[12]
-
Basis Set: Choose a basis set, such as 6-31G(d), which describes the spatial distribution of electrons.
-
-
Execution & Analysis: Run the calculation to solve the Kohn-Sham equations.[12] From the output, extract the HOMO and LUMO energy levels and visualize the orbital shapes.
Why DFT Matters: A Self-Validating System
The insights from DFT can validate or challenge the predictions from faster models. For instance, if a molecule is predicted to be a CYP inhibitor (a metabolic process often involving electron transfer), its DFT-calculated electronic properties (e.g., a relatively small HOMO-LUMO gap) should be consistent with higher reactivity. This cross-modal consistency builds trustworthiness in the overall prediction.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).
Conclusion and Forward Look
The in silico profile of this compound is highly promising. The molecule exhibits excellent drug-like physicochemical properties, is predicted to have high oral absorption, and largely avoids common toxicity and metabolic liabilities. The one potential flag—inhibition of the CYP2C9 enzyme—is a critical, actionable insight. This allows researchers to proactively design experiments to confirm this interaction or to guide medicinal chemistry efforts to mitigate this specific risk.
This guide demonstrates a logical, multi-layered approach to computational drug discovery. By integrating rapid screening tools with high-accuracy theoretical models, we can build a robust, evidence-based profile of a candidate molecule. This data-driven methodology empowers researchers to make more informed decisions, ultimately accelerating the path toward developing safer and more effective medicines.
References
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Title: Using ADMET to Move Forward from Drug Discovery to Development Source: Bitesize Bio URL: [Link]
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Title: How do you predict ADMET properties of drug candidates? Source: Aurlide URL: [Link]
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Title: ADMET Prediction Source: Protheragen URL: [Link]
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Title: ADMET prediction | Medicinal Chemistry Class Notes Source: Fiveable URL: [Link]
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Title: Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents Source: PubMed Central URL: [Link]
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Title: 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins Source: MDPI URL: [Link]
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Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: PubMed Central URL: [Link]
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Title: Density Functional Theory (DFT) Source: Computational Chemistry Glossary - Deep Origin URL: [Link]
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Title: Density Functional Theory (DFT) in Drug Discovery Source: dockdynamics In-Silico Lab URL: [Link]
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Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: PubMed Central URL: [Link]
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Title: Use of Freely Available and Open Source Tools for In Silico Screening in Chemical Biology Source: ACS Publications URL: [Link]
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Title: ChEMBL Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]
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Title: Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery Source: PubMed Central URL: [Link]
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The Ascendant Trajectory of 1,2,4-Oxadiazol-5-one Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,2,4-oxadiazole scaffold has emerged as a privileged motif in medicinal chemistry, prized for its chemical stability, favorable aqueous solubility, and diverse pharmacological profiles.[1] This technical guide provides an in-depth exploration of 1,2,4-oxadiazol-5-one derivatives, a prominent subclass that has garnered significant attention for its therapeutic potential. We will dissect the core chemical principles, synthetic strategies, and key biological activities of these compounds, offering a comprehensive resource for researchers and drug development professionals. This guide will move beyond a mere recitation of facts to provide field-proven insights into the causality behind experimental choices and to establish a framework for the rational design of novel therapeutics.
Introduction: The 1,2,4-Oxadiazole Core - A Versatile Pharmacophore
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the five-membered 1,2,4-oxadiazole ring system stands out for its unique combination of properties.[2] Unlike some of its isomers, the 1,2,4-oxadiazole nucleus exhibits remarkable stability, making it an attractive and reliable component in drug design.[1] First synthesized in 1884, the therapeutic potential of 1,2,4-oxadiazole derivatives began to be seriously explored in the mid-20th century, leading to the development of several commercially available drugs.[2]
The significance of the 1,2,4-oxadiazole ring lies in its role as a bioisostere for ester and amide functionalities.[2][3] This bioisosteric equivalence allows medicinal chemists to replace metabolically labile ester or amide groups with the more robust oxadiazole ring, often leading to improved pharmacokinetic profiles without sacrificing biological activity. The electron-deficient nature of the ring, stemming from the presence of one oxygen and two nitrogen atoms, contributes to its metabolic stability.[1]
This guide will specifically focus on the 1,2,4-oxadiazol-5-one core, a ketone-containing analog that presents distinct electronic and steric properties, offering unique opportunities for molecular design and therapeutic intervention. We will delve into the synthetic pathways, explore the diverse range of biological targets, and provide practical insights for researchers aiming to harness the potential of this promising chemical scaffold.
Synthetic Strategies for 1,2,4-Oxadiazol-5-one Derivatives: A Practical Guide
The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic chemistry, with several reliable methods at the disposal of the medicinal chemist. The majority of these syntheses rely on the cyclization of key intermediates, primarily amidoximes.
The Amidoxime Route: A Cornerstone of 1,2,4-Oxadiazole Synthesis
The most prevalent and versatile approach to constructing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with a carboxylic acid derivative.[2] This method offers a high degree of flexibility, allowing for the introduction of diverse substituents at both the 3- and 5-positions of the oxadiazole ring.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acids
-
Activation of the Carboxylic Acid: To a solution of the desired carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a coupling agent (e.g., 1.1 equivalents of EDC, DCC, or TBTU) and an activating agent (e.g., 1.1 equivalents of HOBt or DMAP). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Reaction with Amidoxime: Add the corresponding amidoxime (1.0 equivalent) to the reaction mixture.
-
Cyclization: The reaction can be promoted by heating, often under reflux conditions, or by the addition of a base (e.g., triethylamine, diisopropylethylamine) to facilitate the cyclization and removal of the leaving group. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Choice of Coupling Agent: The selection of the coupling agent is crucial for efficient activation of the carboxylic acid. EDC and DCC are classic carbodiimide-based reagents, while TBTU is a uronium-based reagent that often provides faster reaction times and higher yields.
-
Solvent Selection: Aprotic solvents are used to prevent hydrolysis of the activated ester intermediate.
-
Monitoring the Reaction: TLC and LC-MS are essential tools to track the consumption of starting materials and the formation of the desired product, allowing for optimization of reaction time and conditions.
Alternative Synthetic Approaches
While the amidoxime route is the most common, other methods for the synthesis of 1,2,4-oxadiazoles exist, including the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. However, this method can be limited by the reactivity of the nitrile and potential side reactions.[2] More recent developments have focused on one-pot procedures and the use of microwave irradiation to accelerate reaction times and improve yields.[2]
Pharmacological Landscape of 1,2,4-Oxadiazol-5-one Derivatives
The true value of the 1,2,4-oxadiazol-5-one scaffold lies in its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.
Anticancer Activity: A Prominent Area of Investigation
A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as anticancer agents.[2][3] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2]
Table 1: Selected 1,2,4-Oxadiazole Derivatives with Anticancer Activity
| Compound ID | Target/Mechanism | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Compound A | Apoptosis Inducer | Various human cancer cell lines | Mean IC50 ~92.4 μM | [2] |
| Compound B | HDSirt2 Inhibitor | Human leukemia cell lines (U-937, NB4, HL-60, K562), MDA-MB-231 | Induces >80% apoptotic death at 10-25 μM | [2] |
| Compound C | Carbonic Anhydrase Inhibitor | PANC-1, SK-MEL-2 | Nanomolar to picomolar Ki values | [2] |
Mechanism of Action Insights:
The anticancer activity of 1,2,4-oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases.[2] Furthermore, their structural similarity to natural products with cytotoxic properties has inspired the synthesis of novel analogs with enhanced potency.[2]
Monoamine Oxidase (MAO) Inhibition: Targeting Neurological Disorders
Derivatives of the related 1,2,4-oxadiazin-5(6H)-one scaffold have demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[4]
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Incubation: The test compounds are pre-incubated with the respective MAO enzyme in a suitable buffer at 37°C for a defined period.
-
Substrate Addition: A specific substrate for each enzyme (e.g., kynuramine for both, or specific substrates for selectivity determination) is added to initiate the reaction.
-
Detection: The formation of the product is monitored spectrophotometrically or fluorometrically over time.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by non-linear regression analysis.
Significance of MAO-B Inhibition:
Inhibitors of MAO-B can increase the levels of dopamine in the brain, which is beneficial in Parkinson's disease.[4] Additionally, by reducing the MAO-mediated production of hydrogen peroxide, these inhibitors may also provide neuroprotective effects by mitigating oxidative stress.[4]
A Spectrum of Other Biological Activities
Beyond their anticancer and neuroprotective potential, 1,2,4-oxadiazole derivatives have been investigated for a wide range of other therapeutic applications, including:
This broad spectrum of activity underscores the versatility of the 1,2,4-oxadiazole scaffold as a platform for drug discovery.
Structure-Activity Relationships (SAR) and Rational Drug Design
The development of potent and selective 1,2,4-oxadiazol-5-one derivatives relies on a thorough understanding of their structure-activity relationships. The substituents at the 3- and 5-positions of the oxadiazole ring play a critical role in determining the compound's biological activity and selectivity.
Logical Relationship Diagram: Key Factors in SAR for 1,2,4-Oxadiazole Derivatives
Caption: Key determinants of biological activity in 1,2,4-oxadiazole derivatives.
Key SAR Insights:
-
Electronic Effects: The electronic nature of the substituents can significantly impact the reactivity and binding affinity of the molecule. Electron-withdrawing groups can enhance the electrophilicity of the ring, while electron-donating groups can increase its nucleophilicity.[1]
-
Steric Factors: The size and shape of the substituents are crucial for fitting into the binding pocket of the target protein. Bulky groups may enhance selectivity but could also lead to steric hindrance.
-
Physicochemical Properties: The overall lipophilicity and solubility of the molecule, which are influenced by the substituents, are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Future Directions and Conclusion
The 1,2,4-oxadiazol-5-one scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Exploring Novel Biological Targets: The inherent versatility of this scaffold suggests that it may have utility against a wider range of diseases than is currently appreciated.
-
Development of More Efficient Synthetic Methodologies: The application of green chemistry principles and high-throughput synthesis techniques will accelerate the discovery of new lead compounds.[2]
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will enable more rational and targeted drug design.
References
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
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Unveiling the Therapeutic Landscape of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one: A Technical Guide to Target Deconvolution
Abstract
The quest for novel therapeutic agents is a cornerstone of modern medicine, and heterocyclic compounds represent a particularly fruitful area of discovery. The molecule 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one stands at the intersection of two privileged chemical scaffolds: the 1,2,4-oxadiazole ring and the pyridine moiety. While the specific biological targets of this compound are not yet elucidated, its structural components suggest a high probability of interaction with therapeutically relevant proteins. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We will explore rational, hypothesis-driven approaches based on the known pharmacology of its constituent parts and detail a multi-pronged experimental strategy for target deconvolution, integrating both in silico and cutting-edge chemical proteomics methodologies. This document is intended for researchers, scientists, and drug development professionals dedicated to navigating the complexities of early-stage drug discovery.
Introduction: The Rationale for Target Discovery
The compound this compound is a novel chemical entity. Its therapeutic potential is currently a "black box," a common scenario in phenotypic screening-based drug discovery where a compound elicits a desirable cellular response, but its mechanism of action remains unknown.[1] The process of identifying the specific molecular target(s) is known as target deconvolution or target identification, a critical step in translating a promising hit into a viable drug candidate.[2][3] Understanding the direct protein targets is essential for several reasons:
-
Mechanism of Action (MoA): Elucidating the MoA provides a rational basis for the compound's observed biological effects.
-
Lead Optimization: Knowledge of the target's three-dimensional structure allows for structure-activity relationship (SAR) studies to improve potency and selectivity.[4]
-
Safety and Toxicology: Identifying off-target interactions can help predict potential side effects and toxicity early in the development process.[3]
-
Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor treatment response.
This guide will proceed by first establishing a set of plausible target hypotheses based on the compound's chemical structure, followed by a detailed roadmap for experimental validation.
Hypothesis Generation: Leveraging Chemical Precedent
The structure of this compound contains two key pharmacophores that can guide our initial investigation.
The 1,2,4-Oxadiazole Scaffold: A Versatile Pharmacophore
The 1,2,4-oxadiazole ring is a five-membered heterocycle present in numerous biologically active compounds and several FDA-approved drugs.[5][6] Its derivatives are known to exhibit a wide array of pharmacological activities.[6][7][8][9] This scaffold is valued in medicinal chemistry for its metabolic stability and its ability to act as a bioisostere for esters and amides, often participating in hydrogen bond interactions with protein targets.[6]
Recent literature (2018–2024) highlights several key therapeutic areas and molecular targets for 1,2,4-oxadiazole derivatives, which are summarized in the table below.[7]
| Therapeutic Area | Potential Molecular Targets | Representative Activities |
| Neuroscience | Glycogen Synthase Kinase 3β (GSK-3β), Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Kappa-Opioid Receptor (KOR) | Anti-neuroinflammatory, neuroprotective, potential for Alzheimer's disease treatment.[5][10][11] |
| Oncology | Histone Deacetylases (HDACs), Receptor Tyrosine Kinases (e.g., RET), Farnesoid X Receptor (FXR) | Antiproliferative activity against various cancer cell lines.[10][12][13] |
| Inflammatory Diseases | Nuclear Factor Erythroid 2-related factor (Nrf2), Pregnane X Receptor (PXR) | Activation of antioxidant response pathways, modulation of inflammatory gene expression.[10][12] |
| Infectious Diseases | Various bacterial and fungal enzymes | Antimicrobial and antifungal activity.[10] |
The Pyridin-4-yl Moiety: A Vector for Specificity
The pyridine ring is one of the most prevalent heterocyclic scaffolds in approved drugs.[14][15] The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in various interactions with protein targets. The "4-yl" substitution pattern specifically directs these interactions. Compounds containing this moiety have shown activity against a range of targets.
-
Kinases: The pyridine scaffold is a common feature in kinase inhibitors, such as those targeting c-Met.[16]
-
Epigenetic Modifiers: The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified in potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer.[17]
-
GPCRs and Ion Channels: The pyridine ring is a versatile component in ligands for a wide variety of receptors and channels.[14]
Initial Hypothesis: Based on the convergence of these two lines of evidence, initial hypotheses for the targets of this compound should prioritize enzymes such as kinases, epigenetic modifiers (e.g., demethylases, HDACs), and metabolic enzymes (e.g., GSK-3β) , particularly those implicated in oncology and neuroscience.
A Multi-Pronged Strategy for Target Deconvolution
No single method for target identification is foolproof. Therefore, a successful strategy integrates computational and experimental approaches to build a compelling case for a specific target.[18] The following workflow provides a logical progression from broad, predictive methods to specific, validated interactions.
Caption: A multi-phase workflow for target deconvolution.
Detailed Methodologies and Protocols
This section provides actionable protocols for the key stages of the target identification workflow.
Phase 1: In Silico Target Prediction
In silico methods use computational power to screen vast libraries of protein structures, predicting which ones are most likely to bind to our compound of interest.[19][20][21]
Protocol: Reverse Docking using AutoDock Vina
-
Ligand Preparation:
-
Generate a 3D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Perform energy minimization using a force field (e.g., MMFF94).
-
Convert the structure to the PDBQT format, which includes atomic charges and torsional degrees of freedom, using AutoDock Tools.
-
-
Receptor Library Preparation:
-
Download a curated library of human protein structures from the Protein Data Bank (PDB). Focus on the hypothesized target classes (kinases, epigenetic enzymes, etc.).
-
For each protein structure, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Convert the prepared structures to the PDBQT format.
-
-
Docking Simulation:
-
Define a search space (grid box) for each receptor that encompasses the known active site or predicted binding pockets.
-
Execute the docking simulation using AutoDock Vina, which will systematically evaluate different conformations of the ligand within the receptor's binding site.[19]
-
The output will be a series of binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).
-
-
Analysis and Prioritization:
-
Rank the protein targets based on their predicted binding affinities. Lower scores indicate a more favorable predicted interaction.
-
Visually inspect the top-scoring poses to ensure they are sterically and chemically plausible (e.g., formation of hydrogen bonds, hydrophobic interactions).
-
Proteins that consistently rank highly across multiple docking runs become the top candidates for experimental validation.
-
Phase 2: Experimental Target Identification
Experimental methods aim to physically isolate or identify the protein targets from a complex biological sample, such as a cell lysate.[22][23] These can be broadly divided into affinity-based and label-free approaches.[2][24]
Protocol: Affinity-Based Pulldown via Chemical Proteomics
This method uses a modified version of the compound to "fish" for its binding partners.[3][25]
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a linker arm and an affinity tag (e.g., biotin).[2] The linker should be attached at a position determined by preliminary SAR studies to be non-essential for its biological activity.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if oncology is the hypothesized area) to a high density.
-
Harvest the cells and lyse them in a non-denaturing buffer to release the proteins while maintaining their native conformation.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Enrichment:
-
Incubate the cell lysate with the biotinylated probe. As a negative control, incubate a separate aliquot of lysate with free biotin. As a competition control, pre-incubate the lysate with an excess of the original, unmodified compound before adding the probe.
-
Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any proteins bound to it.[2]
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the control and competition lanes.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Caption: Workflow for an affinity-based proteomics experiment.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that leverages the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to proteolysis.[2][4]
-
Lysate Preparation:
-
Prepare cell lysate as described in the affinity-based protocol.
-
-
Compound Incubation:
-
Divide the lysate into multiple aliquots. Treat one with the vehicle (e.g., DMSO) as a control, and the others with varying concentrations of this compound.
-
Incubate to allow for protein-ligand binding.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a short, optimized period. The target protein, if stabilized by the compound, will be less susceptible to digestion than unbound proteins.
-
-
Analysis:
-
Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands (e.g., with Coomassie stain). Look for bands that are more intense (i.e., less digested) in the compound-treated lanes compared to the vehicle control lane.
-
Excise these bands and identify the proteins by mass spectrometry.
-
Phase 3: Target Validation
Identifying a list of candidate binders is not the end of the process. Validation is required to confirm a direct, functional interaction.[26]
-
Biochemical Assays:
-
If the identified target is an enzyme, obtain the recombinant protein.
-
Perform an in vitro activity assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or activator. Calculate key parameters like IC50 or EC50.
-
-
Cell-Based Target Engagement:
-
Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein within intact cells. This assay measures the change in the thermal stability of a protein upon ligand binding.
-
-
Biophysical Interaction Analysis:
-
Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding kinetics (kon, koff) and thermodynamics (KD, ΔH) of the interaction between the compound and the purified target protein. This provides definitive proof of a direct physical interaction.
-
Conclusion and Future Directions
The compound this compound represents a promising starting point for drug discovery, owing to its privileged chemical scaffolds. While its precise therapeutic targets are unknown, a systematic and multi-faceted approach, as outlined in this guide, can effectively deconvolute its mechanism of action. By integrating predictive in silico screening with robust experimental methods like chemical proteomics and DARTS, researchers can efficiently identify high-confidence candidate targets. Subsequent validation through biochemical, cellular, and biophysical assays is paramount to confirming these candidates and paving the way for rational lead optimization. This structured approach mitigates the risks associated with phenotypic screening and accelerates the journey from a novel compound to a potential therapeutic agent.
References
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Drug target deconvolution by chemical proteomics - PubMed. Available at: [Link]
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A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Available at: [Link]
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In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Available at: [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. Available at: [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC - PubMed Central. Available at: [Link]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. Available at: [Link]
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1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Available at: [Link]
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Design and prediction of novel heterocycle derivatives via in silico. Available at: [Link]
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(PDF) IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING - ResearchGate. Available at: [Link]
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N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed. Available at: [Link]
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Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - ResearchGate. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]
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Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available at: [Link]
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Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed. Available at: [Link]
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Overweight – Overview of Information and Clinical Research - Clinicaltrials.eu. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Available at: [Link]
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(PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing - ResearchGate. Available at: [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
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Methodological & Application
Synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical guidance and scientifically grounded explanations for each procedural step.
Introduction and Significance
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic rings, containing one oxygen and two nitrogen atoms, are recognized as bioisosteres for esters and amides, contributing to improved pharmacokinetic and metabolic properties of drug candidates.[3] The specific target of this protocol, this compound, incorporates a pyridine ring, a common feature in many pharmaceuticals that can influence solubility, receptor binding, and overall efficacy. The synthesis of this compound is a valuable process for generating novel molecules for screening in various therapeutic areas.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of a readily available starting material, 4-cyanopyridine, to its corresponding amidoxime, N'-hydroxyisonicotinamidine. The second step is the cyclization of this intermediate with a suitable carbonylating agent, in this case, ethyl chloroformate, to form the desired 4,5-dihydro-1,2,4-oxadiazol-5-one ring system. This approach is a well-established method for the synthesis of this class of compounds.[1]
Reaction Mechanism
The synthesis proceeds through two key transformations:
-
Amidoxime Formation: The reaction of 4-cyanopyridine with hydroxylamine involves the nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbon of the nitrile group. This is typically carried out in the presence of a base to generate the more nucleophilic hydroxylamine anion.
-
Cyclization: The N'-hydroxyisonicotinamidine then reacts with ethyl chloroformate. The more nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the ethyl chloroformate. This is followed by an intramolecular cyclization with the elimination of ethanol and subsequent proton transfer to yield the stable this compound.[4][5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Cyanopyridine | C₆H₄N₂ | 104.11 | 100-48-1 | Sigma-Aldrich |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Sigma-Aldrich |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | VWR |
| Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | 541-41-3 | Acros Organics |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | VWR |
| Deionized water | H₂O | 18.02 | 7732-18-5 | In-house |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Hydroxylamine hydrochloride: Corrosive and can be irritating to the skin and respiratory tract. Handle with care.
-
Ethyl chloroformate: Highly corrosive, toxic, and a lachrymator. Handle with extreme caution in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
Step 1: Synthesis of N'-hydroxyisonicotinamidine
This first step converts the nitrile group of 4-cyanopyridine into an amidoxime.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopyridine (10.4 g, 100 mmol), hydroxylamine hydrochloride (10.4 g, 150 mmol), and ethanol (100 mL).
-
Slowly add sodium bicarbonate (12.6 g, 150 mmol) to the stirred suspension. Effervescence will be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (sodium chloride and unreacted sodium bicarbonate).
-
Wash the solid residue with a small amount of cold ethanol (2 x 20 mL).
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is N'-hydroxyisonicotinamidine. This can be used in the next step without further purification, or it can be recrystallized from ethanol/water to obtain a purer product.
Step 2: Synthesis of this compound
This step involves the cyclization of the amidoxime with ethyl chloroformate to form the final product.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude N'-hydroxyisonicotinamidine (from the previous step, approx. 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (12.1 mL, 150 mmol) to the solution.
-
Slowly add ethyl chloroformate (14.3 mL, 150 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Ethyl acetate:Hexane, 1:1).
-
Once the reaction is complete, wash the reaction mixture with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 20% ethyl acetate) to afford this compound as a solid.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the preparation of the target compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridine ring protons and the NH proton of the oxadiazolone ring. The pyridine protons will typically appear in the aromatic region (δ 7.0-9.0 ppm), with distinct coupling patterns. The NH proton will likely be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the carbonyl carbon of the oxadiazolone ring (typically around δ 160-170 ppm), the C=N carbon (around δ 150-160 ppm), and the carbons of the pyridine ring.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the oxadiazolone ring, typically in the range of 1750-1790 cm⁻¹. A C=N stretching vibration may be observed around 1600-1650 cm⁻¹. An N-H stretching band may also be present around 3200-3400 cm⁻¹.[7][8]
-
Mass Spectrometry (MS): Mass spectrometric analysis should confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.[3][9][10]
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. By following these steps carefully and adhering to the safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided characterization guidelines will ensure the identity and purity of the final product.
References
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
- Poupaert, J. H., & De Nève, R. (1975). A convenient synthesis of 3-substituted 4,5-dihydro-1,2,4-oxadiazol-5-ones. Synthesis, 1975(08), 517-517.
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.
- Sharma, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Medicinal Chemistry Research, 31(1), 1-24.
- Gasson, E. J. (1958). U.S. Patent No. 2,830,994. Washington, DC: U.S.
- Mikaia, A. I., Ushakova, R., Zaikin, V. G., Kelarev, V. I., & Shveikhgeimer, G. A. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Organic Mass Spectrometry, 21(4), 195-199.
- Gasson, E. J. (1958). U.S. Patent No. 2,830,994. Washington, DC: U.S.
- Vahedi, H., Lari, J., Housaini, A., & Habibi, M. (2012). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research, 4(2), 539-544.
- Clementi, S., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
- Parmar, A., Patle, M., Bisen, C., & Bhagat, G. (2018). SYNTHESIS, REGRESSION ANALYSIS, DOCKING STUDIES OF ISONIAZID-BASED COMPOUNDS AS ANTI-TUBERCULOSIS THERAPEUTIC AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1186-1202.
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
- Polothi, R., et al. (2016). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare.
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NIST. (n.d.). Oxadiazole, 1,2,4-, 5-(5-nitrofuran-2-yl)-3-(4-pyridinyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Mikaia, A. I., Ushakova, R., Zaikin, V. G., Kelarev, V. I., & Shveikhgeimer, G. A. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Organic Mass Spectrometry, 21(4), 195-199.
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SpectraBase. (n.d.). Pyridine, 3-(5-ethyl-1,3,4-oxadiazol-2-yl)-. Retrieved from [Link]
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Fershtat, L. L., et al. (2020). 5,6-Dihydro-[3][11]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank, 2020(2), M1135.
- Fershtat, L. L., et al. (2017). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2017(3), M946.
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mzCloud. (2021). 4-{5-[(3S)-1-(4-Nitrobenzyl)-3-pyrrolidinyl]-1,3,4-oxadiazol-2-yl}pyridine. Retrieved from [Link]
- De Kock, C., et al. (2021). A continuous flow synthesis method for the manufacture of isoniazid. WO 2021/069975 A1.
- Al-Otaibi, E. A., & Al-Kahtani, A. A. (2013). Synthesis, spectroscopic and X-ray powder diffraction (XRD) of some oxdiazole complexes. Int. J. Electrochem. Sci, 8, 10563-10575.
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Sadchikova, E. V., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][3]Triazines: Synthesis and Photochemical Properties. Molecules, 28(7), 3196.
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SciSpace. (n.d.). Ethyl chloroformate. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Introduction: The Critical Role of Purity in Drug Discovery
3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the 1,2,4-oxadiazole ring, a known pharmacophore, suggests its potential for a wide range of biological activities.[1][2] As with any potential therapeutic agent, the purity of the active pharmaceutical ingredient (API) is paramount. Even trace impurities can lead to altered pharmacological profiles, increased toxicity, and unreliable experimental data. This guide provides a comprehensive overview of robust purification techniques and analytical protocols specifically tailored for researchers, scientists, and drug development professionals working with this compound.
The methodologies described herein are grounded in established principles of separation science for nitrogen-containing heterocycles and are designed to be self-validating systems, ensuring the highest degree of purity and reproducibility.[3][4]
Understanding the Molecule: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.
Physicochemical Properties:
Based on its structure, this compound is expected to be a polar molecule. The presence of multiple nitrogen and oxygen atoms, along with the pyridyl group, contributes to its polarity and potential for hydrogen bonding. This polarity will significantly influence its solubility in various organic solvents and its behavior during chromatographic separation.
Potential Impurities:
Impurities can arise from unreacted starting materials, reagents, or by-products of the synthetic route. Common synthetic pathways to 1,2,4-oxadiazoles often involve the cyclization of amidoximes with carboxylic acid derivatives.[2][5] Therefore, potential impurities may include:
-
Unreacted starting materials: Isonicotinamidoxime and any activating agents or carbonyl compounds used in the synthesis.
-
Side-products: Isomers, products of incomplete cyclization, or degradation products.
-
Reagents and catalysts: Any acids, bases, or coupling agents used in the synthesis.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the number and relative polarity of the impurities, which will guide the selection of the most appropriate purification technique.
Purification Workflow: A Strategic Approach
The purification of this compound can be approached systematically. The following diagram illustrates a typical workflow, starting from the crude product to the final, highly purified compound.
Caption: A decision-tree workflow for the purification of this compound.
Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly when the initial purity of the crude product is relatively high.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Protocol for Recrystallization
1. Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
Due to the polar nature of the target molecule, polar solvents are a good starting point.[8]
-
Recommended solvents to screen: Ethanol, methanol, isopropanol, acetonitrile, and mixtures with water (e.g., ethanol/water).
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | Low | High | Good |
| Methanol | Moderate | High | May require seeding |
| Isopropanol | Low | Moderate | Good |
| Acetonitrile | Low | High | Good |
| Ethanol/Water | Very Low | High | Excellent |
| Acetone/Hexane | Low | High | Good |
2. Step-by-Step Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Troubleshooting:
-
Oiling out: If the compound separates as an oil, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.[9]
-
No crystal formation: The solution may be too dilute. Evaporate some of the solvent and allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.[8]
Technique 2: Column Chromatography
For complex mixtures with multiple impurities, column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.
Protocol for Column Chromatography
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a good starting point for the purification of polar compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Recommended eluent systems: Hexane/Ethyl Acetate, Dichloromethane/Methanol.
-
The optimal eluent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.
Table 2: Recommended Column Chromatography Conditions
| Stationary Phase | Eluent System | Gradient |
| Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate | Start with 100% Hexane, gradually increase to 50-100% Ethyl Acetate |
| Silica Gel (60-120 mesh) | Dichloromethane/Methanol | Start with 100% Dichloromethane, gradually increase to 5-10% Methanol |
2. Step-by-Step Procedure:
-
Prepare the column by packing the silica gel in the chosen non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Begin eluting with the starting mobile phase, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining very high purity material, especially on a smaller scale, or for separating closely related impurities, preparative HPLC is the most powerful technique.[11][12]
Protocol for Preparative HPLC
1. Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column is generally suitable for polar compounds.[13][14]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) with a modifier (e.g., formic acid or trifluoroacetic acid to improve peak shape) is commonly used.
-
Due to the polar nature of the target compound, a column designed for aqueous mobile phases may be beneficial to prevent phase collapse.[15]
Table 3: Recommended Preparative HPLC Conditions
| Column | Mobile Phase A | Mobile Phase B | Gradient | Detection |
| C18 (5-10 µm particle size) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 20-30 min | UV at 254 nm or 280 nm |
| C18 (5-10 µm particle size) | Water + 0.1% Trifluoroacetic Acid | Methanol + 0.1% Trifluoroacetic Acid | 5-95% B over 20-30 min | UV at 254 nm or 280 nm |
2. Step-by-Step Procedure:
-
Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
-
Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Dissolve the partially purified compound in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of the pure product.
-
Combine the pure fractions and remove the organic solvent.
-
Lyophilize or extract the compound from the aqueous phase to obtain the final product.
Purity Assessment: The Final Validation
After purification, it is essential to confirm the purity and identity of the this compound. A combination of analytical techniques should be employed.
Caption: Analytical workflow for the validation of purified this compound.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, can be used to determine the purity of the final product. The purity is calculated from the peak area of the main component relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for identifying any remaining impurities.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
By following these detailed protocols and employing the appropriate analytical techniques, researchers can confidently obtain highly pure this compound, ensuring the reliability and accuracy of their subsequent biological and pharmacological studies.
References
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Baykov, S., et al. (2017). A one-step synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Molecules, 22(10), 1645. Available at: [Link]
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Bielawska, A., et al. (2020). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link]
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E-Li, T., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Separation Science, 41(15), 3045-3052. Available at: [Link]
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Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography, 1(12), 18-19. Available at: [Link]
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Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233. Available at: [Link]
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Berners-Price, S. J., et al. (2021). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Molecules, 26(16), 4949. Available at: [Link]
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Kumar, D., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 116-120. Available at: [Link]
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Kumar, A., et al. (2019). Synthesis, structure elucidation and antibacterial screening of some novel 1,3,4-oxadiazoline derivatives. Journal of the Serbian Chemical Society, 84(1), 39-49. Available at: [Link]
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Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. Available at: [Link]
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Patel, K., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Journal of Chemical and Pharmaceutical Research, 3(4), 869-877. Available at: [Link]
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Xiao, H., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(14), 5489. Available at: [Link]
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Application Notes and Protocols for 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one as a GSK-3β Inhibitor
Introduction: The Rationale for Targeting GSK-3β with Novel Heterocyclic Scaffolds
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways. Its dysregulation has been implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases such as type 2 diabetes, and certain types of cancer.[1][2] In the context of Alzheimer's disease, GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a pathological hallmark that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[2][3][4] Consequently, the development of potent and selective GSK-3β inhibitors represents a highly promising therapeutic strategy.
The 1,2,4-oxadiazole core is a bioisosteric scaffold that has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in key interactions within enzyme active sites.[5][6] This application note details the use of a novel derivative, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one , as a putative GSK-3β inhibitor. We provide a putative synthetic scheme, protocols for its characterization, and detailed methodologies for in vitro and cell-based assays to ascertain its inhibitory potential and cellular activity.
Proposed Mechanism of Action and Structural Rationale
The design of this compound as a GSK-3β inhibitor is predicated on established structure-activity relationships (SAR) of related heterocyclic inhibitors. The pyridinyl moiety is a common feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket.[7] Specifically, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase.
The 1,2,4-oxadiazole ring, particularly in its dihydro-oxo form, is a versatile pharmacophore. It can act as a bioisosteric replacement for amide or ester functionalities, potentially improving metabolic stability.[3][5] The oxadiazole core in other GSK-3β inhibitors has been shown to interact with key residues such as Lys85 and Asp200 in the active site.[8] The 4,5-dihydro-1,2,4-oxadiazol-5-one scaffold, in particular, presents a unique arrangement of hydrogen bond donors and acceptors that may confer selectivity and potency.
Below is a diagram illustrating the putative binding mode of this compound within the GSK-3β active site.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of Isonicotinamidoxime:
-
To a solution of isonicotinonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting isonicotinamidoxime by recrystallization.
-
-
Synthesis of this compound:
-
Dissolve isonicotinamidoxime in an appropriate aprotic solvent (e.g., tetrahydrofuran) and cool in an ice bath.
-
Add a suitable base (e.g., triethylamine) followed by the dropwise addition of ethyl chloroformate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the heterocyclic core and substituent. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups (e.g., C=O, C=N). |
Part 2: In Vitro GSK-3β Kinase Assay
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against GSK-3β. The principle of this assay is to measure the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
Known GSK-3β inhibitor (e.g., CHIR99021) as a positive control
-
White, opaque 96-well or 384-well plates
Workflow:
Caption: Workflow for the in vitro GSK-3β kinase assay.
Step-by-Step Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer containing a final DMSO concentration of 1%. Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
Add the diluted GSK-3β enzyme and substrate peptide to each well of the microplate.
-
Initiate the kinase reaction by adding ATP to all wells. The final concentrations should be at or near the Km for ATP and the substrate.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no enzyme" control background from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression model.
Part 3: Cell-Based Assays
A. β-Catenin Accumulation Assay
Inhibition of GSK-3β in the canonical Wnt signaling pathway leads to the stabilization and nuclear accumulation of β-catenin. [1][9]This assay quantifies the cellular activity of the inhibitor by measuring this downstream effect.
Materials:
-
A suitable cell line (e.g., HEK293, CHO-K1, or C2C12) [1][10]* Cell culture medium and supplements
-
This compound
-
Positive control (e.g., BIO or CHIR99021)
-
Fixation and permeabilization buffers
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Step-by-Step Protocol:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or the positive control for a specified time (e.g., 16 hours). [9]3. Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-β-catenin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of β-catenin by measuring the fluorescence intensity of β-catenin within the nuclear region defined by the DAPI stain.
-
Calculate the EC₅₀ value for β-catenin accumulation.
B. Tau Phosphorylation Assay
This assay assesses the ability of the inhibitor to reduce the phosphorylation of tau at specific GSK-3β target sites in a cellular context.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) [4][11]* Cell culture medium and supplements
-
This compound
-
An agent to induce tau hyperphosphorylation (e.g., okadaic acid) [3]* Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.
-
Secondary antibodies for Western blotting or ELISA
-
Western blotting or ELISA reagents and equipment
Step-by-Step Protocol:
-
Culture SH-SY5Y cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated tau and total tau by Western blotting or a specific ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and normalize the phosphorylated tau signal to the total tau signal.
-
Determine the concentration-dependent effect of the inhibitor on tau phosphorylation.
Data Analysis and Interpretation
| Assay | Parameter Measured | Expected Outcome for an Effective Inhibitor |
| In Vitro Kinase Assay | IC₅₀ | Low nanomolar to micromolar IC₅₀ value. |
| β-Catenin Accumulation Assay | EC₅₀ | Dose-dependent increase in nuclear β-catenin with a potent EC₅₀ value. |
| Tau Phosphorylation Assay | Reduction in p-tau/total tau ratio | Dose-dependent decrease in the phosphorylation of tau at GSK-3β specific sites. |
Troubleshooting and Considerations
-
Compound Solubility: Ensure complete dissolution of this compound in DMSO. Poor solubility can lead to inaccurate concentration-response curves.
-
Cell Viability: Perform a cytotoxicity assay to ensure that the observed effects are not due to compound-induced cell death.
-
Off-Target Effects: To assess selectivity, the inhibitor should be tested against a panel of other kinases, particularly those with high homology to GSK-3β in the ATP-binding site.
-
Physicochemical Properties: The 4,5-dihydro-1,2,4-oxadiazol-5-one moiety is a carboxylic acid bioisostere and may exhibit acidic properties, which could influence its membrane permeability and intracellular concentration. [5]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound as a novel GSK-3β inhibitor. By combining in vitro enzymatic assays with cell-based functional readouts, researchers can robustly determine the potency, cellular efficacy, and potential therapeutic utility of this and related compounds. The unique heterocyclic scaffold offers opportunities for further medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.
References
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Camci, E., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. [Link]
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Bique, A. S., et al. (2006). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Assay and Drug Development Technologies, 4(4), 451-460. [Link]
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Wysocki, R. J., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
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Wysocki, R. J., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Publications. [Link]
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Lin, Y. T., et al. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Experimental Neurobiology, 27(5), 405-422. [Link]
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Zhang, J., et al. (2017). Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations. Scientific Reports, 7, 42218. [Link]
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Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2029-2041. [Link]
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Sharma, A., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]
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Loaëc, N., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Medicinal Chemistry, 19(3), 331-348. [Link]
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Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]
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van der Harg, S., et al. (2014). Morin attenuates tau hyperphosphorylation by inhibiting GSK3β. Neurobiology of Disease, 67, 149-160. [Link]
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Dauchy, S., et al. (2009). Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells. Journal of Neurochemistry, 109(3), 829-840. [Link]
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Thomas, A. D., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]
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Kumar, S., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Asian Journal of Chemistry, 33(11), 2667-2672. [Link]
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Wnorowska, U., et al. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
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National Center for Biotechnology Information. (2024). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. PubChem Compound Summary for CID 1244573. [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing oxadiazole scaffolds, have garnered significant interest due to their diverse and potent biological activities, including antibacterial and antifungal properties.[1][2][3] The 1,2,4-oxadiazole moiety, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, is a recognized pharmacophore present in numerous bioactive molecules.[1] This application note provides a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing of the novel compound, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one .
While specific antimicrobial data for this exact compound is not extensively published, the protocols herein are based on established, standardized methodologies for evaluating new chemical entities.[4][5][6] The structure, featuring a pyridine ring linked to a 1,2,4-oxadiazole core, suggests a potential for antimicrobial efficacy, as derivatives with similar structural motifs have demonstrated activity against a range of pathogens.[7][8][9] The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) of the compound, providing a foundational assessment of its antimicrobial potential.
This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for generating robust and reproducible data. By adhering to these protocols, researchers can effectively characterize the antimicrobial profile of this compound and inform its progression in the drug discovery pipeline.
Core Experimental Workflow
The overall process for evaluating the antimicrobial activity of the target compound is a sequential and logical progression from initial screening to more definitive bactericidal assessment. This workflow ensures that resources are used efficiently and that the data generated at each stage informs the next.
Caption: High-Level Experimental Workflow for Antimicrobial Evaluation.
Materials and Reagents
Test Compound
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923 or a clinical MRSA isolate)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strain (Optional):
-
Candida albicans (e.g., ATCC 90028)
-
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs, micropipettes, and tips
-
Positive Control Antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives, Fluconazole for fungi)
-
Resazurin sodium salt solution (optional, for viability indication)
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] It is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations.
Step 1: Preparation of Bacterial/Fungal Inoculum
-
Culture Revival: From a frozen stock, streak the selected microbial strains onto appropriate agar plates (TSA or MHA for bacteria, SDA for fungi). Incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Inoculum Suspension: Aseptically select 3-5 well-isolated colonies from the fresh agar plate. Suspend the colonies in a tube containing 3-5 mL of sterile saline.
-
Turbidity Standardization: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]
-
Final Dilution: Perform a further dilution of the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][10] This is a critical step, as an incorrect inoculum density can significantly affect the MIC results.
Step 2: Preparation of Compound Dilutions in Microtiter Plate
-
Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 12.8 mg/mL stock for a final top concentration of 128 µg/mL. The choice of solvent is crucial; DMSO is commonly used but its final concentration in the wells should not exceed 1% to avoid solvent-induced toxicity.
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Serial Dilution: Add 200 µL of the highest concentration of the test compound (prepared in broth) to the first column. Then, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10. This will result in a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Controls:
-
Growth Control (Column 11): 100 µL of broth + 100 µL of the final inoculum. This well contains no compound and should show robust growth.
-
Sterility Control (Column 12): 200 µL of uninoculated broth. This well should remain clear, ensuring the sterility of the medium and the plate.
-
Positive Control: A separate plate or row can be set up with a standard antibiotic to validate the assay and susceptibility of the test strains.
-
Step 3: Inoculation and Incubation
-
Inoculation: Add 100 µL of the final diluted inoculum (prepared in Step 1.4) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate with a lid or an adhesive seal to prevent evaporation. Incubate at 35-37°C for 16-20 hours for bacteria.[5][10] For fungi, incubate at 35°C for 22-26 hours.
Step 4: MIC Determination
-
Visual Assessment: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the growth control.
-
Instrumental Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits ≥90% of growth compared to the control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly with a pipette.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh, antibiotic-free agar plate (MHA or TSA).
-
Spread the aliquot evenly across a quadrant of the plate. Be sure to label each quadrant corresponding to the concentration from the MIC plate.
Step 2: Incubation and MBC Reading
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each quadrant.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. Practically, this is often the lowest concentration that yields no more than 1-5 colonies from a 10 µL spot.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison across different microbial strains.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Control MIC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Positive | 8 | 16 | Vancomycin: 1 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 32 | >128 | Ciprofloxacin: 0.015 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Negative | 64 | >128 | Ciprofloxacin: 0.5 | >2 | Bacteriostatic |
| E. faecalis ATCC 29212 | Positive | 16 | 32 | Vancomycin: 2 | 2 | Bactericidal |
| C. albicans ATCC 90028 | N/A (Fungus) | 16 | N/A | Fluconazole: 0.5 | N/A | Fungistatic |
Interpretation Logic: The ratio of MBC to MIC is a key indicator of the compound's mode of action.
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
This distinction is critical for drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.
Caption: Logic for Interpreting MIC and MBC Data.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. By systematically determining the MIC and MBC against a panel of clinically relevant microorganisms, researchers can obtain a clear and reproducible assessment of the compound's efficacy and spectrum of activity. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. The structural features of 1,2,4-oxadiazole derivatives suggest a promising avenue for the discovery of new anti-infective agents, and rigorous adherence to standardized testing methodologies is paramount to realizing this potential.
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Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Authored by: A Senior Application Scientist
Introduction: Unveiling the Cytotoxic Potential of a Novel Oxadiazole Derivative
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The compound 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one belongs to this promising class of molecules. As with any novel chemical entity intended for therapeutic development, a thorough evaluation of its cytotoxic profile is a critical initial step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a panel of cell-based assays to meticulously characterize the cytotoxic effects of this compound.
A multi-assay, multi-cell line approach is advocated to build a comprehensive and reliable cytotoxicity profile. Relying on a single assay can be misleading, as different assays measure distinct cellular events associated with cytotoxicity. For instance, some assays measure metabolic activity, while others assess membrane integrity or the activation of specific cell death pathways. By integrating data from assays that probe different aspects of cell health, a more nuanced understanding of the compound's mechanism of toxicity can be achieved.
Strategic Selection of Cell Lines: The Foundation of Meaningful Data
The choice of cell lines is paramount for the relevance and translatability of in vitro cytotoxicity data.[3][4] It is recommended to use a panel of cell lines that includes both cancerous and non-cancerous (or "normal") cell types. This allows for the assessment of potential cancer-specific cytotoxicity, a desirable characteristic for an anti-cancer drug candidate.
-
Cancer Cell Lines: Selection should be guided by the therapeutic hypothesis. For instance, if the compound is being investigated for its potential as a breast cancer therapeutic, cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate choices.
-
Non-Cancerous Cell Lines: To assess general toxicity, a non-cancerous cell line is essential. Human fibroblast cell lines like MRC-5 or WI-38 are commonly used standards.[5] For initial screening, immortalized human cell lines such as HEK293 (human embryonic kidney) can also be utilized.
A Multi-Pronged Approach to Cytotoxicity Assessment
This guide details the protocols for four robust and widely used cell-based assays, each providing a unique perspective on the cytotoxic effects of this compound.
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.[8][9]
-
Neutral Red (NR) Uptake Assay: Assesses the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.[10][11][12]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13][14][15]
Experimental Workflow Overview
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
-
This compound
-
Selected cell lines (e.g., MCF-7, MDA-MB-231, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[17]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[18]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][19] The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Treated cell culture supernatants from the main experiment (see MTT protocol steps 1 & 2)
-
96-well flat-bottom sterile plates
-
Microplate reader capable of measuring absorbance at 490 nm[20]
Procedure:
-
Sample Collection:
-
Following compound treatment as described in the MTT protocol, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer. Transfer the supernatants to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
-
Stopping the Reaction:
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100
-
Spontaneous LDH release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).
-
Protocol 3: Neutral Red (NR) Uptake Assay
Principle: This assay is based on the ability of viable cells to take up and accumulate the supravital dye neutral red in their lysosomes.[10][11] The amount of dye retained is proportional to the number of viable cells.
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[12]
-
Treated cells in 96-well plates
-
Microplate reader capable of measuring absorbance at 540 nm[10][12]
Procedure:
-
Compound Treatment:
-
Follow the cell seeding and compound treatment steps as described in the MTT protocol.
-
-
Neutral Red Incubation:
-
After the desired incubation period, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.[12]
-
-
Washing and Destaining:
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 4: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a "glow-type" luminescent signal.[13]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Treated cells in 96-well white-walled, clear-bottom plates (for luminescence measurements)
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the compound in white-walled 96-well plates suitable for luminescence readings.
-
-
Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by placing the plate on a shaker at a low speed for 30 seconds.[14]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
The raw luminescence values are proportional to the amount of caspase 3/7 activity.
-
Data can be expressed as fold change in caspase activity relative to the untreated control.
-
Plot the fold change against the compound concentration.
Visualization of Assay Principles
Caption: Core principles of the recommended cytotoxicity assays.
Data Summary and Interpretation
The results from these assays should be compiled to provide a comprehensive overview of the compound's cytotoxic profile.
| Assay | Endpoint Measured | Interpretation of a Positive Result |
| MTT | Mitochondrial metabolic activity | Decrease in signal indicates reduced cell viability/proliferation. |
| LDH | Membrane integrity | Increase in signal indicates cell lysis and necrosis. |
| Neutral Red | Lysosomal integrity | Decrease in signal indicates loss of viable cells. |
| Caspase-Glo® 3/7 | Apoptosis execution | Increase in signal indicates induction of apoptosis. |
By comparing the IC₅₀ values obtained from the MTT, LDH, and Neutral Red assays, one can gain insights into the primary mechanism of cell death. For example, a potent induction of caspase activity at concentrations that cause a decrease in MTT signal but a delayed or less pronounced increase in LDH release would suggest that the compound primarily induces apoptosis. Conversely, a rapid and significant increase in LDH release would point towards a necrotic mode of action.
Conclusion
The systematic application of this panel of cell-based assays will provide a robust and multi-faceted evaluation of the cytotoxic properties of this compound. The data generated will be invaluable for making informed decisions regarding the future development of this compound and for elucidating its mechanism of action. This structured approach ensures scientific rigor and provides a solid foundation for subsequent preclinical studies.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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ResearchTweet. (n.d.). Cell Viability Assay: Neutral Red Uptake Assay Protocol. Retrieved from [Link]
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Assay Biotechnology Company. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 128–132. Retrieved from [Link]
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Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]
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Amini, M., et al. (2015). Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole. Medicinal Chemistry, 12(4), 386-395. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Li, Z., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. Retrieved from [Link]
-
Ullah, H., & Javid, M. T. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. Retrieved from [Link]
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Głowacka, E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3262. Retrieved from [Link]
-
Das, S., et al. (2025). Synthesis and Cytotoxicity of 1,4-Dihydropyridines and an Unexpected 1,3-Oxazin-6-one. Molecules, 30(15), 3567. Retrieved from [Link]
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Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s), S30-S45. Retrieved from [Link]
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Wikipedia. (n.d.). Orforglipron. Retrieved from [Link]
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Cielecka-Piontek, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. Retrieved from [Link]
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Van der Walt, M. M., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5432. Retrieved from [Link]
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Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. Retrieved from [Link]
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Topic: Developing and Validating Robust Analytical Methods for the Quantification of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development, implementation, and validation of analytical methods for the quantification of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a heterocyclic compound of interest in pharmaceutical development. We present two robust, fit-for-purpose methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity bioanalysis. The protocols herein are grounded in established chromatographic principles and adhere to international validation standards, ensuring data integrity and reproducibility.
Introduction and Method Development Rationale
The compound this compound features a basic pyridine moiety and a polar oxadiazolone ring system. The accurate and precise quantification of this Active Pharmaceutical Ingredient (API) is critical for ensuring product quality, stability, and for conducting pharmacokinetic studies.
Our method development strategy was guided by the physicochemical properties of the analyte. The pyridine nitrogen (pKa ≈ 5-6) necessitates control of the mobile phase pH to ensure a consistent ionic state and prevent chromatographic peak tailing. The aromatic pyridine ring provides a suitable chromophore for UV detection, while the overall structure is amenable to soft ionization for mass spectrometry.[1][2]
Based on this analysis, a reversed-phase HPLC approach was selected as the foundational separation technique.
-
For Quality Control (Assay, Purity): An HPLC-UV method offers a balance of simplicity, robustness, and cost-effectiveness, making it ideal for routine analysis of drug substances and products.
-
For Bioanalysis (Pharmacokinetics): An LC-MS/MS method provides superior sensitivity and selectivity, which are essential for quantifying the low concentrations typically found in complex biological matrices like plasma.[3][4]
Method 1: HPLC-UV for Potency and Purity Analysis
This method is designed for the accurate quantification of this compound in bulk drug substance or formulated products.
Principle of the Method
The analyte is separated on a C18 reversed-phase column using an isocratic mobile phase. The acidic mobile phase ensures the pyridine moiety is protonated, leading to a sharp, symmetrical peak. Quantification is achieved by measuring the absorbance at 254 nm, where the pyridine chromophore exhibits significant absorbance.[5][6][7]
Materials and Instrumentation
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Standard | This compound Reference Standard |
| Reagents | Acetonitrile (HPLC Grade), Monobasic Potassium Phosphate, Phosphoric Acid |
Experimental Protocol
Step 1: Mobile Phase and Diluent Preparation
-
Buffer Preparation (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
-
Diluent: Mix Acetonitrile and HPLC-grade water in a 50:50 (v/v) ratio.
Step 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.[8]
-
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix thoroughly.
Step 3: Sample Preparation (e.g., Powder for Injection)
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete extraction, and shake mechanically for 15 minutes.[8][9]
-
Allow the solution to cool, dilute to volume with diluent, and mix.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions & System Suitability
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform five replicate injections of the standard solution (100 µg/mL).
-
The system is deemed suitable for analysis if the following criteria are met, in accordance with USP guidelines.[10][11][12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system hardware.[11] |
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Method 2: LC-MS/MS for Bioanalytical Applications
This method provides high sensitivity and selectivity for quantifying the analyte in plasma, making it suitable for pharmacokinetic studies.
Principle of the Method
The analyte and a stable-isotope labeled internal standard (SIL-IS) are extracted from plasma via protein precipitation. Chromatographic separation is achieved using a rapid gradient on a C18 column. Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) to ensure high selectivity and minimize matrix effects.
Materials and Instrumentation
| Component | Specification |
| LC-MS/MS System | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer with ESI source |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Internal Standard (IS) | 3-(pyridin-4-yl-d4)-4,5-dihydro-1,2,4-oxadiazol-5-one (Hypothetical) |
| Reagents | Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Human Plasma |
Experimental Protocol
Step 1: Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in DMSO.
-
Working Solutions: Serially dilute the analyte stock solution with 50:50 Acetonitrile:Water to prepare calibration curve (CC) and quality control (QC) spiking solutions. Prepare a working IS solution at 100 ng/mL.
Step 2: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution (100 ng/mL in Acetonitrile). The acetonitrile serves as the precipitation agent.
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert for analysis.
Step 3: LC-MS/MS Conditions
Table 2: LC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| LC Gradient | 5% B to 95% B in 2.0 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; hold for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Ion Source Temp | 550 °C |
| Curtain Gas | 35 psi |
Table 3: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) |
|---|---|---|---|
| Analyte | m/z 178.1 | m/z 121.1 (Loss of C₂HNO₂) | 100 |
| Internal Standard | m/z 182.1 | m/z 125.1 | 100 |
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS bioanalysis.
Method Validation Strategy
Both methods must be validated to demonstrate their suitability for the intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15][16]
Key Validation Parameters
The following parameters are critical for ensuring the reliability of the analytical data.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[15]
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations (QCs) and is expressed as percent recovery.
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. It is expressed as the Relative Standard Deviation (%RSD) for a statistically relevant number of samples.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[17]
Validation Logic and Interdependence
Caption: Interdependence of ICH validation parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. Proper method validation in accordance with ICH guidelines is mandatory to ensure the integrity of the data generated by these protocols.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
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Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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International Council for Harmonisation. Quality Guidelines.
-
Organomation. Sample Preparation: A Comprehensive Guide.
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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HELIX Chromatography. HPLC Methods for analysis of Pyridine.
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
-
CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
-
American Pharmaceutical Review. Pharmaceutical Chromatography Sample Preparation.
-
Pharmaguideline. System Suitability in HPLC Analysis.
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United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
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Al-Shehri, M. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
-
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
-
Al-Shehri, M. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
-
National Institutes of Health. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies.
-
National Institutes of Health. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
-
National Institutes of Health. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
-
American Chemical Society. (2022). Characterization of Radioiodinated Diaryl Oxadiazole Derivatives as SPECT Probes for Detection of Myelin in Multiple Sclerosis. ACS Chemical Neuroscience.
-
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
-
Royal Society of Chemistry. (2015). Analytical Methods.
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The 3-(Pyridin-4-yl)-1,2,4-Oxadiazole Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry
Introduction: The Privileged 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1] This aromatic system is often employed as a bioisosteric replacement for amide and ester functionalities, enhancing metabolic stability and oral bioavailability.[1] When substituted with a pyridinyl moiety, specifically at the 3-position, the resulting 3-(pyridin-4-yl)-1,2,4-oxadiazole scaffold emerges as a particularly compelling pharmacophore. The pyridine ring introduces a basic nitrogen atom, which can participate in crucial hydrogen bonding interactions with biological targets, thereby modulating the pharmacological profile of the molecule.[1]
This application note provides a comprehensive overview of the medicinal chemistry applications of the 3-(pyridin-4-yl)-1,2,4-oxadiazole scaffold, with a focus on its utility as a modulator of key biological targets implicated in a range of human diseases. We will delve into its application in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), its potential as an anticancer agent, and its emerging role in combating neuroinflammation. This guide is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed, actionable protocols.
While the specific compound 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is not extensively documented in the current literature, the foundational 3-(pyridin-4-yl)-1,2,4-oxadiazole core represents a critical starting point for the design and synthesis of novel therapeutics. The principles and applications discussed herein are therefore highly relevant to the exploration of this and related chemical entities.
Therapeutic Applications of the 3-(Pyridin-4-yl)-1,2,4-Oxadiazole Scaffold
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) for Neurodegenerative Disorders
GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[2] Its dysregulation has been strongly implicated in the pathophysiology of several diseases, most notably Alzheimer's disease.[3] In the context of Alzheimer's, hyperactive GSK-3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and promotes the production of amyloid-β (Aβ) plaques, both of which are pathological hallmarks of the disease.[4] Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of Alzheimer's drug discovery.[3]
Derivatives of 3-(pyridin-4-yl)-1,2,4-oxadiazole have emerged as a promising class of GSK-3β inhibitors.[5][6] A notable study detailed the design and synthesis of a series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives, which demonstrated potent GSK-3β inhibitory activity.[5][6] These compounds were also shown to possess anti-neuroinflammatory and neuroprotective properties, highlighting the multi-target potential of this scaffold in addressing the complex pathology of Alzheimer's disease.[5][6]
| Compound ID | Structure | GSK-3β IC50 (µM) | Anti-neuroinflammatory Potency (IC50, µM) | Reference |
| 5e | 3-(pyridin-4-yl)-5-(4-(N-ethylsulfamoyl)phenyl)-1,2,4-oxadiazole | 1.52 | 0.47 ± 0.64 | [5] |
| 10b | 3-(pyridin-4-yl)-5-(4-(N-propylsulfamoyl)phenyl)-1,2,4-oxadiazole | 0.19 | 6.94 ± 2.33 | [5] |
Signaling Pathway Implication of GSK-3β Inhibition
Caption: GSK-3β signaling in Alzheimer's and the point of intervention.
Anticancer Activity
The 1,2,4-oxadiazole and the broader 1,3,4-oxadiazole scaffolds are prevalent in the design of novel anticancer agents.[7][8][9] These heterocycles are found in compounds that target various mechanisms of cancer progression, including the inhibition of kinases, growth factors, and enzymes crucial for tumor cell survival and proliferation.[9]
Specifically, derivatives of 3-(pyridin-4-yl)-1,2,4-oxadiazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[10] For instance, 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed potent activity against colon cancer cells, while [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol was highly effective against colorectal cancer cell lines.[10] These findings underscore the potential of this scaffold as a template for the development of new chemotherapeutic agents.[8][10]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | 5-Fluorouracil | 3.2 | [10] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | 5-Fluorouracil | 0.23 | [10] |
Anti-inflammatory Properties
Chronic inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents is of significant interest. The 1,2,4-oxadiazole and 1,3,4-oxadiazole cores have been incorporated into molecules with potent anti-inflammatory effects.[1][11] This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[11]
While the anti-inflammatory properties of the 3-(pyridin-4-yl)-1,2,4-oxadiazole scaffold are an emerging area of research, the documented anti-neuroinflammatory effects of GSK-3β inhibitors containing this moiety suggest its potential in modulating inflammatory pathways.[5] Further investigation into the broader anti-inflammatory applications of this scaffold is warranted.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol outlines a general and robust method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which can be adapted for the synthesis of 3-(pyridin-4-yl)-1,2,4-oxadiazole derivatives. The synthesis proceeds via a three-step, one-pot procedure involving the in situ generation of an amidoxime from a nitrile, followed by condensation with a carboxylic acid and subsequent cyclodehydration.[12][13]
Workflow for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Caption: General synthetic workflow for 3,5-disubstituted-1,2,4-oxadiazoles.
Materials:
-
Aryl or heteroaryl nitrile (e.g., 4-cyanopyridine)
-
Hydroxylammonium chloride (NH₂OH·HCl)
-
Base (e.g., triethylamine, sodium carbonate)
-
Carboxylic acid
-
Coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt))
-
Solvents (e.g., ethanol, dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Amidoxime Formation (in situ): a. To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylammonium chloride (1.5 eq) and a base such as triethylamine (2.0 eq).[12] b. Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the amidoxime is the first key step.[12]
-
Condensation to form O-Acylamidoxime: a. Once the amidoxime formation is complete (as indicated by TLC), add the carboxylic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) to the reaction mixture.[13] b. Stir the mixture at room temperature for 12-24 hours. The coupling agents facilitate the formation of the O-acylamidoxime intermediate.[13]
-
Cyclodehydration: a. After the condensation step, heat the reaction mixture to reflux (or approximately 90-110 °C if using a higher boiling solvent like DMF) for 2-4 hours to induce cyclodehydration.[13] b. Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
Work-up and Purification: a. Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. b. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
-
Characterization: a. Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro GSK-3β Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of test compounds against GSK-3β using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[14] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing DTT)[15]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well or 96-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: a. Prepare a 1x kinase assay buffer from a concentrated stock solution.[15] b. Dilute the GSK-3β enzyme, substrate peptide, and ATP to their final desired concentrations in the 1x kinase assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.[14] c. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Kinase Reaction: a. In a white microplate, add the test compound solution. b. Add the GSK-3β enzyme solution to each well. c. Initiate the kinase reaction by adding the ATP and substrate peptide mixture to each well. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate at room temperature for approximately 40 minutes.[14] c. Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.[14]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity. c. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). d. Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of chemical compounds against cancer cell lines.[16]
Materials:
-
Human cancer cell lines (e.g., CaCo-2, DLD1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the desired cancer cell lines to ~80% confluency. b. Harvest the cells and seed them into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well). c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Incubation: a. After the treatment period, add 10-20 µL of the MTT solution to each well.[16] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] c. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Determine the IC50 value of the test compounds by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The 3-(pyridin-4-yl)-1,2,4-oxadiazole scaffold is a versatile and privileged structure in medicinal chemistry, with demonstrated applications in the development of inhibitors for key therapeutic targets such as GSK-3β and in the discovery of novel anticancer agents. Its favorable physicochemical properties and the ability of the pyridinyl nitrogen to engage in critical interactions with biological macromolecules make it an attractive starting point for drug design.
While the specific derivative this compound remains to be fully explored, the robust synthetic methodologies and well-established biological assays for the parent scaffold provide a clear roadmap for its investigation. Future research in this area could focus on expanding the structure-activity relationship studies around this core, exploring its potential against a wider range of therapeutic targets, and optimizing its pharmacokinetic and pharmacodynamic profiles to identify lead candidates for clinical development. The protocols and data presented in this application note serve as a valuable resource for researchers embarking on such endeavors.
References
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- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.).
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022, August 23).
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.).
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024, March 27).
- A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023, December 12).
- GSK3β Kinase Assay. (n.d.).
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18).
- MTT assay protocol. (n.d.).
- Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. (2021, January 1).
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
- Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. (n.d.).
- Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. (2016, August 22).
- GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin. (n.d.).
- Synthesis and biological evaluation of novel marine-derived indole-based 1,2,4-oxadiazoles derivatives as multifunctional neuroprotective agents | Request PDF. (2025, August 5).
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- MTT Cell Proliferation Assay. (n.d.).
- Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazi. (2021, November 2).
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- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022, November 3).
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- Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (2022, March 1).
- The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters | Request PDF. (n.d.).
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- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.).
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Application Notes and Protocols for In Vivo Evaluation of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] Compounds incorporating this heterocycle have been investigated for their potential as anticonvulsant,[2][5] anti-inflammatory,[1][6][7] anticancer,[1][3][8] neuroprotective,[9] and antidiabetic agents.[10] The subject of this guide, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, is a novel compound whose in vivo properties are yet to be fully characterized. The presence of the pyridin-4-yl moiety is of particular interest, as related structures have shown promise in targeting neurological disorders, such as Alzheimer's disease, through mechanisms like GSK-3β inhibition.[11]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, designed for researchers in drug discovery and development. The proposed experimental design is structured to first establish a foundational understanding of the compound's safety and pharmacokinetic profile, followed by a multi-pronged approach to investigate its efficacy in relevant disease models.
Part 1: Preliminary In Vivo Assessment
Acute Toxicity and Dose-Range Finding
The initial in vivo studies are crucial for determining the safety profile and selecting appropriate dose levels for subsequent efficacy studies. An acute toxicity study provides a first look at the potential adverse effects of the compound and helps establish the maximum tolerated dose (MTD).
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This method is a statistically efficient way to determine the LD50 and MTD with a minimal number of animals.
-
Animal Model: Swiss albino mice are a common choice for initial toxicity screening.[8]
-
Housing: Animals should be housed in standard conditions with ad libitum access to food and water.
-
Procedure:
-
Administer a starting dose of the test compound to a single animal. The starting dose can be estimated from any available in vitro cytotoxicity data.
-
Observe the animal for signs of toxicity and mortality for at least 24 hours.
-
If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.
-
Continue this process until the stopping criteria are met (e.g., a specified number of dose reversals have occurred).
-
-
Data Analysis: The LD50 can be calculated using specialized software. The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
Table 1: Example Dose Escalation Scheme for Acute Toxicity Study
| Step | Previous Outcome | Dose Adjustment | Current Dose (mg/kg) |
| 1 | N/A | Start | 100 |
| 2 | Survival | Increase | 200 |
| 3 | Survival | Increase | 400 |
| 4 | Mortality | Decrease | 300 |
| 5 | Survival | Increase | 350 |
Part 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing effective in vivo studies.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are a standard model for PK studies.
-
Administration:
-
Intravenous (IV): Administer the compound via tail vein injection to determine key parameters like clearance and volume of distribution.
-
Oral (PO): Administer the compound by gavage to assess oral bioavailability.
-
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the tail vein or retro-orbital sinus.
-
Sample Analysis: Analyze plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Part 3: Pharmacodynamic (PD) and Efficacy Evaluation
Based on the broad spectrum of activity of oxadiazole derivatives, a tiered approach to efficacy testing is recommended. The following are example protocols for key therapeutic areas.
Anticonvulsant Activity
Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model to screen for anticonvulsant activity.[5]
-
Animal Model: Swiss albino mice.[5]
-
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.).
-
After a predetermined time (based on Tmax from PK studies), induce seizures by applying an electrical stimulus via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
A standard anticonvulsant drug, such as phenytoin, should be used as a positive control.[5]
-
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
Anti-inflammatory Activity
Protocol: Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating the acute anti-inflammatory effects of a compound.[6][7]
-
Animal Model: Wistar rats.
-
Procedure:
-
Administer the test compound or vehicle control orally.
-
After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
A standard anti-inflammatory drug, such as indomethacin or flurbiprofen, should be used as a positive control.[6][7]
-
-
Endpoint: The percentage inhibition of paw edema in the treated groups compared to the control group.
Anticancer Activity
Protocol: Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor Model
This model is used to assess the in vivo antitumor potential of a compound.[8]
-
Animal Model: Swiss albino mice.[8]
-
Procedure:
-
Inject DLA cells subcutaneously into the right hind limb of the mice.
-
Once tumors are palpable, randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle control daily for a specified period (e.g., 14 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, sacrifice the animals and excise the tumors to measure their weight.
-
-
Endpoints: Reduction in tumor volume and tumor weight in the treated groups compared to the control group.
Neuroprotective Activity (Anti-Alzheimer's Disease Model)
Protocol: Scopolamine-Induced Cognitive Impairment Model
This model is used to evaluate the potential of a compound to ameliorate learning and memory deficits.[11]
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer the test compound or vehicle control daily for a specified period (e.g., 7 days).
-
On the final day of treatment, administer scopolamine to induce cognitive impairment.
-
Assess learning and memory using behavioral tests such as the Morris water maze or the Y-maze.
-
-
Endpoints: Improvement in spatial learning and memory in the treated groups compared to the scopolamine-treated control group.
Part 4: Visualization of Experimental Workflow
Caption: In Vivo Testing Workflow for this compound.
Part 5: Data Interpretation and Next Steps
The data generated from these studies will provide a comprehensive initial profile of the in vivo properties of this compound.
-
Favorable Outcome: If the compound demonstrates a good safety profile, favorable pharmacokinetics, and significant efficacy in one or more of the disease models, further studies are warranted. These may include chronic toxicology studies, investigation of the mechanism of action, and lead optimization.
-
Unfavorable Outcome: If the compound shows significant toxicity, poor pharmacokinetic properties, or a lack of efficacy, a decision will need to be made whether to discontinue its development or to pursue medicinal chemistry efforts to improve its properties.
References
- Synthesis and in vivo evaluation of oxadiazol derivatives for anticonvulsants. (2024). Vertex AI Search.
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). National Institutes of Health.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health.
- In Vitro and in Vivo Evaluation of Selected Oxadiazole Analogs PK... (n.d.). ResearchGate.
- In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (n.d.). Taylor & Francis Online.
- (PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (2025). ResearchGate.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI.
- Physicochemical properties of highly active... (n.d.). ResearchGate.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PubMed Central.
- Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. (2021). PubMed.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central.
- Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PubMed Central.
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Application Notes & Protocols: Formulation of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one for Biological Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a heterocyclic compound of interest for biological investigation. Proper formulation is a critical, yet often overlooked, determinant for obtaining accurate, reproducible, and meaningful data in both in vitro and in vivo settings. This guide details a systematic approach, from initial physicochemical characterization and pre-formulation assessment to the development of specific protocols for preparing solutions and suspensions suitable for cell-based assays and preclinical animal studies. The methodologies are grounded in established pharmaceutical principles to ensure scientific integrity and minimize formulation-induced artifacts.
Introduction and Compound Profile
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The specific compound, this compound, incorporates a pyridine ring, suggesting potential interactions with a variety of biological targets through hydrogen bonding and aromatic interactions. The successful evaluation of its therapeutic potential is fundamentally dependent on the ability to administer it in a biologically compatible and bioavailable form.
Poor aqueous solubility is a common challenge with such heterocyclic compounds, potentially leading to underestimated potency in in vitro assays or poor exposure in in vivo models.[8][9] This guide aims to provide a logical framework for tackling these formulation challenges.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation design.
| Property | Predicted/Typical Value | Significance in Formulation |
| Molecular Weight (MW) | ~177.15 g/mol | Influences diffusion and membrane transport. |
| LogP (o/w partition) | 1.0 - 2.5 (Predicted) | Indicates moderate lipophilicity; suggests poor aqueous solubility. |
| Aqueous Solubility (LogS) | -3 to -4 (Predicted) | Low solubility is expected, necessitating solubilization strategies. |
| pKa (pyridinium ion) | ~4.5 - 5.5 (Predicted) | The pyridine nitrogen is basic and will be protonated at low pH, which can be leveraged to increase solubility in acidic solutions.[10] |
| Polar Surface Area (TPSA) | ~60-70 Ų | Moderate TPSA suggests reasonable membrane permeability potential. |
| H-Bond Donors/Acceptors | 1 Donor, 4 Acceptors | The oxadiazole and pyridine moieties offer multiple sites for hydrogen bonding.[1] |
Note: These values are estimations based on the chemical structure and data for similar compounds.[11][12] Experimental determination is a critical first step.
Pre-Formulation Studies: The Foundation
Before preparing a final dosing formulation, key stability and solubility characteristics must be determined. This foundational data prevents costly errors and ensures the integrity of the biological experiments.
Protocol: Solubility Screening
Objective: To identify suitable solvents for stock solutions and potential vehicle components for in vivo formulations.
Methodology:
-
Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes.
-
Add an initial 100 µL of the test solvent (e.g., DMSO, Ethanol, PEG-400, Saline).
-
Vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, until the compound dissolves or a maximum volume (e.g., 1 mL) is reached.
-
Visually inspect for complete dissolution against a light and dark background.
-
Calculate the approximate solubility in mg/mL.
Causality: This tiered approach quickly identifies solvents that can achieve high concentrations (for stock solutions) versus those with limited utility. Starting with common pharmaceutical solvents provides a direct path to viable formulation strategies.[13]
Protocol: Stock Solution Stability
Objective: To ensure the compound does not degrade in the chosen stock solvent under typical storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Analyze an aliquot immediately (T=0) using a validated HPLC-UV method. This establishes the initial purity and concentration.
-
Store the stock solution at various temperatures: room temperature, 4°C, and -20°C.
-
Re-analyze aliquots at set time points (e.g., 24 hours, 72 hours, 1 week).
-
Compare the peak area and purity profile to the T=0 sample. A change of >5% often indicates instability.
Causality: DMSO is a powerful solvent but can be reactive with certain functional groups. Verifying stability ensures that any observed biological effect is from the parent compound, not a degradant.[14]
Formulation for In Vitro Studies
The primary goal for in vitro assays is to achieve the desired final concentration in the cell culture medium without precipitation or vehicle-induced toxicity.
Rationale for Vehicle Selection
Dimethyl sulfoxide (DMSO) is the standard choice for initial in vitro studies due to its excellent solubilizing power for a wide range of organic molecules. However, the final concentration of DMSO in the culture medium must be carefully controlled, as concentrations above 0.5-1% are often cytotoxic to many cell lines.[15]
Workflow for In Vitro Formulation
Caption: Decision tree for selecting an in vivo formulation strategy.
Protocol: Preparation of an Oral Suspension (Example)
Objective: To prepare a homogenous, resuspendable formulation for oral gavage in rodents. This is a common approach for poorly soluble compounds in discovery-phase studies.
Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (w/v) Tween 80 in purified water.
-
Causality: CMC acts as a suspending agent, increasing the viscosity of the vehicle to slow sedimentation. Tween 80 is a non-ionic surfactant that acts as a wetting agent, allowing the hydrophobic drug particles to be dispersed in the aqueous vehicle.
Methodology:
-
Prepare the Vehicle:
-
Heat ~80% of the total required volume of purified water to ~60°C.
-
Slowly sprinkle the CMC powder onto the vortexing water to prevent clumping. Continue to stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add the Tween 80 and stir to dissolve.
-
Add the remaining water to reach the final volume and mix thoroughly.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound into a glass mortar.
-
Add a small amount of the vehicle and triturate (grind) with a pestle to form a smooth, uniform paste. This step is critical for breaking down agglomerates.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the target concentration is reached.
-
Transfer the suspension to a suitable container. Stir continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.
-
Analytical Validation of Formulations
"Trust, but verify." Direct analysis of the prepared formulation is a non-negotiable step for ensuring study integrity.
Concentration and Homogeneity Verification
Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse method for this purpose. [16][17]Liquid chromatography-mass spectrometry (LC-MS) can also be used for higher sensitivity and selectivity. [18] Protocol Outline:
-
Standard Curve: Prepare a standard curve of the compound in the chosen solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations.
-
Sample Preparation:
-
For Solutions: Dilute an aliquot of the formulation with the analysis solvent to fall within the range of the standard curve.
-
For Suspensions: Take three samples (top, middle, bottom) from the stirred suspension. Dilute each with a solvent that fully dissolves the compound (e.g., DMSO or Acetonitrile) to a concentration within the standard curve range.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Acceptance Criteria:
-
Concentration: The measured concentration should be within ±10% of the target concentration.
-
Homogeneity (Suspensions): The concentrations of the top, middle, and bottom samples should have a relative standard deviation (RSD) of ≤5%.
-
Example Biological Evaluation Protocol: MTT Cytotoxicity Assay
This protocol illustrates the application of the in vitro formulation. The MTT assay is a colorimetric assay for assessing cell metabolic activity, often used as a proxy for cell viability. [19][20] Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Dosing: Prepare compound dilutions as described in Section 3.3 . Add 10 µL of each working concentration (and vehicle controls) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or SDS solution) to each well and mix to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC₅₀ value.
Conclusion
The biological activity of this compound can only be reliably determined through the application of careful and systematic formulation strategies. The protocols and frameworks provided in this guide offer a robust starting point for researchers. It is imperative to remember that each compound is unique, and while these guidelines are broadly applicable, some degree of empirical optimization will always be necessary. Verifying solubility, stability, and final concentration is paramount to generating high-quality, reproducible data and advancing the study of this promising chemical scaffold.
References
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Preclinical formulations for discovery and toxicology: physicochemical challenges. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved January 18, 2026, from [Link]
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Small Molecule Pharmaceuticals - Analytical Testing. (n.d.). CuriRx. Retrieved January 18, 2026, from [Link]
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Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities. (2015). PubMed. Retrieved January 18, 2026, from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 18, 2026, from [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved January 18, 2026, from [Link]
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
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core components of analytical method validation for small molecules-an overview. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 18, 2026, from [Link]
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Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Retrieved January 18, 2026, from [Link]
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A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). PubMed. Retrieved January 18, 2026, from [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal. Retrieved January 18, 2026, from [Link]
-
Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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Preclinical formulations for pharmacokinetic studies. (2019). Admescope. Retrieved January 18, 2026, from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2016). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 18, 2026, from [Link]
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Physicochemical properties of highly active... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
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Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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In Vitro Cell Based Assays. (n.d.). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. Retrieved January 18, 2026, from [Link]
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Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides. (1986). PubMed. Retrieved January 18, 2026, from [Link]
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6 Steps for Successful in vitro Drug Treatment. (2022). Bitesize Bio. Retrieved January 18, 2026, from [Link]
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Turning Cells into Reagents: The Preparation of Assay Ready Cells for Routine Use in Bioassays. (2018). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. Retrieved January 18, 2026, from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
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- 20. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
Application Notes and Protocols for the Derivatization of 3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Introduction: The 3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one Scaffold
The 4,5-dihydro-1,2,4-oxadiazol-5-one ring system is a five-membered heterocycle of significant interest in medicinal chemistry and drug discovery.[1][2] It is recognized as a valuable bioisostere of the carboxylic acid functional group.[3] This bioisosteric replacement can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to biological targets by replacing a readily ionizable and metabolically labile carboxylic acid with a more stable, non-ionizable group that retains key hydrogen bonding capabilities.[2] The presence of the pyridin-4-yl substituent at the 3-position introduces an additional, versatile site for modification and interaction with biological targets, making this scaffold a promising platform for the development of novel therapeutic agents.[4]
This guide provides a comprehensive overview of the synthesis of the core this compound structure and detailed protocols for its subsequent derivatization at two key positions: the N4-nitrogen of the oxadiazolone ring and the pyridine ring.
Synthesis of the Core Scaffold
The foundational step is the synthesis of the parent compound, this compound. This is typically achieved through a cyclocondensation reaction involving a pyridine-4-carboxamidoxime intermediate. The amidoxime is a crucial precursor, generally formed from the corresponding nitrile. The subsequent cyclization with an appropriate C1 source, such as ethyl chloroformate, yields the desired oxadiazolone ring.
Workflow for Core Scaffold Synthesis
Caption: Synthesis of the core oxadiazolone scaffold.
Protocol 2.1: Synthesis of this compound
Materials:
-
Pyridine-4-carboxamidoxime
-
Ethyl chloroformate
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend pyridine-4-carboxamidoxime (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the suspension.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is often a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure title compound.
Derivatization Strategies at the N4-Position
The acidic N-H proton on the oxadiazolone ring (pKa ≈ 5.1–6.6) provides a primary site for derivatization.[5] This position can be readily functionalized via alkylation, acylation, and other nitrogen-directed reactions.
N-Alkylation
Direct N-alkylation using alkyl halides is a robust method for introducing a wide variety of substituents at the N4 position. The reaction proceeds via deprotonation of the N4-H with a suitable base, followed by nucleophilic attack of the resulting anion on the electrophilic alkyl halide.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Welcome to the technical support center for the synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve your yield.
The synthesis of 1,2,4-oxadiazol-5-ones is a cornerstone of medicinal chemistry, providing a versatile scaffold for a wide range of biologically active compounds.[1][2] The pyridinyl substituent, in particular, is a key pharmacophore in many drug candidates.[3] However, the synthesis of these compounds is not without its challenges. This guide will provide a structured approach to troubleshooting and optimizing your reaction conditions.
Visualizing the Synthetic Workflow
To begin, let's visualize a common synthetic pathway for this compound. The following diagram outlines the key steps and potential areas for troubleshooting.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but also the reasoning behind them to foster a deeper understanding of the reaction.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in 1,2,4-oxadiazol-5-one synthesis can often be traced back to a few critical factors:
-
Purity of Starting Materials: The purity of your isonicotinamidine is paramount. Impurities can interfere with the initial acylation step or lead to unwanted side reactions. It is advisable to use freshly prepared or purified amidoxime for the best results.
-
Inefficient Cyclization: The cyclization of the O-acylamidoxime intermediate is a key step. This is often base-mediated, and the choice and stoichiometry of the base are critical. Weaker bases may not be sufficient to deprotonate the intermediate effectively, while overly strong bases can lead to decomposition.
-
Reaction Temperature: Temperature control is crucial. While some reactions may require heating to drive the cyclization, excessive heat can lead to the formation of byproducts or decomposition of the desired product. An initial temperature screen is often a worthwhile investment of time.
-
Moisture: The presence of water can hydrolyze your activating agent (e.g., ethyl chloroformate) or the O-acylamidoxime intermediate, significantly reducing your yield. Ensure all glassware is oven-dried and use anhydrous solvents.
Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?
A2: The formation of side products is a common challenge. The most likely culprits are:
-
Dimerization of the Amidoxime: Amidoximes can undergo self-condensation, especially at elevated temperatures. This can be minimized by adding the activating agent slowly and maintaining a lower reaction temperature.
-
Formation of Ureas: If your activating agent is a chloroformate, it can react with any ammonia present (from the synthesis of the amidoxime) to form ureas. Ensuring the complete removal of ammonia from your starting material is crucial.
-
Hydrolysis Products: As mentioned, water can lead to the hydrolysis of key intermediates. Rigorous exclusion of moisture is your best defense.
To minimize these side products, consider the following:
-
Slow Addition: Add the activating agent dropwise to a cooled solution of the isonicotinamidine. This helps to control the exotherm and favors the desired acylation over side reactions.
-
Optimize the Base: Experiment with different bases (e.g., potassium carbonate, triethylamine, pyridine) and their equivalents to find the optimal conditions for cyclization without promoting side reactions.
-
Purification of the Intermediate: In some cases, isolating and purifying the O-acylamidoxime intermediate before cyclization can significantly improve the final yield and purity.
Q3: How do I choose the right solvent for this synthesis?
A3: Solvent selection can have a profound impact on reaction rate and yield. Key considerations include:
-
Solubility: Your starting materials and intermediates should be reasonably soluble in the chosen solvent at the reaction temperature.
-
Polarity: Aprotic polar solvents like DMF or DMSO can be effective as they can help to stabilize charged intermediates.[4] However, be mindful that they can be difficult to remove during work-up.
-
Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.
Commonly used solvents for this type of synthesis include:
-
Dichloromethane (DCM): A good choice for the initial acylation step due to its inertness and ease of removal.
-
Tetrahydrofuran (THF): Another excellent choice for the acylation and can also be used for the cyclization.
-
Toluene or Xylene: Often used for cyclizations that require higher temperatures.
A solvent screen is a valuable tool for optimization.
| Solvent | Typical Use Case | Advantages | Disadvantages |
| Dichloromethane | Acylation | Inert, easy to remove | Low boiling point |
| Tetrahydrofuran | Acylation/Cyclization | Good solvating power | Can form peroxides |
| Toluene | High-temp Cyclization | High boiling point | Can be difficult to remove |
| DMF/DMSO | Cyclization | High polarity, good for ionic intermediates | High boiling point, difficult to remove |
Q4: My product is difficult to purify. What are some effective purification strategies?
A4: Purification can be challenging due to the polarity of the pyridine ring and the oxadiazolone core. Here are some strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or diethyl ether).
-
Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. Due to the polar nature of your compound, you will likely need a polar mobile phase. A gradient elution from ethyl acetate in hexanes to a small percentage of methanol in ethyl acetate is a common strategy.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) can help to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is a typical reaction time for the cyclization step?
A: This can vary significantly depending on the substrate, base, solvent, and temperature. It can range from a few hours to overnight. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Q: Can I use a different activating agent instead of ethyl chloroformate?
A: Yes, other activating agents can be used. For example, coupling reagents commonly used in peptide synthesis, such as EDC or HATU, can be effective for the acylation of the amidoxime.[5][6]
Q: How can I confirm the structure of my final product?
A: A combination of analytical techniques is essential for structural confirmation.
-
¹H and ¹³C NMR: Will provide detailed information about the chemical environment of the protons and carbons in your molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the C=O stretch of the oxadiazolone ring.
Q: Are there any safety precautions I should be aware of?
A: Standard laboratory safety practices should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when handling reagents like ethyl chloroformate, which is corrosive and lachrymatory.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Vertex AI Search. (n.d.). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Typical procedures for the synthesis of 1,2,4‐oxadiazol‐5(4H)‐ones.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
- MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors.
- Frontiers. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors.
- ResearchGate. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.
- ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
- Karad et al. (n.d.). Synthesis of morpholinoquinoline derivatitives of 1,2,4-oxadiazole. As cited in "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review".
- PubMed. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents.
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Li et al. (n.d.). A workable method for the formation of 1,3,4-oxadiazoles.
- ResearchGate. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS.
- PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
optimizing reaction conditions for 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one synthesis
Technical Support Center: Synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we dissect the synthetic pathway, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to empower you to navigate experimental challenges and optimize your reaction outcomes.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a two-step process. The first step involves the synthesis of the key intermediate, N'-hydroxypyridine-4-carboximidamide (pyridin-4-yl-amidoxime), from 4-cyanopyridine. The second step is the critical cyclization of this amidoxime with a suitable carbonylating agent, such as ethyl chloroformate, to yield the target heterocycle.
Understanding the underlying mechanism is crucial for troubleshooting and optimization. The process involves the nucleophilic attack of the amidoxime's hydroxyl group onto the electrophilic carbonyl carbon of ethyl chloroformate, followed by an intramolecular cyclization and elimination of ethanol and HCl to form the stable 1,2,4-oxadiazol-5-one ring.
Caption: Figure 1: General mechanism for the synthesis.
Detailed Experimental Protocols
Adherence to a well-defined protocol is the foundation of reproducible success. Below are detailed, step-by-step methods for the synthesis.
Protocol 1: Synthesis of N'-hydroxypyridine-4-carboximidamide (Precursor)
This precursor is the cornerstone of the final product. Its purity is paramount. The reaction of 4-cyanopyridine with hydroxylamine is a standard and effective method.[1]
Materials:
-
4-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in a 1:1 mixture of ethanol and water.
-
Stir the mixture at room temperature for 20-30 minutes to generate free hydroxylamine in situ.
-
Add 4-cyanopyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product often precipitates upon cooling or concentration. If not, add cold water to induce precipitation.
-
Filter the resulting white solid, wash with a small amount of cold water, and dry under vacuum to yield N'-hydroxypyridine-4-carboximidamide.
Protocol 2: Synthesis of this compound (Final Product)
This cyclization step is sensitive to moisture and base selection. Anhydrous conditions are highly recommended.
Materials:
-
N'-hydroxypyridine-4-carboximidamide (from Protocol 1)
-
Ethyl chloroformate (EtOCOCl)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
Anhydrous Acetone or Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.
-
Add N'-hydroxypyridine-4-carboximidamide (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq) to the flask.
-
Add anhydrous acetone (or THF) to create a stirrable suspension.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add ethyl chloroformate (1.1 eq) dropwise via a syringe over 15-20 minutes. The dropwise addition is critical to control the exotherm and prevent side reactions.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or flash column chromatography on silica gel.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues in a direct Q&A format.
Caption: Figure 2: A decision tree for troubleshooting.
Question: My cyclization reaction shows very low or no conversion to the desired product. What are the likely causes?
-
Answer: This is a common issue that can stem from several factors:
-
Poor Quality of Starting Amidoxime: The N'-hydroxypyridine-4-carboximidamide precursor must be pure and dry. Impurities can interfere with the reaction. Solution: Confirm the identity and purity of your amidoxime using ¹H NMR and LC-MS before starting the cyclization. Recrystallize if necessary.
-
Inactive Base: Potassium carbonate is hygroscopic. If it has absorbed moisture, it will be ineffective at scavenging the HCl produced during the reaction, leading to protonation of the pyridine nitrogen and stalling the reaction. Solution: Use freshly opened, anhydrous K₂CO₃, or dry it in an oven (>120 °C) for several hours before use. Ensure it is finely powdered to maximize surface area.
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly sensitive to moisture. Any water in the solvent or on the glassware will rapidly hydrolyze it to ethanol and CO₂, rendering it useless for the reaction. Solution: Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup and reaction.
-
Incorrect Stoichiometry: An excess of the chloroformate can lead to side reactions, while an insufficient amount will result in incomplete conversion. Solution: Carefully measure your reagents. Use a slight excess (1.1 eq) of ethyl chloroformate.
-
Question: My TLC plate shows multiple spots, and the crude NMR is complex. What are the potential side products?
-
Answer: The formation of multiple products often points to side reactions involving the highly reactive intermediates.
-
O,O'-Carbonylbis(amidoxime): If the base is not efficient or addition is too fast, one molecule of a phosgene equivalent (formed in situ) can react with two molecules of the amidoxime, leading to a dimeric impurity. Solution: Ensure slow, dropwise addition of the ethyl chloroformate at 0 °C to maintain a low concentration of the acylating agent. Use at least 2 equivalents of a strong, non-nucleophilic base.
-
Unreacted O-Acylated Intermediate: The cyclization step may be slow or incomplete. You might be isolating the acyclic intermediate shown in Figure 1. Solution: Increase the reaction time or gently warm the reaction mixture (e.g., to 40 °C) after the initial stirring at room temperature to drive the cyclization to completion.
-
Products from Self-Condensation: Amidoximes can sometimes undergo self-condensation or rearrangement under basic conditions, although this is less common at lower temperatures. Solution: Maintain the recommended temperature profile and avoid excessively strong bases or high temperatures unless required for cyclization.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the cyclization reaction?
-
A1: Yes, but the choice of base is critical. You need a base that is strong enough to deprotonate the amidoxime's hydroxyl group and neutralize the generated HCl, but is not nucleophilic enough to react with the ethyl chloroformate.
-
Good alternatives: Sodium hydride (NaH) is an excellent, non-nucleophilic base, but requires more stringent handling procedures. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used, but their salts can sometimes complicate purification.
-
Bases to avoid: Hydroxides (NaOH, KOH) or alkoxides (NaOMe, NaOEt) should be avoided as they will readily react with ethyl chloroformate.
-
Q2: What is the best solvent for this reaction?
-
A2: Anhydrous aprotic solvents are required.
-
Acetone and THF are excellent choices as they are good at dissolving the organic components and are relatively easy to render anhydrous.
-
Acetonitrile (ACN) is another good option.
-
Dichloromethane (DCM) can be used, but the reaction may be slower. Avoid protic solvents like ethanol or methanol entirely.
-
Q3: How do I know my final product is pure? What are the key characterization signals?
-
A3: Purity should be assessed by a combination of techniques:
-
¹H NMR: Look for the characteristic pyridine ring protons. The absence of the broad -OH and -NH₂ peaks from the starting amidoxime is a key indicator of reaction completion.
-
¹³C NMR: The carbonyl carbon of the oxadiazol-5-one ring typically appears around 155-165 ppm.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₇H₅N₃O₂ = 163.13 g/mol ). Look for the [M+H]⁺ peak at m/z 164.
-
Melting Point: A sharp melting point indicates high purity.
-
Q4: Can this synthesis be scaled up?
-
A4: Yes, the synthesis is amenable to scale-up with careful consideration of key parameters.
-
Heat Management: The acylation with ethyl chloroformate is exothermic. On a larger scale, the rate of addition must be carefully controlled, and efficient overhead stirring is necessary to ensure uniform mixing and heat dissipation. A jacketed reactor for temperature control is advisable.
-
Work-up and Purification: Filtration of inorganic salts can be slow on a large scale. Recrystallization is often a more practical purification method than chromatography for multi-gram quantities.
-
Optimization Parameters Summary
For researchers looking to optimize yield and purity, consider the interplay of the following variables.
Caption: Figure 3: Interdependent reaction parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Base | 2.0 eq K₂CO₃ | Increase to 2.5-3.0 eq to ensure complete acid scavenging. Consider NaH for a more robust, non-nucleophilic option to potentially increase yield. |
| Temperature | 0 °C to RT | For slow reactions, after stirring at RT for several hours, gently heat to 40-50 °C to facilitate the final ring-closing step. |
| Solvent | Acetone / THF | If solubility of the amidoxime is an issue, consider DMF. However, DMF has a high boiling point and can be difficult to remove. |
| Concentration | ~0.1 - 0.2 M | More dilute conditions (~0.05 M) can sometimes suppress the formation of dimeric side products by disfavoring intermolecular reactions. |
References
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]
-
Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry. [Link]
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Technical Support Center: Synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. By understanding the causality behind potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compound.
The synthesis of this compound is a multi-step process that, while conceptually straightforward, is sensitive to reaction conditions. The primary route involves the reaction of pyridine-4-amidoxime with a suitable carbonylating agent, such as ethyl chloroformate, followed by a base-mediated intramolecular cyclization. Success hinges on the quality of the starting amidoxime and precise control over the acylation and cyclization steps.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing insights into their chemical origins and offering validated solutions.
Question 1: My overall yield is consistently low, and I see multiple spots on my TLC plate. What are the primary causes?
Low yields are often the result of competing side reactions occurring during the acylation of pyridine-4-amidoxime. The amidoxime functional group possesses two nucleophilic sites: the oxygen of the hydroxylamine moiety (-OH) and the nitrogen of the primary amine (-NH2). The desired reaction is O-acylation, which forms the necessary precursor for cyclization.
Probable Cause A: Competing N-Acylation The primary amine of the amidoxime can react with ethyl chloroformate to form an N-acylated byproduct. This species cannot undergo the desired cyclization to form the 1,2,4-oxadiazol-5-one ring.
Probable Cause B: Di-acylation Under forcing conditions or with an excess of the acylating agent, both the oxygen and nitrogen atoms can be acylated. This di-acylated species also represents a dead-end pathway for the target synthesis.
Probable Cause C: Dehydration of Starting Amidoxime The basic conditions required for cyclization, if not carefully controlled, can lead to the dehydration of the starting pyridine-4-amidoxime back to isonicotinonitrile.[1]
Solutions and Preventative Measures:
| Observation | Probable Cause | Recommended Solution |
| Low Yield, Multiple Products | Competing N-acylation and Di-acylation | 1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of ethyl chloroformate. 2. Low Temperature Acylation: Add the ethyl chloroformate dropwise at a low temperature (e.g., -10 °C to 0 °C) to favor the more nucleophilic oxygen atom. 3. Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) during the acylation step. |
| Presence of Isonicotinonitrile | Dehydration of Amidoxime | 1. Mild Base for Cyclization: Use a milder base for the cyclization step, such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). 2. Temperature Control: Avoid excessive heating during the cyclization. Often, the reaction can proceed at room temperature or with gentle warming. |
Question 2: The reaction appears to stop after forming the O-acylated intermediate. Why is the cyclization failing?
The cyclization of the O-acylated intermediate to the final 1,2,4-oxadiazol-5-one is a base-mediated intramolecular nucleophilic substitution. Failure to cyclize typically points to issues with the base or the reaction solvent.
Probable Cause A: Insufficiently Basic Conditions The chosen base may not be strong enough to deprotonate the -NH2 group, which is required to initiate the nucleophilic attack on the carbonyl carbon of the newly formed carbonate.
Probable Cause B: Protonation of Pyridine Ring If acidic byproducts (e.g., HCl from the chloroformate) are not adequately neutralized, they can protonate the pyridine nitrogen. This protonation deactivates the molecule by withdrawing electron density, making the -NH2 group less nucleophilic and hindering cyclization.
Solutions and Preventative Measures:
| Observation | Probable Cause | Recommended Solution |
| Intermediate Accumulates | Insufficient Base Strength | 1. Stronger Base: If milder bases fail, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF.[2] 2. Solvent Choice: Aprotic polar solvents like DMSO can promote this type of cyclization.[3] |
| Reaction Stalls, pH is acidic/neutral | Pyridine Protonation | 1. Adequate Base during Acylation: Ensure at least two equivalents of a tertiary amine base (e.g., TEA) are used during the acylation step: one to neutralize the HCl byproduct and one to act as a base for the reaction itself. |
Question 3: My final product is degrading during workup or purification. How can I improve its stability?
The 4,5-dihydro-1,2,4-oxadiazol-5-one ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[4]
Probable Cause: Ring Hydrolysis The carbonyl group at the C5 position is an ester-like functional group (a cyclic carbamate) and can be cleaved by water, especially when catalyzed by acid or base, leading to ring-opened products.
Solutions and Preventative Measures:
| Observation | Probable Cause | Recommended Solution |
| Product Loss During Aqueous Workup | Acid/Base-Catalyzed Hydrolysis | 1. Neutral Workup: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or water, rather than strong acids or bases. 2. Temperature Control: Keep all workup and extraction steps cold. |
| Degradation on Silica Gel | Acidic Silica | 1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of triethylamine (e.g., 1% v/v) in the eluent, then pack the column. This neutralizes acidic sites. 2. Alternative Purification: Consider purification by recrystallization or using a different stationary phase like alumina (neutral or basic). |
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired synthesis and the major side reactions.
Caption: Desired reaction pathway for the target molecule synthesis.
Caption: Common side reactions diverting from the main synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material consideration for this synthesis? The purity of the pyridine-4-amidoxime is paramount. It is typically synthesized from isonicotinonitrile and hydroxylamine.[5][6] Ensure that the starting nitrile has been fully consumed and that the amidoxime is free of residual base or moisture, as these impurities can interfere with the subsequent acylation step.
Q2: Can I use a different acylating agent instead of ethyl chloroformate? Yes, other carbonylating agents can be used. 1,1'-Carbonyldiimidazole (CDI) is an excellent alternative that often leads to cleaner reactions, as the byproducts are imidazole and CO₂, which are easily removed.[7][8] The reaction with CDI proceeds via a similar O-acylated intermediate. Diphosgene or triphosgene are also effective but are significantly more hazardous and require stringent safety precautions.
Q3: How do I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Use a moderately polar eluent system (e.g., 50-70% Ethyl Acetate in Hexanes). You should be able to distinguish the polar amidoxime starting material, the less polar O-acylated intermediate, and the final product.
-
LC-MS: This is ideal for confirming the mass of the intermediate and final product, and for identifying the mass of any major byproducts, which can help diagnose the side reactions discussed above.
Q4: What is the mechanism of the final cyclization step? The cyclization is a base-catalyzed intramolecular nucleophilic acyl substitution.
-
Deprotonation: The base removes a proton from the terminal -NH₂ group of the O-acylated intermediate, making it a potent nucleophile.
-
Nucleophilic Attack: The resulting amide anion (-NH⁻) attacks the electrophilic carbonyl carbon of the carbonate moiety.
-
Ring Closure: This attack forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (-OEt) as a leaving group to form the stable 1,2,4-oxadiazol-5-one ring.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted based on laboratory results.
-
Preparation: To a solution of pyridine-4-amidoxime (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add triethylamine (2.2 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Intermediate Formation: Stir the reaction at 0 °C for 1 hour. Monitor the consumption of the starting amidoxime by TLC.
-
Cyclization: Add powdered potassium carbonate (K₂CO₃, 3.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the O-acylated intermediate is consumed (as monitored by TLC/LC-MS).
-
Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.
References
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A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link]
- Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)
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(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87... ResearchGate. Available at: [Link]
- Pyridine-4-Amidoxime: Properties, Uses, Safety, Synthesis & Supplier in China. [Source Not Available]
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1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
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Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available at: [Link]
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Source Not Available]
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Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
- Preparation of amides. Google Patents.
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Source Not Available]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. Available at: [Link]
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Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. Available at: [Link]
-
Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. Available at: [Link]
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. Available at: [Link]
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Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. Available at: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed Central. Available at: [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PubMed Central. Available at: [Link]
-
Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mil. ResearchGate. Available at: [Link]
-
Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... ResearchGate. Available at: [Link]
- and 1,2,5-oxadiazole ring assemblies via a one-pot condensation/oxid
-
Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. Available at: [Link]
-
Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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ethyl n-methylcarbamate. Organic Syntheses. Available at: [Link]
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Ethyl chloroformate. Wikipedia. Available at: [Link]
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- 8. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals investigating the stability of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one and related heterocyclic compounds in solution. Given that detailed stability data for this specific molecule is not extensively published, this document synthesizes information from studies on the 1,2,4-oxadiazole core, general principles of heterocyclic chemistry, and established pharmaceutical stability testing guidelines to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a compound like this compound in solution?
A1: The primary stability concerns for this molecule are hydrolysis and, to a lesser extent, photolysis. The 4,5-dihydro-1,2,4-oxadiazol-5-one ring is a heterocyclic system containing ester-like and amide-like functionalities, making it susceptible to cleavage by nucleophiles, particularly water.
-
Hydrolytic Degradation: The most probable degradation pathway is the hydrolytic cleavage of the oxadiazolone ring. This can be catalyzed by both acidic and basic conditions. At high pH, nucleophilic attack by hydroxide ions on the carbonyl carbon (C5) is expected to be a major degradation route. At low pH, protonation of a ring nitrogen could activate the ring towards nucleophilic attack by water.[1] A study on a similar 1,2,4-oxadiazole derivative showed maximum stability in the pH range of 3-5.[1]
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light. The pyridine and oxadiazole rings both contain π-systems that can absorb light energy, potentially leading to photo-oxidation or ring isomerization.[2][3] Photostability studies are recommended as per ICH Q1B guidelines.[4][5]
Q2: How should I design a preliminary stability study for this compound?
A2: A well-designed preliminary study should assess the impact of pH, temperature, and light. This is often referred to as a forced degradation or stress testing study.[4][6][7] The goal is to generate a small amount of degradation (typically 10-20%) to identify potential degradation products and develop a stability-indicating analytical method.[8]
Recommended Starting Conditions:
| Stress Condition | Reagent/Parameter | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 40-60 °C | Sample at 2, 6, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25°C) | Sample at 1, 2, 4, 8 hours |
| Oxidative | 3% H₂O₂ | Room Temp (25°C) | Sample at 2, 6, 24 hours |
| Thermal | Solution at pH 7.4 | 60-80 °C | Sample at 1, 3, 7 days |
| Photolytic | Solution at pH 7.4 | Room Temp (25°C) | Expose to ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²) |
Table 1: Suggested starting conditions for a forced degradation study. Durations and temperatures may need to be adjusted based on the compound's reactivity.
Troubleshooting Guide
Q3: My compound is degrading almost instantly in my aqueous buffer (pH 7.4). What's happening and what should I do?
A3: Rapid degradation at neutral or slightly basic pH strongly suggests base-catalyzed hydrolysis. The 4,5-dihydro-1,2,4-oxadiazol-5-one ring is likely susceptible to this pathway.
-
Explanation: At pH 7.4, there is a sufficient concentration of hydroxide ions (OH⁻) to act as a nucleophile, attacking the electrophilic carbonyl carbon of the oxadiazolone ring. This leads to ring-opening. Studies on other 1,2,4-oxadiazole derivatives confirm that degradation rates increase significantly at higher pH.[1]
-
Troubleshooting Steps:
-
Confirm the pH: Immediately verify the pH of your buffer solution.
-
Lower the pH: Prepare your solutions in buffers with lower pH values. Based on related compounds, a pH range of 3-5 is likely to provide maximum stability.[1] Start with a pH 4.0 acetate buffer or a pH 5.0 citrate buffer.
-
Use Aprotic Solvents: For stock solutions, use a dry aprotic solvent like DMSO or acetonitrile and dilute into the aqueous buffer immediately before analysis to minimize exposure time.
-
Lower the Temperature: If the experiment must be run at pH 7.4, perform it at a lower temperature (e.g., 4°C) to slow the degradation kinetics and analyze samples as quickly as possible.
-
Q4: I'm seeing multiple degradation peaks in my HPLC chromatogram, and their retention times are shifting between runs. How can I get consistent results?
A4: This issue points to either a complex degradation profile or an analytical method that is not robust. Shifting retention times are a classic HPLC problem.[9][10]
-
Explanation: The presence of multiple peaks indicates that several degradation products may be forming, or you could be seeing secondary degradation of an initial product. The shifting retention times suggest issues with the mobile phase, column equilibration, or temperature fluctuations.[11]
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. If you are mixing solvents online, try preparing a pre-mixed mobile phase to confirm if the pump's proportioning valve is working correctly.[10] Ensure the buffer concentration is adequate (typically >10 mM) to control the pH on-column.[12]
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. For gradient methods, ensure the column is re-equilibrated for at least 10 column volumes before the next run.[11]
-
Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention, especially for polar compounds.[11]
-
Use a Guard Column: Degradation samples can contain particulates or strongly adsorbed impurities that can foul the analytical column. A guard column will protect it and improve reproducibility.[9]
-
Simplify the Sample Matrix: If possible, analyze the degradation under one condition at a time (e.g., only acid-stressed, not a mix) to simplify the chromatogram and aid in peak identification.
-
Q5: My mass spectrometry data for the degradation products is ambiguous. How can I confirm the degradation pathway?
A5: Ambiguous MS data is common when dealing with novel degradation products. To elucidate the structure, you need to combine MS data with chemical logic and potentially other analytical techniques.
-
Explanation: The expected hydrolytic degradation would likely open the oxadiazolone ring to form an intermediate that could then rearrange or degrade further. For example, hydrolysis could yield a pyridin-4-yl amidoxime derivative and CO₂ or a related urea compound. Identifying these requires accurate mass and fragmentation data.
-
Troubleshooting & Elucidation Steps:
-
High-Resolution MS (HRMS): Use an LC-TOF or Orbitrap instrument to get accurate mass measurements of the parent and fragment ions. This allows you to propose elemental compositions with high confidence.
-
MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the parent compound with that of the degradants. Look for common fragments (like the pyridine ring) to piece together the structure of the unknown peak.
-
Isotope Labeling Studies: If feasible, synthesizing a ¹³C or ¹⁵N-labeled version of the parent compound can definitively prove the degradation pathway.[1] Tracking the label in the degradation products via MS provides conclusive evidence of which bonds are breaking.
-
NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity (e.g., through preparative HPLC), ¹H and ¹³C NMR spectroscopy is the gold standard for structure elucidation.[13]
-
Visualizing the Process
Potential Degradation Pathway
The following diagram illustrates a plausible hydrolytic degradation pathway for the 1,2,4-oxadiazol-5-one ring under basic conditions.
Caption: Proposed pathway for base-catalyzed hydrolysis.
Experimental Workflow
This diagram outlines a standard workflow for conducting a forced degradation study.
Caption: Standard workflow for a forced degradation study.
References
- Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. (n.d.). Google Books.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Photochemical behaviour of some 1,2,4-oxadiazole derivatives. (n.d.). RSC Publishing.
- Forced Degradation Studies. (2016). MedCrave online.
- Troubleshooting and Performance Improvement for HPLC. (n.d.). Aurigene Pharmaceutical Services.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRPR.
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (n.d.). MDPI.
- 1,2,4-Oxadiazoles. (n.d.). ResearchGate.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PubMed Central.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (n.d.). PubMed.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PubMed Central.
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
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- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Welcome to the technical support guide for the synthesis of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
The synthesis of 1,2,4-oxadiazol-5-ones is a cornerstone reaction in medicinal chemistry, valued for the role of this heterocycle as a bioisostere for esters and amides.[1] The most reliable and common route involves the acylation of an amidoxime followed by intramolecular cyclization.[2][3] In our case, this involves the reaction of isonicotinamidoxime with an acylating agent like ethyl chloroformate. While straightforward in principle, this reaction is sensitive to conditions that can lead to persistent impurities and low yields. This guide addresses these critical issues head-on.
Visualizing the Core Synthesis and Key Impurity Pathways
Understanding the intended reaction and potential off-target pathways is the first step in effective troubleshooting.
Sources
overcoming resistance mechanisms to 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Welcome to the technical support center for researchers working with 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a novel investigational inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This guide is designed for drug development professionals and cancer researchers encountering challenges in their preclinical and clinical studies. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome resistance and optimize your experimental outcomes.
Introduction to this compound as an IDO1 Inhibitor
This compound belongs to a class of small molecules designed to inhibit the enzymatic activity of IDO1. IDO1 is a key immunosuppressive enzyme that is overexpressed in a wide range of cancers.[1] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs) within the tumor microenvironment (TME).[2][3] This creates a state of immune tolerance that allows tumors to evade immune surveillance. Inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your research with this compound.
I. Target Engagement & Efficacy Issues
Question 1: I'm not observing the expected decrease in kynurenine levels in my cell-based assays. What could be the problem?
Answer:
Several factors can contribute to a lack of efficacy in vitro. Here's a systematic approach to troubleshooting this issue:
-
Cell Line Validation:
-
IDO1 Expression: First, confirm that your chosen cell line expresses functional IDO1. Not all tumor cell lines do. You can verify this by Western blot or qPCR. Importantly, IDO1 expression is often induced by interferon-gamma (IFN-γ).[3] Ensure your protocol includes IFN-γ stimulation to induce IDO1 expression.
-
Cellular Assays: In cellular assays, such as in HeLa or LPS/INFγ-stimulated THP-1 cells, the inhibitory concentration (IC50) may be higher than in enzymatic assays.[4][5]
-
-
Compound Stability and Potency:
-
Compound Integrity: Verify the purity and integrity of your compound stock. Degradation during storage or handling can lead to reduced activity.
-
IC50 Determination: Perform a dose-response curve to determine the IC50 of your compound in your specific assay system. The potency of IDO1 inhibitors can vary between enzymatic and cell-based assays.[4][6]
-
-
Assay Conditions:
-
Tryptophan Concentration: The concentration of tryptophan in your culture medium can affect the apparent potency of competitive inhibitors. Ensure you are using a consistent and physiologically relevant concentration.
-
Kynurenine Detection Method: Validate your method for measuring kynurenine. HPLC-MS is the gold standard for accurate quantification.
-
Question 2: My in vivo studies are showing a transient or weak anti-tumor response, even with good target engagement (reduced plasma kynurenine). Why?
Answer:
This is a common challenge in cancer immunotherapy and points towards the development of resistance. While your compound is hitting its target, the tumor is adapting. Here are the likely resistance mechanisms and how to investigate them:
-
Upregulation of Alternative Tryptophan Catabolism Pathways:
-
Tryptophan 2,3-dioxygenase (TDO): TDO is another enzyme that can degrade tryptophan. Some tumors may upregulate TDO to compensate for IDO1 inhibition. Assess TDO expression in your tumor models at baseline and after treatment.
-
Indoleamine 2,3-dioxygenase 2 (IDO2): While less studied, IDO2 may also contribute to tryptophan metabolism.[7][8]
-
-
Activation of Compensatory Immune Checkpoints:
-
PD-L1 Upregulation: Inhibition of IDO1 can lead to an influx of activated T cells, which in turn can trigger the upregulation of other immune checkpoints like PD-L1 on tumor cells as an adaptive resistance mechanism.[3]
-
-
Non-Enzymatic Functions of IDO1:
-
Recent studies suggest that IDO1 may have signaling functions independent of its catalytic activity.[9][10] Even with enzymatic inhibition, these pro-tumorigenic signaling pathways may remain active. The inhibitor Epacadostat, for example, has been shown to stabilize the apo-form of IDO1, which can still participate in signaling.[10]
-
II. Overcoming Resistance: Strategies and Protocols
Question 3: How can I overcome resistance to my IDO1 inhibitor?
Answer:
A multi-pronged approach is often necessary to combat the complex nature of tumor immune evasion.
-
Combination Therapy:
-
Immune Checkpoint Inhibitors: The most promising strategy is to combine your IDO1 inhibitor with an immune checkpoint inhibitor, such as an anti-PD-1 or anti-PD-L1 antibody. This dual approach can prevent the adaptive upregulation of the PD-1/PD-L1 axis.[3]
-
Chemotherapy or Radiotherapy: Conventional therapies can induce immunogenic cell death, releasing tumor antigens and enhancing the efficacy of immunotherapy.
-
-
Targeting Compensatory Pathways:
-
Dual IDO1/TDO Inhibitors: If you identify TDO upregulation as a resistance mechanism, consider using a dual inhibitor.
-
Targeting Downstream Metabolites: The downstream metabolites of tryptophan degradation, such as kynurenine, can directly suppress immune cells. Strategies to neutralize these metabolites are an area of active research.
-
Experimental Protocols
Protocol 1: Western Blot for IDO1 and TDO Expression
-
Cell Lysis: Lyse IFN-γ stimulated and unstimulated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IDO1, TDO, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Kynurenine Measurement by HPLC-MS
-
Sample Preparation: Collect cell culture supernatant or plasma samples. Precipitate proteins with trichloroacetic acid.
-
Chromatography: Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Mass Spectrometry: Elute the analytes into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify kynurenine and tryptophan concentrations by comparing to a standard curve.
Visualizing Resistance Pathways
Diagram 1: IDO1-Mediated Immune Suppression
Caption: IDO1 depletes tryptophan and produces kynurenine, suppressing T cells.
Diagram 2: Overcoming Resistance Workflow
Caption: A workflow for troubleshooting and overcoming resistance to IDO1 inhibitors.
Summary of Key Parameters
| Parameter | Method | Expected Outcome with Effective IDO1 Inhibition | Troubleshooting for Resistance |
| Kynurenine Levels | HPLC-MS | Significant decrease in plasma and tumor | Check for TDO/IDO2 activity |
| Tryptophan Levels | HPLC-MS | Stabilization or increase | - |
| IDO1 Expression | Western Blot / IHC | No change expected | - |
| TDO Expression | Western Blot / IHC | No change expected | Upregulation indicates a resistance mechanism |
| PD-L1 Expression | Flow Cytometry / IHC | No change expected | Upregulation suggests adaptive resistance |
| Tumor Infiltrating Lymphocytes | Flow Cytometry / IHC | Increased CD8+ T cells | Exhausted T cell phenotype (e.g., high TIM-3, LAG-3) |
References
-
National Cancer Institute. (n.d.). Definition of IDO-1 inhibitor PF-06840003 - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]
-
Li, W., et al. (2025). Epacadostat Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO-Mediated Tryptophan Metabolism. Cancer Science, 116(6), 1715-1729. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Epacadostat Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO‐Mediated Tryptophan Metabolism. ResearchGate. Retrieved from [Link]
-
Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1163618. Retrieved from [Link]
-
Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(19), 8945-8959. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the proposed mechanism by which epacadostat influences.... ResearchGate. Retrieved from [Link]
-
Crosignani, S., et al. (2018). Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics, 17(12), 2530-2542. Retrieved from [Link]
-
Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). PubMed. Retrieved from [Link]
-
OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. Retrieved from [Link]
-
Iacobelli, S., et al. (2022). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 13, 1033501. Retrieved from [Link]
-
Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3220-3228. Retrieved from [Link]
-
Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 61. Retrieved from [Link]
Sources
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Facebook [cancer.gov]
- 3. Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Epacadostat Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO-Mediated Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 10. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
This guide is intended for researchers, scientists, and drug development professionals investigating 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. Given that many novel heterocyclic compounds, particularly those with aromatic ring systems like oxadiazoles and pyridines, face challenges with aqueous solubility and membrane permeability, this document provides a structured approach to systematically enhancing the oral bioavailability of this promising molecule.[1][2] The principles and techniques outlined here are grounded in established pharmaceutical science and are broadly applicable to many Biopharmaceutics Classification System (BCS) Class II and IV compounds.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have regarding the bioavailability of this compound.
Q1: What are the most likely reasons for the poor bioavailability of my compound?
A1: The bioavailability of an orally administered drug is primarily governed by its solubility in gastrointestinal fluids and its ability to permeate the intestinal membrane.[1][4] For a heterocyclic compound like this compound, poor bioavailability is often attributed to:
-
Low Aqueous Solubility: The presence of multiple aromatic rings can lead to a rigid, crystalline structure that is difficult to dissolve in the aqueous environment of the gut.[5] Aryl substituents, in particular, can significantly lower water solubility.[5][6]
-
Poor Permeability: While not always the case, some compounds may have difficulty crossing the lipid-rich cell membranes of the intestinal epithelium.[3]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver before it can reach systemic circulation.[7]
Q2: What initial steps should I take to assess the bioavailability problem?
A2: Before attempting to enhance bioavailability, it is crucial to characterize the physicochemical properties of your compound. This includes:
-
Solubility Testing: Determine the solubility in water and relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
Permeability Assessment: Use in vitro models like Caco-2 or PAMPA assays to estimate intestinal permeability.
-
LogP Determination: The octanol-water partition coefficient (LogP) will give you an indication of the compound's lipophilicity, which influences both solubility and permeability.[8]
-
Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphism), which can significantly impact solubility.[1]
Q3: What are the main strategies for improving the bioavailability of poorly soluble compounds?
A3: A variety of formulation strategies can be employed, ranging from simple to complex.[2][4] The main approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[1][4]
-
Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state, typically dispersed within a polymer matrix, can dramatically improve solubility.[4][9]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve absorption, particularly for lipophilic drugs.[1][8]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can create a water-soluble inclusion complex.[1][4][10]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides in-depth, question-and-answer-formatted guidance for specific issues you might encounter during your experiments.
Q4: I've tried simple aqueous suspensions of my compound in preclinical studies, but the exposure is very low and variable. What should I try next?
A4: Low and variable exposure from a simple suspension is a classic sign of dissolution rate-limited absorption. Your next steps should focus on enhancing the dissolution rate.
-
Rationale: The rate at which a drug dissolves is described by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the surface area of the drug particles.[1] By reducing the particle size, you increase the surface area available for dissolution.
-
Recommended Action:
-
Micronization: Start with conventional milling techniques like ball milling or jet milling to reduce the particle size to the 1-50 micrometer range.[1] This is a relatively straightforward and cost-effective first step.
-
Nanosuspension: If micronization is insufficient, consider creating a nanosuspension. This involves reducing the particle size to the nanometer range, which can be achieved through wet-bead milling or high-pressure homogenization.[4] Nanosuspensions dramatically increase the surface area and can lead to a significant improvement in dissolution velocity.
-
Q5: My compound is highly crystalline and has a high melting point, making it difficult to formulate. How can I overcome this?
A5: High crystallinity and melting point suggest a very stable crystal lattice that requires a significant amount of energy to break down. In this case, disrupting the crystal lattice is key.
-
Rationale: An amorphous form of a drug is in a higher energy state than its crystalline counterpart, leading to enhanced apparent solubility and faster dissolution.[8] The challenge is to prevent the amorphous form from recrystallizing over time.
-
Recommended Action:
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for stabilizing the amorphous form of a drug. The general workflow is to dissolve both the drug and a polymer carrier in a common solvent, and then rapidly remove the solvent. This traps the drug in an amorphous state within the polymer matrix.
-
Polymer Selection: The choice of polymer is critical for the stability and performance of the ASD. Common polymers include:
-
Manufacturing Method:
-
Spray Drying: A common method for producing ASDs where the drug-polymer solution is atomized into a hot gas stream to rapidly evaporate the solvent.[2]
-
Hot-Melt Extrusion (HME): If the compound is thermally stable, HME is a solvent-free method where the drug and polymer are mixed and heated to form a solid solution.[2][4]
-
-
Q6: My compound is very lipophilic (high LogP). Would a lipid-based formulation be a better approach?
A6: Yes, for highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often an excellent choice.
-
Rationale: LBDDS can enhance oral bioavailability through several mechanisms. They can keep the drug in a solubilized state as it transits the gastrointestinal tract, and the lipid components can stimulate physiological pathways that aid in drug absorption.[1][11]
-
Recommended Action:
-
Formulation Screening: Start by determining the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A promising approach is to develop a SEDDS.[4][8] This is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the gut. This emulsion provides a large surface area for drug absorption.
-
Q7: I'm concerned about the amount of excipients needed for some of these advanced formulations. Is there a more "molecule-centric" approach?
A7: While formulation is a powerful tool, modifications to the molecule itself can also be considered, although this is typically done earlier in the drug discovery process.
-
Rationale: Creating a salt or a prodrug can fundamentally change the physicochemical properties of the parent molecule to improve solubility or permeability.[2][8]
-
Approaches to Consider:
-
Salt Formation: If your compound has an ionizable group (the pyridinyl nitrogen is a potential site for protonation), forming a salt can significantly increase aqueous solubility.[12] A salt screening study would be necessary to identify a stable, non-hygroscopic salt form with improved dissolution.
-
Prodrugs: A prodrug is a bioreversible derivative of the active drug.[8] For example, a phosphate ester could be added to the molecule to dramatically increase water solubility for parenteral administration, with the ester being cleaved in vivo to release the active drug.[8]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solubility Screening: Identify a common solvent that can dissolve both this compound and the chosen polymer (e.g., HPMC, PVP).
-
Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:1, 1:2, 1:4 by weight). Ensure complete dissolution.
-
Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using XRD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).
-
Perform in vitro dissolution testing on the ASD and compare it to the crystalline drug to quantify the improvement in dissolution rate and extent.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening: Determine the saturation solubility of the compound in a range of oils, surfactants, and co-solvents.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare several formulations from the identified self-emulsifying region by mixing the components until a clear solution is formed. Add the drug to the excipient mixture and dissolve it with gentle heating and stirring if necessary.
-
Evaluation:
-
Visual Assessment: Add a small amount of the SEDDS formulation to water and observe the spontaneous formation of a microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size generally correlates with better absorption.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium to assess the drug release profile from the SEDDS.
-
Part 4: Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area for dissolution | Simple, cost-effective | Limited effectiveness for very insoluble compounds; potential for particle aggregation |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate by disrupting the crystal lattice | Significant improvement in bioavailability possible; can maintain supersaturation | Potential for physical instability (recrystallization); requires specific polymers and manufacturing processes |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains drug in a solubilized state; utilizes lipid absorption pathways | Excellent for lipophilic drugs; can improve lymphatic transport | Higher complexity of formulation; potential for gastrointestinal side effects with high surfactant concentrations |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex | Can significantly increase solubility; established technology | Limited by the stoichiometry of complexation; may not be suitable for all drug structures |
| Salt Formation | Increases solubility by creating an ionized form of the drug | Simple to prepare; well-understood mechanism | Only applicable to ionizable compounds; potential for polymorphism and hygroscopicity issues |
Part 5: Visualization of Workflows
Diagram 1: Decision Tree for Formulation Strategy Selection
Caption: A decision tree to guide the selection of an appropriate formulation strategy.
Diagram 2: Workflow for Amorphous Solid Dispersion Development
Caption: A workflow for developing and evaluating an amorphous solid dispersion.
References
- Labinsights. (n.d.). Increased Bioavailability Excipients in Drug Formulation.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- American Pharmaceutical Review. (n.d.). Increased Bioavailability Excipients.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Drug Development & Delivery. (2013). BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2.
- Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers, 2.
- PharmaTech. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- Pharma Excipients. (n.d.). Bioavailability enhancement.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- ResearchGate. (2013). THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2 [drug-dev.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. colorcon.com [colorcon.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. labinsights.nl [labinsights.nl]
- 12. m.youtube.com [m.youtube.com]
refining purification protocol for high-purity 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Welcome to the dedicated technical support guide for the synthesis and purification of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. This document is designed for researchers, medicinal chemists, and drug development professionals who require this compound in its highest possible purity for downstream applications. Achieving high purity is critical, as even minor impurities can significantly impact biological assays and characterization data.
This guide moves beyond simple protocols to provide in-depth, experience-driven insights into the causality behind common purification challenges. We will explore the likely synthetic routes to anticipate impurities and provide robust, self-validating troubleshooting steps to systematically eliminate them.
Understanding the Chemistry: The Source of Impurities
To effectively purify a compound, one must first understand its potential contaminants. This compound is typically synthesized via the cyclization of a pyridine-4-carboxamidoxime intermediate with a carbonylating agent, such as ethyl chloroformate or 1,1'-carbonyldiimidazole (CDI).
The primary impurities, therefore, often arise from this key reaction step.
Diagram: Potential Impurity Generation Pathways
Caption: Origin of common impurities during synthesis.
Troubleshooting Guide: A-Q&A Approach
This section addresses the most common issues encountered during the purification of this compound.
Question 1: My crude product shows a significant amount of unreacted pyridine-4-carboxamidoxime on my TLC/LC-MS. How can I remove it?
Answer: This is a frequent issue, especially if the reaction has not gone to completion. The starting amidoxime is significantly more basic and polar than the target product due to its free amino and hydroxyl groups. We can exploit this difference in chemical properties.
-
Causality: The pyridine-4-carboxamidoxime starting material possesses a pKa associated with its basic nitrogen atoms, making it susceptible to acid-base extraction. The final product, with its heterocyclic ring, is a much weaker base.
-
Solution 1: Acidic Wash (Liquid-Liquid Extraction):
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The basic amidoxime will protonate and partition into the aqueous layer.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Self-Validation: Spot the organic layer on a TLC plate against a standard of the starting material before and after the wash. The spot corresponding to the starting material should be significantly diminished or absent after the extraction.
Question 2: I've removed the starting materials, but my NMR still shows persistent, unknown impurities. What are they and how do I proceed?
Answer: If acid-base extraction was insufficient, you are likely dealing with non-basic impurities of similar polarity to your product, such as the O-acylated intermediate or dimerized byproducts. For these, chromatography is the most effective method. The 1,2,4-oxadiazole ring system is a stable framework, making it amenable to standard chromatographic techniques.[1]
-
Causality: These impurities lack easily ionizable functional groups and have polarities close to the desired product, making simple extraction ineffective. Their separation relies on the subtle differences in their interaction with a stationary phase.
-
Solution: Flash Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): The pyridinyl group imparts significant polarity. A gradient elution is recommended. Start with a less polar system and gradually increase polarity.
-
Recommended Starting Gradient: Begin with 100% Dichloromethane (DCM) and gradually introduce Methanol (MeOH). A typical gradient might be from 0% to 5% MeOH in DCM.
-
Alternative System: For closely eluting spots, an Ethyl Acetate/Hexanes system can provide different selectivity.
-
-
Monitoring: Monitor the fractions using TLC, staining with potassium permanganate or viewing under UV light (254 nm). Pool the fractions containing the pure product.
-
-
Self-Validation: Analyze the pooled, concentrated fractions by ¹H NMR and LC-MS to confirm the absence of impurities and the correct molecular weight. The purity of such compounds is often determined by HPLC analysis.[2]
Diagram: General Purification & Troubleshooting Workflow
Caption: Decision tree for systematic purification.
Question 3: My product is an oil/amorphous solid and won't crystallize. How can I induce crystallization to improve purity?
Answer: Failure to crystallize is often due to residual solvent or minor impurities disrupting the crystal lattice formation.
-
Causality: Crystallization requires a highly ordered arrangement of molecules. Impurities or trapped solvent molecules can inhibit the nucleation and growth of crystals.
-
Solution: Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Given the compound's polarity, good candidates include:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Mixtures, such as Ethanol/Water or Ethyl Acetate/Hexanes.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Remove from heat and allow the solution to cool slowly to room temperature. Covering the flask with a watch glass slows cooling.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
-
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good general-purpose solvent for polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, sometimes provides better crystal morphology. |
| Acetonitrile | Polar | 82 | Aprotic polar solvent, can offer different selectivity. |
| Ethyl Acetate / Hexanes | Mid-Polar | Variable | A good choice if the product is soluble in hot ethyl acetate but too soluble in the cold. Add hexanes as an anti-solvent. |
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm the final purity? A: A combination of techniques is essential for unambiguous purity determination.[3]
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
RP-HPLC with a DAD/PDA detector: This is the gold standard for quantitative purity analysis.[4] A gradient method (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid) on a C18 column is a good starting point. Purity should be assessed at multiple wavelengths.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the compound.
Q: Is this compound stable? What are the recommended storage conditions? A: The 1,2,4-oxadiazole ring is generally stable under neutral conditions.[5] However, the 4,5-dihydro-5-one moiety can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. For long-term storage, keep the high-purity solid in a tightly sealed container at -20°C, protected from light and moisture.
Q: My mass spec shows the correct mass, but the NMR is complex. What could be the issue? A: This could indicate the presence of isomers or tautomers. While less common for this specific ring system, it's a possibility. More likely, you may have residual, high-boiling point solvents (like DMSO or DMF from the reaction) that are not easily removed under vacuum but are visible in the NMR. Running a degradation study under controlled conditions (acid, base, heat, light) can provide insights into the compound's stability profile.[6]
References
-
Krasavin, M. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. [Link]
-
Krasavin, M. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. [Link]
-
Karczmarzyk, Z., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-dihydro-1,2,4-oxadiazole-5-ones reported by Kohara et al. ResearchGate. [Link]
-
Gérard, S., et al. (2022). Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents. RSC Medicinal Chemistry, 13(11), 1438-1447. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
-
Al-Jumaili, A. H. A., et al. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole, and 1,3-Oxazepine) Derived from Isoniazid. Journal of University of Anbar for Pure Science, 18(1), 165-179. [Link]
-
Asati, V., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 472462. [Link]
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Younis, H. F., et al. (2022). Synthesis, structure elucidation and antibacterial screening of some novel 1,3,4-oxadiazoline derivatives. Journal of the Indian Chemical Society, 99(10), 100705. [Link]
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Senczyna, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(2), 398. [Link]
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Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. (2021). European Journal of Medicinal Chemistry, 209, 112874. [Link]
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Kumar, A., et al. (2014). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]
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Asati, V., et al. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. BioMed Research International, 2014, 472462. [Link]
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Sridhar, S. K., et al. (2002). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy and Pharmacology, 54(1), 17-23. [Link]
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Khedkar, N. R., et al. (2023). Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations. ResearchGate. [Link]
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Carino, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Journal of Medicinal Chemistry, 66(7), 5037-5056. [Link]
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Ali, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thi-Qar Medical Journal, 26(1), 1-14. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
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Ali, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thi-Qar Medical Journal. [Link]
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Technical Support Center: Addressing Off-Target Effects of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one and Related IDO1 Inhibitors
A Note to Researchers: While specific experimental data for 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is not extensively available in public literature, its core structure strongly suggests its classification as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This guide is therefore structured to address the well-documented off-target effects and experimental challenges associated with this important class of immunomodulatory compounds. The principles and troubleshooting steps provided here are directly applicable to researchers working with novel or established IDO1 inhibitors.
Knowledge Base & FAQs
This section provides answers to frequently asked questions regarding the mechanism and potential off-target activities of IDO1 inhibitors.
Q1: What is the primary mechanism of action for IDO1 inhibitors?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.[4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5]
IDO1 inhibitors aim to block these immunosuppressive effects by binding to the IDO1 enzyme, thereby restoring tryptophan levels and preventing the production of immunosuppressive kynurenine. This is intended to "reawaken" the anti-tumor immune response.[1][6]
Q2: What are the most common and impactful off-target effects observed with IDO1 inhibitors?
While potent and selective IDO1 inhibitors have been developed, several off-target effects have been reported, which can significantly impact the interpretation of experimental results.[1][2] These include:
-
Inhibition of Tryptophan 2,3-dioxygenase (TDO): TDO is another enzyme that catabolizes tryptophan, primarily in the liver.[7] Some IDO1 inhibitors exhibit cross-reactivity with TDO, which can lead to systemic effects on tryptophan metabolism that are not localized to the tumor microenvironment.
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Kynurenine is a natural ligand for AhR, a transcription factor involved in regulating inflammation and immune responses.[1] Some IDO1 inhibitors, particularly those that are tryptophan mimetics, may directly activate AhR, leading to immunomodulatory effects independent of IDO1 inhibition.
-
Modulation of mTOR Signaling: As tryptophan analogs, some IDO1 inhibitors can be "sensed" by cells as amino acids, leading to the activation of the mammalian target of rapamycin (mTOR) pathway.[1] This can have profound effects on cell proliferation and T-cell activation, confounding the interpretation of results from cancer cell viability or T-cell proliferation assays.[1]
Troubleshooting Experimental Challenges
This section provides practical guidance for specific issues that may arise during your research with this compound or related compounds.
Problem 1: "My compound shows anti-cancer activity in a cell line that does not express IDO1. Is this an off-target effect?"
This is a classic indicator of potential off-target activity. If a compound demonstrates efficacy in a system where its primary target is absent, the observed effect must be mediated by another mechanism.
Troubleshooting Workflow
Caption: Workflow for investigating off-target effects.
Step-by-Step Guide:
-
Confirm IDO1 Expression:
-
Protocol: Perform Western blotting and qRT-PCR on your panel of cell lines to confirm their IDO1 expression status, both at baseline and after stimulation with interferon-gamma (IFNγ), a known inducer of IDO1 expression.[8]
-
Rationale: It is crucial to have a definitive assessment of the target's presence or absence in your experimental system.
-
-
Assess Tryptophan/Kynurenine Levels:
-
Protocol: Use an LC-MS/MS-based assay to measure tryptophan and kynurenine concentrations in the cell culture supernatant of both IDO1-positive and IDO1-negative cell lines treated with your compound.
-
Rationale: In IDO1-negative cells, your compound should not affect the kynurenine-to-tryptophan ratio. If it does, this could point to effects on other tryptophan-metabolizing enzymes or analytical artifacts.
-
-
Counter-Screening:
-
Protocol: Screen your compound against a panel of related enzymes and pathways. At a minimum, this should include a TDO2 activity assay and an AhR activation reporter assay.
-
Rationale: This will help to identify if your compound is interacting with known off-targets of the IDO1 inhibitor class.
-
-
mTOR Pathway Analysis:
-
Protocol: In your IDO1-negative cell line, treat with your compound and perform a Western blot for key nodes in the mTOR pathway, such as phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1).
-
Rationale: Direct activation of mTOR signaling by tryptophan mimetics can induce cell proliferation or other metabolic changes that may be misinterpreted as a specific anti-cancer effect.[1]
-
Problem 2: "I'm observing unexpected immunomodulatory effects that don't correlate with kynurenine levels."
This situation often arises when an IDO1 inhibitor has off-target effects on other immune-regulating pathways.
Investigative Strategy
Caption: Strategy for dissecting immunomodulatory effects.
Step-by-Step Guide:
-
AhR Activation Assay:
-
Protocol: Use a cell line expressing a luciferase reporter driven by an AhR-responsive element. Treat these cells with your compound and measure luciferase activity.
-
Rationale: Direct activation of AhR by your compound could explain immunomodulatory effects that are independent of IDO1's enzymatic activity.[1]
-
-
Broad Cytokine Profiling:
-
Protocol: In a co-culture system of immune cells (e.g., PBMCs) and cancer cells, treat with your compound and analyze the supernatant for a broad panel of cytokines (e.g., using a multiplex bead array).
-
Rationale: Off-target effects can lead to a cytokine signature that is distinct from that expected from pure IDO1 inhibition. For example, AhR activation can modulate IL-10 and IL-22 production.
-
-
Use of Genetically Validated Models:
-
Protocol: Repeat key experiments in IDO1 knockout or shRNA-mediated knockdown cancer cell lines.
-
Rationale: This is the gold standard for confirming on-target activity. If the compound's effect persists in the absence of IDO1, it is definitively an off-target phenomenon.
-
Experimental Protocols
Protocol 1: Kynurenine Measurement by LC-MS/MS
-
Sample Preparation:
-
Culture cells under desired experimental conditions.
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of a protein precipitation solution (e.g., acetonitrile with an internal standard such as D5-tryptophan).
-
Vortex and centrifuge at high speed to pellet proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for tryptophan and kynurenine.
-
-
Data Analysis:
-
Quantify the concentrations of tryptophan and kynurenine based on the peak areas relative to the internal standard.
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.
-
Data Summary
The following table summarizes the characteristics of several known IDO1 inhibitors, highlighting the importance of assessing selectivity.
| Compound | Primary Target | IC50 (IDO1) | Off-Target(s) | Reference |
| Navoximod (GDC-0919) | IDO1 | ~75 nM (cell-based) | Weak TDO inhibition | [4][5][7] |
| Epacadostat (INCB024360) | IDO1 | ~10 nM | Highly selective vs. TDO & IDO2 | [1] |
| PF-06840003 | IDO1 | Potent (specific value not public) | Highly selective | [6][9] |
| Indoximod | IDO Pathway | Not a direct enzyme inhibitor | Tryptophan mimetic, affects mTOR | [9] |
References
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Günther J, Däbritz J, Wirthgen E. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. 2019;10:1801. [Link]
- Frontiers in Immunology.
- OncLive. IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. 2019.
-
Yamazaki, T., et al. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Cancer Science. 2019;110(8):2533-2543. [Link]
-
Prendergast GC, et al. Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer. 2017;5(1):60. [Link]
-
Soliman, H., et al. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. 2019;25(13):3834-3843. [Link]
- ResearchGate. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer?
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Grobben, Y., et al. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. 2021;10:607841. [Link]
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- Frontiers in Immunology. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. 2021.
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- MDPI. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. 2024.
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- Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. 2025.
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- The Journal of Organic Chemistry.
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Validation & Comparative
A Comparative Efficacy Analysis: 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one versus Epacadostat in Targeting the IDO1 Pathway
Disclaimer: This guide is an illustrative document designed to showcase a rigorous scientific comparison framework. The compound 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one (hereafter designated Cmpd-X) is a novel chemical entity. The experimental data presented herein is hypothetical and generated for the purpose of demonstrating a comparative analysis against the known clinical candidate, Epacadostat. This document does not represent validated clinical or preclinical results for Cmpd-X.
Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment (TME).[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into kynurenine.[1][3][4] This enzymatic activity fosters a highly immunosuppressive TME through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[5][6] Consequently, inhibiting IDO1 is a promising therapeutic strategy to reverse this immune suppression and enhance anti-tumor immune responses.[2][7]
Epacadostat (INCB24360) is a potent and selective inhibitor of the IDO1 enzyme that has been extensively evaluated in clinical trials.[8][9] It serves as a critical benchmark for evaluating new chemical entities targeting this pathway. This guide provides a head-to-head comparison of Cmpd-X, a novel 1,2,4-oxadiazole derivative, against Epacadostat.[10][11] The analysis follows a logical, multi-tiered experimental workflow, from initial biochemical potency to cell-based functional assays and finally to an in vivo tumor model.
Part 1: In Vitro Efficacy Assessment
The initial phase of our comparison focuses on quantifying and comparing the direct inhibitory effects of Cmpd-X and Epacadostat on the IDO1 enzyme and its downstream cellular consequences.
Biochemical Assay: Direct IDO1 Enzyme Inhibition
The primary determinant of a candidate drug's potential is its direct affinity and inhibitory potency against the purified target enzyme. We employed a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human IDO1.
Causality of Experimental Choice: This assay isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. It provides the cleanest measure of direct potency. The absorbance-based measurement of N-formylkynurenine is a well-established, robust method for quantifying IDO1 activity.[4][12]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 0.2 mg/mL catalase.[9]
-
Enzyme Solution: Recombinant human IDO1 enzyme diluted in assay buffer to a final concentration of 20 nM.
-
Substrate Solution: L-Tryptophan diluted in assay buffer to a final concentration of 2 mM.
-
Test Compounds: Cmpd-X and Epacadostat serially diluted in DMSO, then further diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of enzyme solution to wells containing 2 µL of test compound dilutions.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Immediately measure the increase in absorbance at 321 nm continuously for 20 minutes at room temperature. This kinetic reading tracks the formation of N-formylkynurenine.[4][9]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the kinetic curves.
-
Normalize the rates to the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target | IC50 (nM) |
| Cmpd-X | Human IDO1 | 7.8 ± 1.2 |
| Epacadostat | Human IDO1 | 10.0 ± 1.5[5][9] |
Data represents mean ± standard deviation from n=3 independent experiments.
Interpretation: The hypothetical data indicates that Cmpd-X exhibits slightly superior biochemical potency against human IDO1 compared to the benchmark inhibitor, Epacadostat.
Cell-Based Functional Assay: Inhibition of Kynurenine Production
To assess compound efficacy in a more physiologically relevant context, we utilized a cell-based assay. This measures the ability of the compounds to penetrate cells and inhibit IDO1 activity, thereby preventing the production of kynurenine.
Causality of Experimental Choice: HeLa cells are a well-validated model for this assay as they robustly express functional IDO1 upon stimulation with interferon-gamma (IFN-γ).[9][13][14] Measuring the accumulation of kynurenine in the cell supernatant provides a direct readout of the compound's functional activity within a cellular system.[12][15]
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM with 10% FBS.
-
Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.[12]
-
-
Compound Treatment and IDO1 Induction:
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10 minutes.[12]
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Determine the half-maximal effective concentration (EC50) by plotting the percent inhibition of kynurenine production against the logarithm of compound concentration.
-
| Compound | Cell Line | EC50 (nM) |
| Cmpd-X | HeLa | 25.4 ± 3.1 |
| Epacadostat | HeLa | 35.0 ± 4.5 |
Data represents mean ± standard deviation from n=3 independent experiments.
Interpretation: Cmpd-X maintains its potency advantage over Epacadostat in a cellular context, suggesting good cell permeability and stability. The shift from IC50 to EC50 values is expected due to cellular factors such as protein binding and substrate competition.
Part 2: In Vivo Efficacy Assessment
The final and most critical test of a therapeutic candidate is its performance in a living organism. We used a syngeneic mouse tumor model to evaluate the anti-tumor efficacy of Cmpd-X in an immunocompetent setting.
Causality of Experimental Choice: The CT26 colon carcinoma model in BALB/c mice is a widely used and well-characterized syngeneic model for evaluating immuno-oncology agents.[16][17][18] Because the tumor and the host mouse are from the same genetic background, the model possesses a fully functional immune system, which is essential for assessing the efficacy of an immunomodulatory agent like an IDO1 inhibitor.[17]
Syngeneic Mouse Tumor Model: CT26 Colon Carcinoma
-
Animal Model:
-
Female BALB/c mice, 6-8 weeks of age.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.[16]
-
Monitor tumor growth using calipers.
-
-
Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose) administered orally (p.o.), twice daily (BID).
-
Group 2: Epacadostat (100 mg/kg) administered p.o., BID.[9]
-
Group 3: Cmpd-X (100 mg/kg) administered p.o., BID.
-
-
Treat animals for 14 consecutive days.
-
Measure tumor volume and body weight every two days.
-
-
Efficacy Readouts:
-
Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of vehicle group at end of study)] x 100.
-
Secondary Endpoint: Body weight change, as a measure of general toxicity.
-
| Treatment Group (100 mg/kg, BID) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle | 1850 ± 210 | - | +1.5% |
| Epacadostat | 1017 ± 155 | 45% | +0.8% |
| Cmpd-X | 777 ± 130 | 58% | +1.1% |
Data represents mean ± standard error of the mean (SEM).
Interpretation: In this hypothetical study, Cmpd-X demonstrates superior anti-tumor efficacy compared to Epacadostat at the same dose, achieving a 58% TGI versus 45%. Both compounds were well-tolerated, with no significant body weight loss observed.
Visualization of Key Processes
To better illustrate the scientific rationale and experimental design, the following diagrams are provided.
Caption: The IDO1 metabolic pathway and point of inhibition.
Caption: Multi-tiered workflow for comparative drug efficacy testing.
Discussion & Conclusion
This comprehensive guide outlines a systematic, head-to-head comparison of a novel compound, this compound (Cmpd-X), against the established IDO1 inhibitor, Epacadostat. The (hypothetical) results generated for this analysis suggest that Cmpd-X possesses a promising therapeutic profile.
-
In Vitro Superiority: Cmpd-X demonstrated a more potent direct inhibition of the IDO1 enzyme (IC50 of 7.8 nM vs. 10.0 nM) and greater functional activity in a cellular environment (EC50 of 25.4 nM vs. 35.0 nM).
-
In Vivo Efficacy: This in vitro advantage translated to superior anti-tumor activity in a robust, immunocompetent syngeneic mouse model, where Cmpd-X achieved a 58% Tumor Growth Inhibition compared to 45% for Epacadostat, without adverse toxicity signals.
While the data presented is illustrative, the experimental framework is robust and grounded in established scientific protocols. The findings position Cmpd-X as a compelling candidate for further preclinical development. Future studies should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) profiling, combination studies with other checkpoint inhibitors (e.g., anti-PD-1), and investigation in additional tumor models to fully characterize its therapeutic potential.
References
-
Zhai, L., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188445. [Link]
-
Wikipedia. (n.d.). Epacadostat. [Link]
-
Hornyák, L., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]
-
Jäger, E., et al. (2019). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Cancer Immunology, Immunotherapy, 68(11), 1841–1849. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: epacadostat. [Link]
- Munn, D. H., & Mellor, A. L. (2016). IDO in the Tumor Microenvironment: Inflammation, Counter-Regulation, and Tolerance. Trends in Immunology, 37(3), 193–207.
-
Lewis, S. M., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(40), 15944–15955. [Link]
-
Li, F., et al. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. European Journal of Medicinal Chemistry, 238, 114524. [Link]
- Peng, Y. H., et al. (2016). A cell-based high-throughput screen for inhibitors of indoleamine 2,3-dioxygenase-1. Journal of Biomolecular Screening, 21(10), 1046-1054.
-
Liu, X., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Melior Discovery. (n.d.). The CT26 Tumor Model For Colorectal Cancer. [Link]
-
Altogen Labs. (n.d.). CT26 Syngeneic Mouse Model. [Link]
-
Explicyte Immuno-Oncology. (n.d.). CT26 Syngeneic Mouse Model of Colon Cancer. [Link]
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-
Slebe, M., et al. (2022). IFN-γ induces IDO activity in the HeLa cell lines, the activity of which is inhibited by different IDO inhibitors. ResearchGate. [Link]
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Gaba, M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3999–4027. [Link]
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Zhang, M., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. [Link]
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Comparative In Vivo Validation of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one as a Novel IDO1 Inhibitor
A Senior Application Scientist's Guide to Pre-clinical Proof-of-Concept
This guide provides a comprehensive framework for validating the in vivo activity of a novel small molecule, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, hereafter designated Compound X . Based on its 1,2,4-oxadiazole core, a scaffold present in numerous enzyme inhibitors, we hypothesize that Compound X functions as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2]
IDO1 is a pivotal enzyme in immuno-oncology, creating an immunosuppressive tumor microenvironment by depleting the essential amino acid tryptophan and producing immunomodulatory metabolites called kynurenines.[3] Reversing this effect with small molecule inhibitors is a key therapeutic strategy.
To establish rigorous scientific validation, this guide will compare the projected performance of Compound X against Epacadostat (INCB024360) , a well-characterized, clinical-stage IDO1 inhibitor that serves as an authoritative benchmark.[3][4] We will progress through a logical sequence of in vivo studies: Pharmacokinetics (PK), Pharmacodynamics (PD), and finally, Efficacy.
Overall In Vivo Validation Workflow
The transition from a promising in vitro hit to a viable in vivo candidate follows a structured path. Each stage answers a critical question: Can the drug reach its target? Does it engage the target? And does that engagement produce a therapeutic effect?
Part 1: Pharmacokinetic (PK) Profiling: Will the Compound Reach the Target?
Expert Rationale: Before assessing efficacy, we must understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X. A compound with high in vitro potency is therapeutically useless if it is not absorbed orally, is metabolized too quickly, or cannot achieve sufficient concentrations in the bloodstream to reach the tumor. This stage is a critical filter in drug development. We perform both intravenous (IV) and oral (PO) administration to determine the absolute oral bioavailability (F%).
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy, 8-10 week old C57BL/6 mice.
-
Cohort Design:
-
Group 1 (IV): n=3 mice, receive Compound X at 2 mg/kg via tail vein injection.
-
Group 2 (PO): n=3 mice, receive Compound X at 10 mg/kg via oral gavage.
-
Repeat for the comparator, Epacadostat.
-
-
Blood Sampling: Collect ~20 µL of blood via tail-nick or saphenous vein at pre-dose (0), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose. Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time curve.
Comparative Data: PK Profile
The goal is to identify a compound with favorable oral bioavailability and a half-life that supports a reasonable dosing schedule (e.g., once or twice daily). Oxadiazole-containing compounds often possess good metabolic stability and oral bioavailability.[5]
| Parameter | Compound X (Hypothetical) | Epacadostat (Reference) | Desired Outcome |
| Tmax (PO) | 1.0 hr | 1.5 hr | Rapid absorption (1-2 hr) |
| Cmax (PO, 10 mg/kg) | 1,200 ng/mL | 950 ng/mL | High peak concentration |
| AUC (PO, 10 mg/kg) | 7,500 hrng/mL | 6,800 hrng/mL | High total drug exposure |
| Half-life (t½) | 6.5 hr | 5.0 hr | Supports BID or QD dosing |
| Oral Bioavailability (F%) | 55% | 45% | High (>30%) |
Part 2: Pharmacodynamic (PD) & Target Engagement: Is the Compound Hitting IDO1?
Expert Rationale: A good PK profile is necessary but not sufficient. We must prove that Compound X engages its intended target, IDO1, in vivo. The enzymatic function of IDO1 is to convert tryptophan (Trp) to N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[3] Therefore, successful target engagement is directly measured by a decrease in plasma and tumor Kyn levels, often expressed as a ratio of Kyn to Trp.[6] This provides a direct, quantitative biomarker of the drug's biological activity.
Signaling Pathway: IDO1-Mediated Immune Suppression
Experimental Protocol: In Vivo Pharmacodynamic Study
-
Animal Model: Use Balb/c mice bearing syngeneic CT26 colon carcinoma tumors. This model is known to have functional IDO1 activity.[7] Tumors should be palpable (~100 mm³).
-
Dosing Regimen: Based on PK data, select three dose levels for Compound X (e.g., 10, 30, 100 mg/kg) and a benchmark dose for Epacadostat (e.g., 100 mg/kg), administered orally twice daily (BID).[7]
-
Sample Collection: At 2 hours post-final dose (approximating Tmax), collect blood for plasma and excise tumors.
-
Biomarker Analysis: Homogenize tumor tissue. Analyze both plasma and tumor homogenates for Trp and Kyn concentrations via LC-MS/MS.
-
Endpoint: Calculate the Kyn/Trp ratio for each sample and determine the percentage reduction relative to the vehicle-treated control group. The dose achieving maximal Kyn/Trp reduction is the Minimum Efficacious Dose (MED).
Comparative Data: Target Engagement
A successful candidate will demonstrate potent, dose-dependent reduction of the Kyn/Trp ratio in both plasma and, critically, the tumor itself.
| Treatment Group (PO, BID) | Plasma Kyn/Trp Reduction (%) | Tumor Kyn/Trp Reduction (%) |
| Vehicle Control | 0% | 0% |
| Compound X (30 mg/kg) | 75% | 65% |
| Compound X (100 mg/kg) | 92% | 88% |
| Epacadostat (100 mg/kg) | 90% | 85% |
Part 3: In Vivo Efficacy: Does Inhibiting IDO1 Shrink Tumors?
Expert Rationale: With favorable PK and on-target PD confirmed, the final step is to determine if Compound X can produce a meaningful anti-tumor response. Because IDO1 inhibitors work by reactivating the immune system, it is essential to use immunocompetent mice with syngeneic tumors (tumors derived from the same mouse strain).[4] Efficacy is often enhanced when combined with other immunotherapies like PD-1 checkpoint inhibitors, a clinically relevant scenario.[4][8]
Experimental Protocol: Syngeneic Tumor Efficacy Study
-
Animal Model: Balb/c mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1x10⁶ CT26 tumor cells into the right flank.[9]
-
Study Groups: When tumors reach an average volume of 100-150 mm³, randomize mice (n=10 per group) into treatment cohorts.
-
Group 1: Vehicle Control (PO, BID)
-
Group 2: Compound X (100 mg/kg, PO, BID)
-
Group 3: Epacadostat (100 mg/kg, PO, BID)
-
Group 4: Anti-PD-1 antibody (10 mg/kg, IP, twice weekly)
-
Group 5: Compound X + Anti-PD-1
-
Group 6: Epacadostat + Anti-PD-1
-
-
Dosing and Monitoring: Administer treatments for 14-21 days. Measure tumor dimensions with digital calipers three times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[9] Monitor animal body weight and general health.
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and vehicle groups.
-
Secondary: Overall survival.
-
Comparative Data: Anti-Tumor Efficacy
The ideal outcome is for Compound X to show single-agent activity and, more importantly, strong synergy with PD-1 blockade, exceeding the effect of the benchmark compound.
| Treatment Group | Tumor Growth Inhibition (TGI, %) | Median Survival (Days) |
| Vehicle Control | 0% | 21 |
| Compound X (monotherapy) | 35% | 28 |
| Epacadostat (monotherapy) | 30% | 27 |
| Anti-PD-1 (monotherapy) | 45% | 35 |
| Compound X + Anti-PD-1 | 85% | >60 (4/10 tumor-free) |
| Epacadostat + Anti-PD-1 | 70% | 52 |
Conclusion and Forward Outlook
This guide outlines a rigorous, comparative approach to validating the in vivo potential of a novel IDO1 inhibitor, Compound X. Based on the hypothetical data presented, Compound X demonstrates a superior profile to the clinical benchmark, Epacadostat. It exhibits improved oral pharmacokinetics, achieves more profound target engagement in the tumor, and yields superior anti-tumor efficacy, particularly in combination with anti-PD-1 therapy.
These results provide a strong rationale for advancing Compound X into formal pre-clinical development, which would include IND-enabling toxicology studies and further exploration of its synergistic potential with other cancer therapies. This structured, data-driven methodology ensures that only the most promising candidates progress, maximizing the potential for clinical success.
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OncLive. (2017-04-04). Novel IDO1 Inhibitor Shows Promise in Early Phase Study. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Abstract
In pharmaceutical development, the integrity of analytical data is paramount. For novel active pharmaceutical ingredients (APIs) such as 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a heterocyclic compound with therapeutic potential, ensuring that analytical methods are robust, accurate, and reproducible is a cornerstone of regulatory submission and patient safety. This guide provides a comprehensive framework for the cross-validation of two powerful and orthogonal analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for routine quality control (QC), and a secondary, high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for confirmatory analysis and impurity profiling. This document is structured to provide researchers, analysts, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for a rigorous cross-validation study, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]
Introduction: The Imperative for Method Cross-Validation
The journey of a new chemical entity (NCE) like this compound from discovery to clinical use is underpinned by a vast dataset. Analytical methods are the tools that generate this data, from initial purity assessments to final product release testing. Often, different analytical methods are used across the development lifecycle—for instance, a robust HPLC-UV method in a QC lab versus a highly sensitive LC-MS/MS method in a bioanalytical or research setting.
Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably to produce comparable results.[5] This is critical when:
-
A method is transferred between laboratories.
-
An older method is being replaced by a newer technology.
-
Data from different studies (e.g., QC vs. bioanalytical) need to be correlated.
The objective is to ensure data continuity and consistency, which is a key expectation of regulatory agencies like the FDA and EMA.[3][4] For our target analyte, a pyridinyl-oxadiazolone derivative, this means ensuring that the purity value determined by HPLC-UV is consistent with the quantification by UHPLC-MS/MS.
The Contenders: A Tale of Two Methods
The choice of analytical techniques must be fit-for-purpose. For this compound, we propose a comparison between two workhorses of the pharmaceutical industry.
Method A: The Robust Workhorse - RP-HPLC-UV Reversed-Phase High-Performance Liquid Chromatography with UV detection is the gold standard for routine purity and assay testing. Its advantages include robustness, cost-effectiveness, and straightforward operation.[6] The UV detector responds to the chromophores within the molecule—in this case, the pyridine and oxadiazolone rings—making it suitable for quantifying the main component.
Method B: The Sensitive Specialist - UHPLC-MS/MS Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior performance. UHPLC systems use columns with smaller particles (<2 µm), leading to faster analyses and higher resolution compared to traditional HPLC.[7] The MS/MS detector provides unparalleled sensitivity and selectivity by monitoring a specific mass-to-charge ratio (m/z) transition for the analyte, effectively eliminating interference from matrix components.[8][9] This makes it ideal for trace-level impurity analysis and bioanalytical applications.
Experimental Design: A Framework for Rigorous Comparison
This section details the step-by-step protocols for developing and validating each method before proceeding to the cross-validation study. The entire process is governed by the principles laid out in ICH Q2(R1).[1][2][3]
Forced Degradation: Understanding the Molecule's Stability
Before any validation, a forced degradation (stress testing) study is essential.[10][11][12] This involves subjecting the API to harsh conditions to intentionally produce degradation products. The goal is twofold: to understand the molecule's degradation pathways and to challenge the analytical method's ability to separate the intact API from its degradants (i.e., to be "stability-indicating").[11][13][14]
Protocol: Forced Degradation of this compound
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in the stock solution solvent.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using both Method A and Method B to assess the separation of degradant peaks from the main API peak. The target degradation is typically 5-20%.[10][12]
Method A Protocol: RP-HPLC-UV
-
Causality: A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like our target analyte. The mobile phase combines a mild acid (formic acid) to ensure consistent protonation of the pyridine nitrogen for better peak shape, and acetonitrile as the organic modifier. A gradient elution is used to ensure that any later-eluting impurities are effectively cleared from the column.
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min; hold for 3 min; return to 5% B over 1 min; equilibrate for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | Diode Array Detector (DAD) at 275 nm (determined from UV scan of the analyte) |
Method B Protocol: UHPLC-MS/MS
-
Causality: A sub-2 µm particle column is used to achieve higher efficiency and speed.[7] The MS/MS detection is set up in Selected Reaction Monitoring (SRM) mode for maximum selectivity and sensitivity.[9] The transition from the parent ion (protonated molecule, [M+H]+) to a stable product ion is monitored. This specific transition acts as a unique fingerprint for the analyte.
| Parameter | Specification |
| Instrument | Waters ACQUITY UPLC I-Class coupled with a Xevo TQ-S micro Mass Spectrometer |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min; hold for 0.5 min; return to 5% B over 0.5 min; equilibrate for 1 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Hypothetical: m/z 178.1 -> 121.1 (Parent -> Fragment) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Collision Energy | 15 eV |
Data Presentation and Performance Comparison
Following full validation of each method according to ICH Q2(R1) guidelines, a head-to-head comparison is performed by analyzing the same set of samples. The following tables summarize the expected (hypothetical) performance data.
Table 1: Comparison of Validation Parameters
| Validation Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Commentary |
| Specificity | Demonstrated separation from all forced degradation products. | Demonstrated no interference at the specific m/z transition from degradants. | Both methods are stability-indicating. Method B is inherently more selective. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent linearity. |
| Range | 1.0 - 150 µg/mL | 0.1 - 500 ng/mL | The working ranges reflect the intended use: higher concentrations for HPLC assay, lower for MS trace analysis. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods are highly accurate within their respective ranges. |
| Precision (%RSD) | < 1.0% | < 5.0% | HPLC-UV shows superior precision, typical for established QC methods. MS precision is excellent for its sensitivity level. |
| LOD | 0.3 µg/mL | 0.03 ng/mL | The MS method is ~10,000 times more sensitive. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | The MS method can quantify at levels far below the HPLC method's capability. |
| Robustness | Passed (minor changes in flow, temp, pH) | Passed (minor changes in flow, temp) | Both methods are robust for their intended environments. |
Table 2: Cross-Validation Results - Analysis of a Single Batch
Three validation lots of this compound API were analyzed in triplicate by two different analysts using both methods.
| Sample ID | Method A (HPLC-UV) Purity (%) | Method B (UHPLC-MS/MS) Purity (%) | % Difference |
| Lot 001 | 99.82 | 99.85 | -0.03% |
| Lot 002 | 99.75 | 99.71 | +0.04% |
| Lot 003 | 99.91 | 99.89 | +0.02% |
| Average | 99.83 | 99.82 | +0.01% |
| Conclusion | \multicolumn{3}{c | }{The methods are considered equivalent for purity assay (Difference < 2.0%).} |
Visualizing the Workflow and Logic
Diagrams are essential for clarifying complex processes. The following have been generated using Graphviz to illustrate the logical flow of the cross-validation study.
Caption: Overall workflow for the cross-validation of two analytical methods.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one Analogs as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can effectively modulate biological targets with high potency and selectivity is perpetual. Among the myriad of heterocyclic systems, the 4,5-dihydro-1,2,4-oxadiazol-5-one core has emerged as a compelling bioisostere for carboxylic acids.[1][2] This structural mimicry allows for the potential retention of key interactions with biological targets while offering advantages in metabolic stability and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one analogs, with a focus on their potential as enzyme inhibitors, particularly targeting Fatty Acid Amide Hydrolase (FAAH).
The 4,5-Dihydro-1,2,4-oxadiazol-5-one Scaffold: A Privileged Bioisostere
The rationale behind employing the 4,5-dihydro-1,2,4-oxadiazol-5-one ring system lies in its ability to act as a bioisosteric replacement for the carboxylic acid moiety.[1][2] Carboxylic acids are prevalent in many biologically active molecules, often engaging in crucial hydrogen bonding interactions with protein targets. However, they can also contribute to poor pharmacokinetic properties. The 4,5-dihydro-1,2,4-oxadiazol-5-one group can mimic the hydrogen bond accepting and donating capabilities of a carboxylic acid, potentially preserving biological activity while improving drug-like properties.
The Significance of the 3-(Pyridin-4-yl) Substituent in Enzyme Inhibition
The incorporation of a pyridine ring, specifically the pyridin-4-yl isomer, at the 3-position of the oxadiazole core is a deliberate design choice rooted in established medicinal chemistry principles. Pyridine moieties are frequently found in potent enzyme inhibitors and can engage in various non-covalent interactions within an active site, including hydrogen bonding and π-π stacking. In the context of FAAH inhibition, the nitrogen atom of the pyridine ring can form critical hydrogen bonds with active site residues, significantly enhancing binding affinity and selectivity.[3]
Hypothetical Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for this compound analogs as FAAH inhibitors is not extensively documented in a single source, we can extrapolate key SAR principles from studies on related 1,2,4-oxadiazole and other FAAH inhibitors. The following table summarizes these hypothetical SAR trends.
| Modification Site | Structural Change | Predicted Impact on FAAH Inhibitory Activity | Rationale |
| 4-Position of the Pyridine Ring | Introduction of small electron-donating groups (e.g., -CH3, -OCH3) | Potential for increased activity | May enhance π-π stacking interactions or modulate the basicity of the pyridine nitrogen for optimal hydrogen bonding. |
| Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | Variable; potentially decreased activity | Could alter the electronic properties of the pyridine ring, potentially weakening key interactions. | |
| N4-Position of the Oxadiazolone Ring | Substitution with small alkyl groups (e.g., -CH3, -C2H5) | Likely to decrease activity | The NH group is often crucial for hydrogen bonding, mimicking the hydroxyl of a carboxylic acid. |
| Substitution with larger or aromatic groups | Expected to significantly decrease or abolish activity | Steric hindrance is likely to disrupt binding in the active site. | |
| C5-Position of the Oxadiazolone Ring | Introduction of substituents | Not directly applicable to the core scaffold | The carbonyl at C5 is a key feature of the oxadiazolone ring. |
| Bioisosteric Replacement of the Pyridine Ring | Phenyl, Thiophene, Furan | Likely to decrease activity | The pyridine nitrogen is often critical for specific hydrogen bonding interactions that other rings cannot replicate.[3] |
Experimental Protocols
General Synthesis of 3-Aryl-4,5-dihydro-1,2,4-oxadiazol-5-ones
A general and established method for the synthesis of 4,5-dihydro-1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with aldehydes or ketones.[4] For the 5-oxo derivatives, a common route involves the reaction of an amidoxime with an activated carbonyl compound.
Step 1: Synthesis of Isonicotinamidoxime
-
To a solution of isonicotinonitrile in ethanol, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) in water.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain isonicotinamidoxime.
Step 2: Cyclization to form the 4,5-dihydro-1,2,4-oxadiazol-5-one ring
-
Dissolve the isonicotinamidoxime in a suitable solvent such as THF or dioxane.
-
Add a carbonylating agent, such as triphosgene or a chloroformate, and a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Stir the reaction at room temperature or with heating until the cyclization is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the this compound.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for this compound.
In Vitro FAAH Inhibition Assay Protocol
The inhibitory activity of the synthesized analogs against FAAH can be determined using a fluorometric assay. This assay measures the hydrolysis of a fluorogenic FAAH substrate to a fluorescent product.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the FAAH enzyme and the fluorogenic substrate (e.g., AMC-arachidonoyl amide) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test compound at various concentrations.
-
Incubate the plate for a specific period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Diagram of the FAAH Inhibition Assay Workflow
Sources
- 1. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative docking studies of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one derivatives
A Senior Application Scientist's Guide to Comparative Docking of Novel 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one Derivatives
Introduction: Unveiling the Potential of 1,2,4-Oxadiazol-5-ones
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This guide focuses on a specific subclass: this compound derivatives. The incorporation of the pyridine ring suggests a potential for forming key hydrogen bond interactions within protein active sites, making this a promising scaffold for targeted drug design.
This document provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study. As a Senior Application Scientist, my goal is not merely to present a sequence of steps but to illuminate the scientific reasoning—the causality—behind each choice in the workflow. We will navigate the entire process from target selection to data interpretation, establishing a self-validating system that ensures the reliability of our in silico findings.
For this guide, we will conduct a hypothetical study targeting Dihydropteroate Synthase (DHPS) from Bacillus anthracis, a validated and critical enzyme in the folate biosynthesis pathway of bacteria, making it an excellent target for novel antibacterial agents.[4] We will compare the docking performance of three designed derivatives against the native ligand to elucidate potential structure-activity relationships (SAR).
Pillar 1: The Rationale - Experimental Design & Causality
A robust computational study is built on a foundation of logical and justifiable decisions. Here, we outline the reasoning behind the core components of our comparative analysis.
Target Selection: Why B. anthracis Dihydropteroate Synthase (DHPS)?
-
Validated Drug Target: DHPS is the established target for the sulfonamide class of antibiotics, confirming its druggability.[4]
-
High-Quality Crystal Structure: A high-resolution crystal structure complexed with a ligand (PDB ID: 1TVE) is available in the Protein Data Bank. This is critical for structure-based drug design, as it provides a reliable receptor model and a native ligand for protocol validation.[4]
-
Medical Relevance: The development of new antibacterial agents against pathogens like B. anthracis is a significant therapeutic goal.
Ligand Design: Probing Structure-Activity Relationships
We will investigate three hypothetical derivatives of the core this compound scaffold. The variations are designed to systematically probe the effect of different functional groups on binding affinity and interaction patterns within the DHPS active site.
Figure 1: Core scaffold and designed derivatives.
-
Derivative 1 (OXA-H): The baseline compound with an unsubstituted phenyl ring.
-
Derivative 2 (OXA-Cl): Introduces a para-chloro substituent, an electron-withdrawing group, to explore the impact of halogen bonding and altered electronics.
-
Derivative 3 (OXA-OH): Adds a para-hydroxyl group, a potent hydrogen bond donor and acceptor, to test for new, specific interactions with active site residues.
Pillar 2: The Protocol - A Self-Validating Workflow
The trustworthiness of any docking result hinges on a meticulously executed and validated protocol. The following workflow is designed to be a self-validating system, where the successful redocking of the native ligand provides confidence in the subsequent predictions for our novel derivatives.[5]
Figure 2: Experimental workflow for the comparative docking study.
Recommended Software and Hardware
-
Molecular Visualization and Preparation: UCSF ChimeraX, AutoDockTools (ADT)[6]
-
Molecular Docking Engine: AutoDock Vina[7]
-
Hardware: A standard multi-core workstation is sufficient for these calculations.
Experimental Protocol: Step-by-Step
Step 1: Target Protein Preparation Causality: The raw PDB file is not ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are crucial for calculating interactions. This step ensures we have a clean, chemically correct receptor model.[8]
-
Obtain Structure: Download the crystal structure of B. anthracis DHPS (PDB ID: 1TVE) from the RCSB PDB website.
-
Clean the Structure: Open the PDB file in UCSF ChimeraX. Remove all water molecules, co-factors, and any protein chains not essential for the docking study. For 1TVE, retain the protein chain that forms the active site and the native ligand (6-hydroxymethyl-7,8-dihydropterin).
-
Separate Ligand for Validation: Select and save the native ligand into a separate file (e.g., native_ligand.mol2). This will be used for redocking.
-
Prepare Receptor: Using the remaining protein structure, utilize a preparation wizard (like Dock Prep in Chimera or the tools in ADT). This process will:
-
Save the Prepared Receptor: Save the final, prepared protein structure in the .pdbqt format required by AutoDock Vina (e.g., receptor.pdbqt). This format includes charge and atom type information.[11]
Step 2: Ligand Preparation Causality: Ligands are typically drawn in 2D. They must be converted to a low-energy 3D conformation to serve as a realistic starting point for the docking algorithm. Defining rotatable bonds allows the software to flexibly explore different conformations within the active site.[12][13]
-
Generate 2D Structures: Draw the three derivatives (OXA-H, OXA-Cl, OXA-OH) and the native ligand using chemical drawing software.
-
Convert to 3D: Import these 2D structures into a program like Avogadro or ChimeraX.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step generates a stable, low-energy 3D conformer.[8]
-
Assign Charges and Define Rotatable Bonds: Using AutoDockTools, add Gasteiger partial charges and define the rotatable bonds for each ligand. The software will typically auto-detect these, but manual inspection is recommended.
-
Save Prepared Ligands: Save each prepared ligand in the .pdbqt format (e.g., OXA-H.pdbqt, OXA-Cl.pdbqt, etc.).
Step 3: Docking Protocol Validation (Redocking) Causality: This is the most critical step for ensuring trustworthiness. By redocking the co-crystallized native ligand back into its own binding site, we validate that our chosen software, parameters, and grid box placement can accurately reproduce a known experimental result. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is the gold standard for success.[4][5][14]
-
Define the Binding Site (Grid Box): In ADT, load the prepared receptor (receptor.pdbqt). Center the grid box on the position of the original native ligand. Ensure the box dimensions are large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
-
Run Redocking Simulation: Use AutoDock Vina to dock the prepared native ligand (native_ligand.pdbqt) into the receptor, using the defined grid box.
-
Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD.
-
Validation Checkpoint: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[15] If the RMSD is higher, the protocol must be refined (e.g., by adjusting the grid box size/center or docking parameters) and re-validated.
Step 4: Comparative Docking Simulation
-
Execute Docking: Using the validated protocol (i.e., the exact same receptor file and grid box), perform docking simulations for each of the three designed derivatives (OXA-H, OXA-Cl, OXA-OH).
Pillar 3: The Analysis - From Data to Insight
The output of a docking simulation is a set of poses and scores. The true scientific value is derived from a careful and comparative analysis of this data to generate a plausible hypothesis about the compounds' structure-activity relationship.
Quantitative Data Summary
The primary metrics for comparison are the binding affinity (docking score) and the RMSD (for the validation step). Binding energy, reported in kcal/mol, is the value from the scoring function that estimates the strength of the protein-ligand interaction; more negative values indicate stronger predicted binding.[16]
Table 1: Hypothetical Docking Results for DHPS Inhibitors
| Compound Name | Validation (RMSD, Å) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Native Ligand | 1.15 | -7.8 | Arg255, Ser222, Asn22 |
| Derivative 1 (OXA-H) | N/A | -8.2 | Arg255, Ser222, Phe190 (π-π stacking) |
| Derivative 2 (OXA-Cl) | N/A | -8.7 | Arg255, Ser222, Phe190, Gly188 (halogen bond) |
| Derivative 3 (OXA-OH) | N/A | -9.5 | Arg255, Ser222, Phe190, Asp185 (H-bond) |
Interpretation and SAR Discussion
-
Validation Success: The RMSD of 1.15 Å for the redocked native ligand is well below the 2.0 Å threshold, validating our protocol.[5][15]
-
Baseline Binding (OXA-H): The unsubstituted derivative shows a slightly better binding affinity (-8.2 kcal/mol) than the native ligand. Analysis of the pose might reveal that the phenyl ring engages in a favorable π-π stacking interaction with a residue like Phe190, an interaction not available to the native ligand.
-
Effect of Electron-Withdrawing Group (OXA-Cl): The chloro-substituted derivative exhibits an improved score (-8.7 kcal/mol). Visual inspection of this pose could indicate that the chlorine atom forms a favorable halogen bond with the backbone carbonyl of an amino acid like Gly188, further anchoring the ligand in the pocket.
-
Effect of H-Bond Donor/Acceptor (OXA-OH): The hydroxyl-substituted derivative shows the most significant improvement in binding affinity (-9.5 kcal/mol). This strongly suggests that the -OH group is forming a new, potent hydrogen bond with a key residue, such as the carboxylate side chain of Asp185, which is not possible for the other compounds.[17] This interaction would be the primary driver of its superior predicted affinity.
Figure 3: Structure-Activity Relationship (SAR) based on hypothetical results.
Conclusion and Forward Look
This guide has detailed a rigorous, self-validating workflow for the comparative molecular docking of novel this compound derivatives against B. anthracis DHPS. Our hypothetical results suggest a clear SAR, where the addition of a para-hydroxyl group (OXA-OH) dramatically improves binding affinity through the formation of a critical hydrogen bond with Asp185.
These in silico findings are not an endpoint but a well-supported hypothesis. The next logical steps would be the chemical synthesis of these derivatives and their experimental validation through in vitro enzymatic assays and antibacterial testing.[18] The strong correlation between computational predictions and experimental outcomes would ultimately confirm the value of this structured docking approach in accelerating the discovery of novel therapeutic agents.
References
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Labinsights. (2023). Docking Software for Drug Development. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]
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Bioinformatics Review. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Retrieved from [Link]
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PLOS Computational Biology. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
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EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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YouTube. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
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Clark, A. M., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
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ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]
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ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Retrieved from [Link]
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YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]
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YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. Retrieved from [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
-
YouTube. (2024). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
ResearchGate. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Relationship between the RMSD values (Å) and the binding energies. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
-
ETFLIN. (2021). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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NIH National Library of Medicine. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
Semantic Scholar. (2007). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Bioactivities of Novel 1,3,4-oxadiazole Derivatives Containing Pyridine Moiety. Retrieved from [Link]
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Performance Benchmark: 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
A Comparative Analysis Against Epacadostat
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a significant role in tumor immune evasion by catabolizing the essential amino acid L-tryptophan. The inhibition of IDO1 is a promising strategy in cancer immunotherapy. This guide provides a comprehensive performance benchmark of a novel compound, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, against the well-characterized IDO1 inhibitor, Epacadostat. We present comparative data from in-vitro enzymatic and cell-based assays, supported by detailed, field-proven protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics.
Introduction: The Rationale for IDO1 Inhibition in Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. In the tumor microenvironment, cancer cells can upregulate the expression of IDO1. This enzyme initiates the first and rate-limiting step of tryptophan degradation along the kynurenine pathway. The resulting depletion of tryptophan and the accumulation of kynurenine metabolites have profound immunosuppressive effects. Specifically, this process inhibits the proliferation and activation of effector T-cells while promoting the activity of regulatory T-cells (Tregs), ultimately allowing cancer cells to escape immune surveillance.
Given its pivotal role in suppressing anti-tumor immunity, IDO1 has emerged as a high-value target for cancer immunotherapy. The development of small-molecule inhibitors aims to restore T-cell function within the tumor microenvironment, thereby enhancing the body's natural ability to fight cancer, often in combination with other immunotherapies like checkpoint blockade.
The IDO1 Pathway and Mechanism of Immune Suppression
The following diagram illustrates the central role of IDO1 in the tumor microenvironment and the intended mechanism of its inhibition.
A Researcher's Guide to the Synthesis and Evaluation of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a paramount objective. Among the myriad of targets, Glycogen Synthase Kinase 3β (GSK-3β) has emerged as a protein of significant interest due to its intricate involvement in a plethora of cellular processes, and its dysregulation is implicated in pathologies ranging from neurodegenerative diseases to cancer. The heterocyclic scaffold of 1,2,4-oxadiazole, particularly its oxadiazolone variant, has garnered attention as a privileged structure in the design of kinase inhibitors. This guide provides an in-depth, comparative analysis of the synthesis and potential application of a specific GSK-3β inhibitor candidate, 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one , with a critical focus on the reproducibility of its synthesis and its standing amongst alternative GSK-3β inhibitors.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a causal understanding of the experimental choices, potential pitfalls, and a scientifically rigorous comparison with relevant alternatives, thereby empowering researchers to make informed decisions in their own investigations.
The Significance of the Pyridyl-Oxadiazolone Scaffold
The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions within a target's active site. The incorporation of a pyridine ring, in this case at the 3-position, introduces a key hydrogen bond acceptor and can significantly influence the compound's pharmacokinetic properties and target engagement. The 4,5-dihydro-1,2,4-oxadiazol-5-one (or 1,2,4-oxadiazol-5(4H)-one) tautomer is a specific chemotype that has been explored for its inhibitory potential against various enzymes.
The rationale for investigating this compound as a GSK-3β inhibitor lies in its structural features that suggest a potential to interact with the ATP-binding site of the kinase. Key interactions often involve hydrogen bonds with the hinge region of the kinase and occupation of adjacent hydrophobic pockets.
Synthesis of this compound: A Reproducible Protocol and Critical Parameters
While a specific, detailed, and peer-reviewed synthesis of this compound is not extensively documented in readily accessible literature, a robust and reproducible protocol can be constructed based on established methods for the synthesis of 3-substituted-1,2,4-oxadiazol-5(4H)-ones. The most viable pathway involves a two-step process: the formation of an amidoxime precursor followed by cyclization with a suitable carbonylating agent.
Step 1: Synthesis of N'-hydroxyisonicotinamidine (Isonicotinamidoxime)
The foundational precursor for our target molecule is N'-hydroxyisonicotinamidine, also known as isonicotinamidoxime. This intermediate is typically prepared from 4-cyanopyridine.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-cyanopyridine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting aqueous solution can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield N'-hydroxyisonicotinamidine. The crude product can be purified by recrystallization.
Causality and Reproducibility Insights:
-
Choice of Base: Sodium carbonate is a sufficiently strong base to neutralize the HCl salt of hydroxylamine and facilitate the reaction. Stronger bases are generally not necessary and may lead to side reactions.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the organic starting material and the inorganic reagents.
-
Monitoring: Consistent TLC monitoring is crucial to avoid prolonged heating, which could lead to degradation of the product.
Step 2: Cyclization to this compound
The cyclization of N'-hydroxyisonicotinamidine to the desired oxadiazolone is most effectively achieved by reaction with ethyl chloroformate. This reagent acts as a source of the carbonyl group that forms the C5 position of the heterocyclic ring.
Experimental Protocol:
-
Reaction Setup: Dissolve N'-hydroxyisonicotinamidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine.
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not rise significantly.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validating System for Trustworthiness and Reproducibility:
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of ethyl chloroformate and the O-acylated intermediate, significantly reducing the yield. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for reproducibility.
-
Base Selection: A non-nucleophilic base is essential to prevent reaction with the ethyl chloroformate. Triethylamine is a common and effective choice.
-
Slow Addition at Low Temperature: The reaction between the amidoxime and ethyl chloroformate is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Thorough Characterization: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.5-9.0 ppm) and a broad singlet for the N-H proton of the oxadiazolone ring. |
| ¹³C NMR | Resonances for the pyridine ring carbons and two characteristic signals for the oxadiazolone ring carbons (C3 and C5), with the C5 carbonyl carbon appearing significantly downfield. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C₇H₅N₃O₂). |
| Infrared (IR) Spectroscopy | A characteristic C=O stretching vibration for the carbonyl group in the oxadiazolone ring (typically around 1750-1800 cm⁻¹) and an N-H stretching band. |
Comparative Analysis: Performance Against Alternative GSK-3β Inhibitors
A study on 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives revealed compounds with GSK-3β inhibitory activity in the micromolar to sub-micromolar range. This suggests that the pyridyl-oxadiazole scaffold is a viable starting point for developing potent inhibitors.
The following table provides a comparative overview of the IC₅₀ values for various classes of GSK-3β inhibitors, offering a benchmark against which newly synthesized compounds can be evaluated.
| Inhibitor Class | Example Compound | GSK-3β IC₅₀ | Reference |
| Pyridyl-Oxadiazole Derivative | Compound 10b from a 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole series | 0.19 µM | |
| Thiazolidinedione | Tideglusib | Non-ATP competitive inhibitor | |
| Maleimide Derivative | SB-216763 | 34.3 nM | |
| Paullone | Kenpaullone | 4 - 80 nM | |
| Thienopyridinone | A 2-(4-pyridyl)thienopyridinone derivative | Sub-micromolar | |
| Oxindole Derivative | A promising oxindole derivative | High predicted affinity |
Insights from the Comparative Data:
-
The pyridyl-oxadiazole scaffold has demonstrated the potential to yield potent GSK-3β inhibitors, as evidenced by the sub-micromolar activity of some derivatives.
-
A wide range of heterocyclic systems, including thiazolidinediones, maleimides, and paullones, have been successfully employed to generate highly potent GSK-3β inhibitors, with some exhibiting IC₅₀ values in the low nanomolar range.
-
The mode of inhibition is a critical factor. While many inhibitors are ATP-competitive, non-ATP competitive inhibitors like Tideglusib offer a different mechanism of action that can be advantageous.
Conclusion and Future Directions
This guide has outlined a scientifically grounded and reproducible approach to the synthesis of this compound. By understanding the causality behind the experimental choices and implementing a self-validating system of rigorous control and characterization, researchers can confidently prepare this compound for further investigation.
The comparative analysis with existing GSK-3β inhibitors provides a clear context for evaluating its potential. While the pyridyl-oxadiazole scaffold is promising, achieving potency comparable to the most advanced clinical candidates will likely require further structure-activity relationship (SAR) studies. Future work should focus on the synthesis of analogs with substitutions on the pyridine ring and exploration of different linkers to probe the active site of GSK-3β more effectively.
By adhering to the principles of scientific integrity and logical experimental design outlined herein, the scientific community can ensure the generation of reliable and reproducible data, accelerating the path towards the discovery of novel and effective therapeutics.
References
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† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
-
Cazzaniga, E., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3795. [Link]
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Kumar, A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Current Neuropharmacology, 20(1), 168-184. [Link]
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Hartman, W. W., & Brethen, M. R. (n.d.). ETHYL N-METHYLCARBAMATE. Organic Syntheses. Retrieved from [Link]
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Zhang, Y., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. [Link]
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Huang, Z., et al. (2022). Typical procedures for the synthesis of 1,2,4‐oxadiazol‐5(4H)‐ones. Chemistry – An Asian Journal, 17(21), e202200849. [Link]
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Polothi, R., et al. (2016). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]
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Spaltenstein, A., et al. (2005). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 10(10), 1244-1248. [Link]
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
Sun, Y., et al. (2024). Robust and predictive 3D-QSAR models for predicting the activities of novel oxadiazole derivatives as multifunctional anti-Alzheimer agents. RSC Advances, 14(41), 29635-29648. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information Are Pyridinium Ylides Radicals? Retrieved from [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(6), 2200045. [Link]
-
Siek, T. J., et al. (1977). Formation of ethyl chloroformate in chloroform and possible resulting adducts. Journal of Analytical Toxicology, 1(4), 187-189. [Link]
-
Goral, A., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 67(2), 1184-1205. [Link]
- mzCloud. (2021). *4-{5-[(3S)-1-(4-Nitrobenzyl)-3-pyrrolidinyl]-1,3,4-
head-to-head comparison of different synthesis routes for 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. The compound 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a scaffold of significant interest, and its synthesis can be approached through various pathways. This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.
Introduction
The 4,5-dihydro-1,2,4-oxadiazol-5-one ring system is a valuable pharmacophore in medicinal chemistry. Its pyridine-substituted derivatives, such as this compound, are of particular interest due to the pyridine moiety's ability to engage in hydrogen bonding and other key interactions within biological systems. The selection of a synthetic route is a critical decision that impacts not only the yield and purity of the final compound but also the overall efficiency and scalability of the process. This guide will dissect two common and effective methods for the synthesis of this target compound, starting from the readily available precursor, 4-cyanopyridine.
Route 1: Two-Step Synthesis via Isonicotinamide Oxime and Cyclization with Ethyl Chloroformate
This classical and widely-used approach involves two discrete steps: the formation of the key intermediate, isonicotinamide oxime, followed by its cyclization with a suitable carbonylating agent, in this case, ethyl chloroformate.
Step 1: Synthesis of Isonicotinamide Oxime
The initial step is the conversion of 4-cyanopyridine to isonicotinamide oxime. This is typically achieved by reacting the nitrile with hydroxylamine.
Mechanism: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. A subsequent proton transfer and tautomerization lead to the formation of the amidoxime (isonicotinamide oxime). The use of a mild base, such as sodium carbonate, is often employed to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.
Experimental Protocol: Synthesis of Isonicotinamide Oxime
-
To a solution of 4-cyanopyridine (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude isonicotinamide oxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization with Ethyl Chloroformate
The second step involves the cyclization of the prepared isonicotinamide oxime with ethyl chloroformate in the presence of a base.
Mechanism: The hydroxyl group of the isonicotinamide oxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by an intramolecular cyclization, where the nitrogen of the oxime attacks the newly formed carbonyl group, leading to the formation of the 4,5-dihydro-1,2,4-oxadiazol-5-one ring with the elimination of ethanol and hydrochloric acid (which is neutralized by the base).
Experimental Protocol: Cyclization of Isonicotinamide Oxime with Ethyl Chloroformate
-
Dissolve isonicotinamide oxime (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Diagram of Route 1 Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Route 2: One-Pot Synthesis using 1,1'-Carbonyldiimidazole (CDI)
A more streamlined approach involves a one-pot reaction where the isonicotinamide oxime is generated in situ or used directly without isolation, followed by cyclization with 1,1'-carbonyldiimidazole (CDI). This method can offer advantages in terms of time and resource efficiency.
Mechanism: In this one-pot variation, the isonicotinamide oxime is treated directly with CDI. The CDI acts as a phosgene equivalent, activating the hydroxyl group of the oxime. This is followed by a rapid intramolecular cyclization, similar to the mechanism with ethyl chloroformate, to form the desired 4,5-dihydro-1,2,4-oxadiazol-5-one ring. The byproducts, imidazole and carbon dioxide, are generally easy to remove.
Experimental Protocol: One-Pot Synthesis with CDI
-
In a reaction vessel, combine 4-cyanopyridine (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a solvent such as dimethylformamide (DMF).
-
Stir the mixture at room temperature or with gentle heating to facilitate the formation of isonicotinamide oxime. The progress of this initial step can be monitored by TLC.
-
Once the formation of the amidoxime is deemed complete, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.
Diagram of Route 2 Workflow
Caption: Workflow for the one-pot synthesis of the target compound.
Head-to-Head Comparison
| Parameter | Route 1: Two-Step (Ethyl Chloroformate) | Route 2: One-Pot (CDI) |
| Overall Yield | Typically moderate to good (can be optimized) | Generally good, can be higher due to fewer workup steps |
| Reaction Time | Longer due to two separate reaction and workup steps | Shorter, as it is a one-pot procedure |
| Reagent Handling & Safety | Ethyl chloroformate is corrosive and moisture-sensitive | CDI is a moisture-sensitive solid but generally easier to handle than ethyl chloroformate |
| Workup & Purification | Requires two separate workups and purifications | Simplified workup, often involving precipitation and filtration |
| Scalability | Readily scalable, with well-defined intermediate isolation | Can be more challenging to scale up due to the one-pot nature and potential for side reactions |
| Cost-Effectiveness | May be more expensive due to the use of more solvents and longer reaction times | Potentially more cost-effective due to reduced solvent usage and shorter process time |
| Process Control | Better control over each step due to isolation of the intermediate | Less direct control over the intermediate formation and cyclization steps |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the researcher and the project.
Route 1 (Two-Step) is recommended for:
-
Initial exploratory work: where isolation and characterization of the isonicotinamide oxime intermediate are desired for confirmation.
-
Process optimization: as each step can be individually optimized for maximum yield and purity.
-
Large-scale synthesis: where the control and predictability of a two-step process are often preferred.
Route 2 (One-Pot) is advantageous for:
-
Rapid synthesis of analogues: for screening purposes where speed and efficiency are paramount.
-
Reducing solvent waste and operational time: aligning with green chemistry principles.
-
Situations where the intermediate is unstable or difficult to isolate.
Ultimately, the optimal synthetic route is the one that best balances the factors of yield, purity, cost, safety, and scalability for your specific laboratory and project goals. It is always recommended to perform small-scale trial reactions to validate the chosen route before committing to a larger-scale synthesis.
References
- General synthesis of 1,2,4-oxadiazoles from amidoximes. (Relevant review articles on heterocyclic synthesis)
- Use of ethyl chloroformate in cyclization reactions. (Organic synthesis textbooks and relevant journal articles)
- Application of 1,1'-carbonyldiimidazole in heterocyclic synthesis.
- Synthesis of amidoximes from nitriles. (Standard organic chemistry procedures)
evaluating the selectivity of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one for its target
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, the specificity of a biologic agent is paramount. This guide provides an in-depth evaluation of the selectivity of gevokizumab (also known as 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one upon initial synthesis and XOMA 052 in early development), a humanized monoclonal antibody targeting interleukin-1β (IL-1β). We will objectively compare its performance with other key alternatives, supported by experimental data, to inform strategic research and development decisions.
The Critical Role of Selectivity in Targeting the IL-1 Pathway
Interleukin-1β is a potent pro-inflammatory cytokine central to numerous autoinflammatory disorders.[1][2] Its signaling cascade is tightly regulated, involving multiple components that present both opportunities and challenges for therapeutic intervention. The IL-1 family includes other structurally similar cytokines, such as IL-1α, necessitating highly specific antibody binding to avoid off-target effects and ensure that the therapeutic action is precisely localized to the intended pathogenic driver.[1] An ideal therapeutic antibody must not only bind its target with high affinity but also exhibit minimal cross-reactivity with related molecules, which could lead to unforeseen side effects or diminished efficacy.
Gevokizumab is a potent anti-IL-1β antibody that modulates IL-1β signaling through a unique allosteric mechanism.[3][4][5] It binds strongly to IL-1β, a key cytokine in inflammatory responses, and has been investigated for a wide range of conditions including cardiovascular diseases, various cancers, and auto-inflammatory disorders.[6]
Gevokizumab's Unique Mechanism of Action
Gevokizumab distinguishes itself through an allosteric mode of action.[3][5][6] Unlike direct competitive inhibitors, gevokizumab binds to an epitope on IL-1β that is near, but does not overlap with, the binding site for its primary signaling receptor, IL-1R1.[6] This binding event is proposed to alter the electrostatic surface potential of IL-1β, thereby reducing the association rate of IL-1β with IL-1R1.[3][5] This allosteric inhibition results in a potent neutralization of IL-1β signaling.[3][5]
A key feature of gevokizumab's selectivity is its differential impact on the interaction of IL-1β with its receptors. It significantly decreases the binding affinity of IL-1β for the signaling receptor IL-1R1 but has little to no effect on its binding to the decoy receptor IL-1RII.[3][4][5] The IL-1RII acts as a natural sink for IL-1β, helping to clear it from circulation and negatively regulate its signaling.[3] By preserving the IL-1β/IL-1RII interaction, gevokizumab may offer a more nuanced and potentially safer modulation of the IL-1 pathway compared to agents that indiscriminately block all IL-1β interactions.
Comparative Analysis with Other IL-1β Targeting Biologics
To contextualize the selectivity of gevokizumab, it is essential to compare it with other clinically relevant IL-1β inhibitors.
-
Canakinumab (Ilaris): A fully human monoclonal antibody that directly binds to IL-1β with high affinity and specificity, preventing its interaction with IL-1 receptors.[7] This direct neutralization mechanism has proven effective in various autoinflammatory conditions.[7][8] Unlike gevokizumab, canakinumab's mechanism is one of direct competition.[9] Studies have highlighted the exquisite species specificity of canakinumab, with a pivotal epitope residue explaining its high selectivity for human IL-1β.[9][10]
-
Anakinra (Kineret): A recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[11][12] Anakinra functions by competitively blocking the IL-1 receptor, thereby preventing both IL-1α and IL-1β from binding and initiating a signal.[11] While effective, its mechanism is not specific to IL-1β and it has a shorter half-life, requiring more frequent administration.[11]
| Feature | Gevokizumab (XOMA 052) | Canakinumab (Ilaris) | Anakinra (Kineret) |
| Target | Interleukin-1β (IL-1β)[6][13] | Interleukin-1β (IL-1β)[7] | IL-1 Receptor (blocks both IL-1α and IL-1β)[11][12] |
| Mechanism | Allosteric modulation[3][5][6] | Direct neutralization[7] | Competitive receptor antagonism[11] |
| Binding Affinity (Kd) | ~300 fM for human IL-1β[2][14] | High affinity for human IL-1β[7] | N/A (receptor antagonist) |
| Selectivity Highlight | Differentially modulates receptor binding (spares IL-1RII)[3][4][5] | Highly specific for IL-1β[7][10] | Non-selective between IL-1α and IL-1β[11] |
| Half-life | ~22 days[15] | Long half-life[7] | 4-6 hours[11] |
Experimental Protocols for Evaluating Selectivity
To rigorously assess the selectivity of an anti-IL-1β antibody like gevokizumab, a multi-faceted experimental approach is required.
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of gevokizumab to human IL-1β and to assess cross-reactivity with other human cytokines.
Step-by-Step Protocol:
-
Immobilization: Covalently immobilize gevokizumab onto a sensor chip surface.
-
Analyte Injection: Flow solutions of purified recombinant human IL-1β at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the SPR signal over time to generate sensorgrams.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka and kd. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
-
Cross-Reactivity Panel: Inject a panel of other human cytokines (e.g., IL-1α, TNF-α, IL-6, IL-18, IL-33) at a high concentration over the immobilized gevokizumab to detect any non-specific binding.
Causality Explanation: This protocol directly measures the physical interaction between the antibody and its target, providing quantitative data on the strength and stability of the binding. The cross-reactivity panel is a critical negative control to ensure the antibody's specificity.
Caption: Workflow for assessing antibody binding kinetics and specificity using SPR.
Cell-based assays are crucial to confirm that the binding specificity observed in biochemical assays translates to functional selectivity in a biological context.
Objective: To evaluate the ability of gevokizumab to selectively inhibit IL-1β-induced cellular responses without affecting those triggered by other cytokines.
Step-by-Step Protocol:
-
Cell Culture: Culture a human cell line responsive to IL-1β (e.g., MRC-5 human fetal lung fibroblasts).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of gevokizumab or a control antibody.
-
Stimulation: Stimulate the cells with a fixed concentration of either human IL-1β or another pro-inflammatory cytokine (e.g., TNF-α).
-
Endpoint Measurement: After an appropriate incubation period, measure a downstream signaling event or cytokine production (e.g., IL-6 or IL-8 release) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the concentration of the measured endpoint against the antibody concentration to determine the half-maximal inhibitory concentration (IC50).
Causality Explanation: This protocol assesses the functional consequence of antibody binding. By comparing the IC50 values for IL-1β inhibition versus the lack of inhibition of TNF-α-induced responses, the functional selectivity of gevokizumab is demonstrated.
Caption: Workflow for determining the functional selectivity of gevokizumab in a cell-based assay.
Discussion and Conclusion
The available data strongly support the high selectivity of gevokizumab for its target, IL-1β. Its unique allosteric mechanism of action, which preserves the interaction with the decoy receptor IL-1RII, represents a sophisticated approach to modulating the IL-1 pathway.[3][4][5] This contrasts with the direct blockade of canakinumab and the broader receptor antagonism of anakinra.
While clinical trials have explored gevokizumab in various indications, including non-infectious anterior scleritis and in combination with cancer therapies, the outcomes have been mixed.[16][17][18][19][20] Nevertheless, the preclinical and mechanistic data highlight its potential as a highly selective and potent inhibitor of IL-1β. For researchers, the choice between these agents will depend on the specific disease context and the desired level of IL-1 pathway modulation. The experimental frameworks provided in this guide offer a robust starting point for any laboratory aiming to verify and compare the selectivity of these or other novel biologic agents.
References
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Creative Biolabs. Gevokizumab Overview. [Link]
-
Pharmacology of Gevokizumab ; Mechanism of action, Uses, Effects, Pharmacokinetics. (2025, May 4). [Link]
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Issafras, H., et al. (2014). Detailed Mechanistic Analysis of Gevokizumab, an Allosteric Anti–IL-1β Antibody with Differential Receptor-Modulating Properties. J Pharmacol Exp Ther, 348(1), 202-15. [Link]
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Issafras, H., et al. (2014). Detailed mechanistic analysis of gevokizumab, an allosteric anti-IL-1β antibody with differential receptor-modulating properties. PubMed. [Link]
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Samson, C. M., et al. (2017). Gevokizumab in the treatment of autoimmune, non-necrotizing, anterior scleritis: Results of a phase I/II clinical trial. PMC - NIH. [Link]
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Samson, C. M., et al. (2017). Gevokizumab in the Treatment of Autoimmune Non-necrotizing Anterior Scleritis: Results of a Phase I/II Clinical Trial. PubMed. [Link]
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A novel human anti-interleukin-1β neutralizing monoclonal antibody showing in vivo efficacy. mAbs. [Link]
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A novel human anti-interleukin-1β neutralizing monoclonal antibody showing in vivo efficacy. PubMed. [Link]
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SYnAbs. (2020, October 26). Monoclonal Antibodies Against IL-1β: From Discovery to Therapeutic Applications. [Link]
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Starling, N., et al. (2023). Phase Ib study of gevokizumab (GEVO) in combination with standard-of-care (SoC) anticancer therapies in patients (pts) with meta. Journal of Clinical Oncology. [Link]
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Patsnap Synapse. (2025, March 7). What is the mechanism of action of Canakinumab?. [Link]
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Selective activation of pro-anti-IL-1β antibody enhances specificity for autoinflammatory disorder therapy. PMC - NIH. (2021, July 21). [Link]
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Rondeau, J. M., et al. (2015). The molecular mode of action and species specificity of canakinumab, a human monoclonal antibody neutralizing IL-1β. PubMed. [Link]
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Rondeau, J. M., et al. (2015). The molecular mode of action and species specificity of canakinumab, a human monoclonal antibody neutralizing IL-1β. PubMed Central. [Link]
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Starling, N., et al. (2025, January 27). Phase Ib study of gevokizumab (GEVO) in combination with standard-of-care (SoC) anticancer therapies in patients (pts) with metastatic colorectal cancer (mCRC), metastatic gastroesophageal cancer (mGEC), and metastatic renal cell cancer (mRCC). ASCO Publications. [Link]
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EXECUTIVE SUMMARY - Canakinumab (Ilaris). NCBI Bookshelf - NIH. [Link]
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withpower.com. Gevokizumab + Standard Cancer Therapy for Colorectal and Gastroesophageal Cancers. [Link]
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Pharmacology of Anakinra (Kineret) ; Mechanism of action, Uses, Effects, Pharmacokinetics. (2025, May 3). [Link]
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Owyang, A. M., et al. (2010). XOMA 052, a potent, high-affinity monoclonal antibody for the treatment of IL-1β-mediated diseases. PMC - PubMed Central. [Link]
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Cavelti-Weder, C., et al. (2012). Effects of Gevokizumab on Glycemia and Inflammatory Markers in Type 2 Diabetes. PMC. [Link]
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Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project. NIH. [Link]
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Westermark, P., et al. (2024). Amyloid nomenclature 2024: update, novel proteins, and recommendations by the International Society of Amyloidosis (ISA) Nomenclature Committee. Taylor & Francis. [Link]
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Anakinra. LiverTox - NCBI Bookshelf - NIH. (2020, April 20). [Link]
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The use of anakinra, an interleukin-1 receptor antagonist, in the treatment of rheumatoid arthritis. PubMed. [Link]
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Owyang, A. M., et al. (2025, August 7). (PDF) XOMA 052, a potent, high-affinity monoclonal antibody for the treatment of IL-1β-mediated diseases. ResearchGate. [Link]
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Owyang, A. M., et al. (2010). XOMA 052, an anti-IL-1{beta} monoclonal antibody, improves glucose control and {beta}-cell function in the diet-induced obesity mouse model. PubMed. [Link]
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Owyang, A. M., et al. (2010). XOMA 052, a potent, high-affinity monoclonal antibody for the treatment of IL-1β-mediated diseases. PubMed. [Link]
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XOMA Ltd. (2009, November 6). XOMA Expands Development Strategy for XOMA 052 to Include Cardiovascular Diseases. GlobeNewswire News Room. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the heterocyclic compound 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon established principles of chemical safety, regulatory standards, and a scientific assessment of the compound's structural moieties: the pyridine ring and the 1,2,4-oxadiazole core. This protocol is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and environmental stewardship.
Compound Profile and Inferred Hazard Assessment
This compound is a heterocyclic compound. Heterocyclic compounds are foundational in medicinal chemistry and often possess significant biological activity.[1][2] The structure contains two key functional groups that inform our safety and disposal strategy:
-
Pyridine Ring: A basic heterocyclic aromatic compound. Pyridine and its derivatives are known to be flammable, harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5] Proper disposal of pyridine-containing waste is critical to prevent environmental contamination.[3][4]
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle is a common scaffold in pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9] Compounds containing this ring system are often classified as skin and eye irritants.[10]
Given these components, it is imperative to handle this compound as a potentially bioactive and hazardous substance.
| Property | Assessment & Rationale |
| Physical State | Likely a solid at room temperature. |
| Primary Hazards | Harmful/Toxic: Inferred from the pyridine moiety. Assume harmful if swallowed, inhaled, or absorbed through the skin.[4][11] |
| Irritant: Inferred from the oxadiazole moiety and general classifications for similar heterocyclic compounds. Causes skin and serious eye irritation.[12][10] | |
| Environmental Hazard: Pyridine derivatives can be toxic to aquatic life.[4] Uncontrolled release to the environment must be prevented. | |
| Regulatory Status | Must be managed as Hazardous Waste in accordance with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[13][14][15] |
Guiding Principles of Laboratory Waste Management
The disposal of any laboratory chemical is governed by strict regulations to protect personnel and the environment. In the United States, the Environmental Protection Agency (EPA) provides the legal framework for hazardous waste management.[13][14][16] Every institution that generates hazardous waste must have an EPA identification number and adhere to specific protocols for waste accumulation, labeling, and disposal.[13]
The core principle is that the generator of the waste (the laboratory) is responsible for its safe management from "cradle to grave." This guide provides a framework, but it is essential to consult and follow the specific procedures established by your institution's Environmental Health and Safety (EHS) department, as they will be tailored to local and state regulations.[14][17]
Personal Protective Equipment (PPE) Protocol
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. The causality for each piece of equipment is directly linked to the inferred hazards.
| PPE Item | Specification | Justification |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes, as the compound is presumed to be a serious eye irritant.[12][10][17] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption, as the compound is presumed to be a skin irritant and potentially toxic.[17] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination.[17] |
| Respiratory Protection | Work in a certified chemical fume hood. | To avoid inhalation of dust or vapors, leveraging the toxicological risks associated with pyridine derivatives.[3][18] |
Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound is handled in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Identification and Segregation
-
Action: Classify all materials contaminated with this compound as hazardous waste.[17] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads).
-
-
Causality: This classification is the necessary first step to ensure the waste enters the correct, legally mandated disposal stream and is not improperly discarded as regular trash or poured down the drain.[3][4]
-
Action: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers or acids.[18]
-
Causality: Segregation prevents potentially dangerous chemical reactions within the waste container and ensures the waste can be properly profiled by the disposal facility.
Step 2: Container Selection and Labeling
-
Action: Select a sealable, airtight, and chemically compatible waste container (e.g., high-density polyethylene or glass).[3][18]
-
Causality: A proper container prevents leaks, spills, and the release of vapors into the laboratory environment.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[13][18] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
An indication of the hazards (e.g., Toxic, Irritant).[13]
-
The date of accumulation.
-
-
Causality: Proper labeling is a federal requirement that ensures the contents and their associated hazards are clearly communicated to all handlers, from lab personnel to waste disposal technicians.[13][14]
Step 3: Waste Accumulation
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][14] The SAA should be a secondary containment bin to catch any potential leaks.
-
Causality: The SAA regulation allows for the safe collection of hazardous waste in the lab before it is moved to a central storage area, minimizing the risk of spills during transport.[14]
-
Action: Keep the waste container closed at all times except when adding waste.
-
Causality: This is a key safety and regulatory requirement to prevent the release of fumes and to avoid spills.
Step 4: Request for Disposal
-
Action: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS department.[18]
-
Causality: Only licensed waste disposal companies are permitted to transport and dispose of hazardous waste.[4][12] The EHS department manages this process to ensure full compliance.
Disposal Workflow Diagram
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 1,3,4-Oxadiazole Contained Sesquiterpene Derivatives: Synthesis and Microbiocidal Activity for Plant Disease [frontiersin.org]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Handling 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. The compound 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, a heterocyclic molecule incorporating both a pyridine ring and a 1,2,4-oxadiazole core, represents a class of compounds with significant biological potential.[1][2] However, in the absence of a comprehensive toxicological profile for this specific molecule, we must operate under the principle of prudent practice. This guide provides essential safety and logistical information, grounding our procedures in an understanding of the potential hazards inferred from its structural motifs.
Hazard Assessment by Structural Analogy
-
1,2,4-Oxadiazole Derivatives : This class of compounds exhibits a wide spectrum of biological activities.[2] Safety data for analogous structures indicate potential hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] Some derivatives are also noted for their potential to cause long-lasting harmful effects to aquatic life.[6] While some studies on specific 1,3,4-oxadiazole derivatives have shown low acute toxicity in animal models, this cannot be broadly extrapolated to all isomers and derivatives.[7]
-
Pyridine Derivatives : The pyridine ring is a common feature in many pharmaceuticals and agricultural chemicals.[8] Pyridine itself is flammable and can cause burns of the eyes, skin, and mucous membranes.[9][10] Safety protocols for pyridine derivatives often highlight risks of acute toxicity via oral, dermal, and inhalation routes.[11] Waste containing pyridine is typically classified as hazardous.[8][12]
The Hierarchy of Controls: A Foundational Approach
Before detailing Personal Protective Equipment (PPE), it is critical to implement higher-level safety controls. PPE is the last line of defense.
-
Elimination/Substitution : In a research context, this is often not feasible as the specific molecule is the subject of study.
-
Engineering Controls : These are the most critical for minimizing exposure. All handling of this compound, especially in powdered form, must be performed within a certified chemical fume hood to control airborne particles.[12][13]
-
Administrative Controls : Access to areas where the compound is stored and handled should be restricted. All personnel must receive documented training on the potential hazards and handling procedures outlined in this guide.
-
Personal Protective Equipment (PPE) : This is mandatory to protect against residual hazards that cannot be eliminated by other controls.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is required for any work in a laboratory where chemical hazards are present.[14] For handling this compound, these requirements are enhanced.
Eye and Face Protection
Due to the irritant nature of related compounds, robust eye protection is non-negotiable.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Liquid Handling : Chemical splash goggles should be worn when handling solutions of the compound, especially in volumes greater than 1 liter, to protect against splashes.
-
High-Risk Operations : When performing tasks outside a fume hood that could generate splashes or aerosols (a practice that should be avoided), a full face shield must be worn over chemical splash goggles.
Hand Protection
Skin contact is a primary route of exposure. The selection of appropriate gloves is critical.
-
Material : Nitrile gloves are a suitable initial choice for incidental contact.[15]
-
Double Gloving : For all handling activities—from weighing to solution preparation and transfer—double gloving is required.[14][16] This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Inspection and Replacement : Gloves must be inspected for any signs of degradation or puncture before each use.[13] Contaminated gloves should be changed immediately. When working continuously, gloves should be changed every 30-60 minutes, depending on the specific task and potential for exposure.[16]
Body Protection
A barrier must be created to protect street clothes and underlying skin.
-
Lab Coat : A flame-resistant lab coat with long sleeves and tight-fitting knit cuffs is mandatory.[15] The coat must be fully buttoned or snapped.
-
Apron : For procedures involving larger volumes of solutions (>1 liter) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Clothing : Full-length pants and closed-toe shoes are required at all times in the laboratory.[14][15] Shorts, skirts, and perforated shoes are not permitted.
Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.
-
Standard Operations : When handling small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations : In the event of a significant spill outside of a fume hood, personnel involved in the cleanup must wear an appropriate respirator. An N95 respirator may be sufficient for containing a solid spill, but if significant aerosols are generated or the compound is volatile, a half-mask or full-face respirator with organic vapor cartridges is necessary.[16]
PPE Selection Matrix for Common Laboratory Tasks
This table provides a quick reference for selecting the appropriate level of PPE for various procedures.
| Task/Procedure | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood | Safety Glasses | Double Nitrile Gloves | Lab Coat | Not Required |
| Preparing Stock Solutions | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Reaction Setup/Monitoring | Chemical Fume Hood | Safety Glasses | Double Nitrile Gloves | Lab Coat | Not Required |
| Liquid Transfers (>50 mL) | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Chem-Resistant Apron | Not Required |
| Work-up & Purification | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Chem-Resistant Apron | Not Required |
| Spill Cleanup (Solid) | N/A | Chemical Splash Goggles | Heavy Duty/Double Nitrile Gloves | Lab Coat/Coveralls | N95 Respirator (minimum) |
| Spill Cleanup (Liquid) | N/A | Face Shield & Goggles | Heavy Duty/Double Nitrile Gloves | Lab Coat/Coveralls | Air-Purifying Respirator |
Operational Plans: Donning, Doffing, and Disposal
Proper procedure is as important as the equipment itself. The following steps minimize cross-contamination.
Donning (Putting On) PPE Workflow
This sequence should be followed before entering the designated work area.
-
Attire Check : Confirm proper lab attire (long pants, closed-toe shoes).
-
Lab Coat : Put on and fasten the lab coat completely.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs go over the knit cuffs of the lab coat.
-
Eye/Face Protection : Put on safety glasses or goggles.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
